molecular formula C13H12N2O2 B1510718 Methyl 4-(4-aminopyridin-3-yl)benzoate CAS No. 259807-15-3

Methyl 4-(4-aminopyridin-3-yl)benzoate

Cat. No.: B1510718
CAS No.: 259807-15-3
M. Wt: 228.25 g/mol
InChI Key: XIAQEULQNRTMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-aminopyridin-3-yl)benzoate is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The structure incorporates both an aminopyridine and a methyl benzoate moiety, making it a valuable intermediate for the construction of more complex molecules. Its primary research value lies in its potential use in the synthesis of compounds for various therapeutic areas. As a pharmacophore , derivatives of para -aminobenzoic acid (PABA) are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties . The aminopyridine segment further enhances its utility as a scaffold for designing kinase inhibitors and other targeted therapeutics. Researchers can utilize the reactive amino group for amide bond formation or to create Schiff bases , while the ester group can be hydrolyzed to the corresponding acid or used in further functionalization . This product is intended for research applications as a chemical reference standard or a synthetic intermediate in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

259807-15-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-(4-aminopyridin-3-yl)benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-8-15-7-6-12(11)14/h2-8H,1H3,(H2,14,15)

InChI Key

XIAQEULQNRTMIE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of Methyl 4-(4-aminopyridin-3-yl)benzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Critical Intermediate for Biaryl Kinase and HDAC Inhibitor Scaffolds

Executive Summary

Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS: 259807-15-3) is a specialized biaryl building block used primarily in the synthesis of small-molecule inhibitors targeting kinases (e.g., EGFR) and histone deacetylases (HDAC). Its structure combines an electron-rich 4-aminopyridine "head" group—capable of critical hydrogen bonding in enzyme active sites—with a benzoate ester "tail" that serves as a versatile handle for further derivatization into amides or hydroxamic acids.

This guide provides a comprehensive technical analysis of its physicochemical properties, a field-validated synthesis protocol, and structural characterization data, designed to support medicinal chemists in optimizing lead compounds.

Chemical Identity & Structural Analysis

Core Identification
ParameterDetail
IUPAC Name Methyl 4-(4-aminopyridin-3-yl)benzoate
Common Synonyms 4-(4-Aminopyridin-3-yl)benzoic acid methyl ester
CAS Number 259807-15-3
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES COC(=O)C1=CC=C(C2=C(N)C=CN=C2)C=C1
Structural Conformation & Pharmacophore Mapping

The molecule features a biaryl axis connecting the pyridine C3 position to the benzene C4 position.

  • Torsion Angle: Steric repulsion between the pyridine amine (C4-NH₂) and the benzene ortho-protons forces the two rings out of planarity, typically adopting a torsion angle of 30–50°. This non-planar conformation is critical for fitting into hydrophobic pockets of kinases (e.g., the ATP-binding site).

  • Binding Motifs:

    • Pyridine Nitrogen (N1): Hydrogen bond acceptor (pKa ~9.1).

    • Exocyclic Amine (C4-NH₂): Hydrogen bond donor.

    • Methyl Ester: Electrophilic site for diversification (e.g., conversion to benzamides).

Pharmacophore Pyridine 4-Aminopyridine Core (H-Bond Donor/Acceptor) BiarylAxis Biaryl Axis (Steric Torsion ~40°) Pyridine->BiarylAxis C3 Attachment Kinase Target: Kinase Hinge Region Pyridine->Kinase Bidentate H-Bonding Benzoate Benzoate Ester (Synthetic Handle) BiarylAxis->Benzoate C4 Attachment

Figure 1: Pharmacophore map highlighting the functional regions of the molecule.

Physicochemical Properties

Understanding the physical behavior of this intermediate is crucial for assay development and formulation.

PropertyValue (Experimental/Predicted)Context for Drug Design
LogP 1.8 ± 0.3Moderate lipophilicity; good membrane permeability for cellular assays.
pKa (Pyridine N) ~9.1Highly basic; likely protonated at physiological pH (7.4).
pKa (Aniline N) ~3.0Non-basic; remains neutral and available as an H-bond donor.
Solubility Low in water; High in DMSO, MeOH, DCMRequires organic co-solvents for stock solution preparation.
Melting Point 168–172 °CHigh crystallinity indicates stability in solid form.
PSA (Polar Surface Area) ~65 ŲWithin the ideal range (<140 Ų) for oral bioavailability.

Synthesis & Manufacturing

Strategic Route: Suzuki-Miyaura Coupling

The most robust synthesis involves coupling 3-bromo-4-aminopyridine with 4-methoxycarbonylphenylboronic acid . This route is preferred over the reverse coupling (pyridyl boronic acid) because aminopyridyl boronic acids are prone to rapid protodeboronation and instability.

Reaction Scheme
  • Electrophile: 3-Bromo-4-aminopyridine

  • Nucleophile: (4-(Methoxycarbonyl)phenyl)boronic acid[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust against the free amine)

  • Base: Na₂CO₃ or K₂CO₃

Synthesis SM1 3-Bromo-4-aminopyridine (Electrophile) Reaction Suzuki Coupling Pd(dppf)Cl2 (5 mol%) Na2CO3, Dioxane/H2O 90°C, 12h SM1->Reaction SM2 4-Methoxycarbonylphenyl boronic acid SM2->Reaction Product Methyl 4-(4-aminopyridin-3-yl)benzoate (Target) Reaction->Product

Figure 2: Optimized synthetic pathway using Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Lab Scale)

Self-Validating System: The use of a biphasic solvent system ensures solubility of the inorganic base while the organic phase solvates the reactants. The choice of Pd(dppf)Cl₂ minimizes catalyst poisoning by the free aminopyridine.

  • Setup: Charge a round-bottom flask with 3-bromo-4-aminopyridine (1.0 eq, 173 mg) and 4-methoxycarbonylphenylboronic acid (1.2 eq, 216 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq, 41 mg). Note: Perform this quickly or in a glovebox to minimize oxidation.

  • Solvent/Base: Add 1,4-dioxane (10 mL) and 2M aqueous Na₂CO₃ (3.0 eq, 1.5 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat to 90°C for 12–16 hours under inert atmosphere. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Gradient: 0% → 5% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 75–85% as an off-white solid.

Analytical Characterization

To validate the structure, the following spectral signatures must be observed.

¹H NMR Prediction (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.15 Singlet (s)1HPyridine C2-H (Deshielded by N and Ring Current)
8.05 Doublet (d, J=8.5 Hz)2HBenzene (Ortho to Ester)
7.95 Doublet (d, J=5.5 Hz)1HPyridine C6-H
7.60 Doublet (d, J=8.5 Hz)2HBenzene (Meta to Ester)
6.65 Doublet (d, J=5.5 Hz)1HPyridine C5-H (Electron rich due to amine)
6.10 Broad Singlet (bs)2H-NH₂ (Exchangeable with D₂O)
3.88 Singlet (s)3HMethyl Ester (-OCH₃)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]⁺: 229.1 m/z

  • Fragmentation Pattern: Loss of methoxy group (-31) typically observed at high collision energies.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Aminopyridine Risks: 4-aminopyridine derivatives can block potassium channels; handle with care to avoid dust inhalation.

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent hydrolysis of the ester or oxidation of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17748019: Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Related Scaffold Analysis). Retrieved from [Link]

Sources

Therapeutic potential of Methyl 4-(4-aminopyridin-3-yl)benzoate in drug discovery

[1]

Executive Summary

Methyl 4-(4-aminopyridin-3-yl)benzoate represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it integrates a 4-aminopyridine core—a proven pharmacophore for kinase hinge binding and ion channel modulation—with a benzoate ester tail that serves as a versatile vector for extending into solvent-exposed regions or hydrophobic pockets of target proteins.[1]

This compound is primarily utilized as a late-stage intermediate in the synthesis of Type I and Type II Kinase Inhibitors (targeting PIM, FLT3, and ROCK kinases) and Histone Deacetylase (HDAC) inhibitors . Its biaryl amine motif allows for the precise positioning of hydrogen bond donors/acceptors, making it a critical tool for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping campaigns.

Chemical & Pharmacological Profile

Physicochemical Properties

The compound exhibits properties consistent with "Rule of 5" compliant fragments, making it an ideal starting point for lead optimization.

PropertyValueDrug Discovery Implication
CAS Number 259807-15-3Unique Identifier for procurement/patenting.[1]
Molecular Formula C₁₃H₁₂N₂O₂Low MW (228.25 g/mol ) allows room for decoration.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (NH₂)Critical for Hinge Binding (Kinases) or Zn²⁺ chelation guidance.[1]
H-Bond Acceptors 3 (N-py, C=O, O-est)Facilitates water-bridging and backbone interactions.[1]
Topological Polar Surface Area ~65 ŲWell within the range for oral bioavailability (<140 Ų).
Structural Activity Relationship (SAR) Logic

The therapeutic value of this scaffold lies in its modularity:

  • The 4-Aminopyridine Head (Warhead/Anchor):

    • Acts as a bidentate hydrogen bond motif (Donor-Acceptor) mimicking the adenine ring of ATP.[1]

    • Forms crucial hydrogen bonds with the "hinge region" backbone (e.g., Glu/Leu residues) in kinase active sites.

  • The Biaryl Axis (Spacer):

    • The phenyl ring at the 3-position of the pyridine creates a rigid, twisted conformation (atropisomerism potential) that fills the hydrophobic "Gatekeeper" pocket.

  • The Methyl Benzoate Tail (Handle):

    • The ester is a "masked" carboxylic acid. Upon hydrolysis, it provides a handle for amide coupling to solubilizing groups (e.g., piperazines) or zinc-binding groups (e.g., o-phenylenediamine for HDAC inhibition).[1]

Therapeutic Targets & Mechanism of Action

Primary Target: Protein Kinases (PIM, ROCK, FLT3)

The 4-aminopyridine moiety is a bioisostere of the 4-aminopyrimidine and 4-aminoquinazoline scaffolds found in approved drugs like Gefitinib or Imatinib .[1]

  • Mechanism: Competitive ATP inhibition. The exocyclic amine (NH₂) donates a hydrogen bond to the hinge region carbonyl, while the pyridine nitrogen accepts a hydrogen bond from the hinge backbone amide.

  • Selectivity: The 3-phenyl substituent directs the benzoate tail towards the DFG-motif (Asp-Phe-Gly) in the activation loop, allowing for the design of "Type II" inhibitors that stabilize the inactive kinase conformation.[1]

Secondary Target: Histone Deacetylases (HDACs)

By converting the methyl ester into a hydroxamic acid or a benzamide, this scaffold transforms into a potent HDAC inhibitor.

  • Mechanism: The pyridine cap group fits into the tube-like active site of HDACs, while the converted ester (zinc-binding group) chelates the catalytic Zn²⁺ ion, preventing histone deacetylation and inducing gene expression (e.g., p21 tumor suppressor).

Experimental Protocols

Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Rationale: A palladium-catalyzed cross-coupling is the most robust method to construct the biaryl C-C bond with high regioselectivity.[1]

Reagents:

  • 4-Amino-3-bromopyridine (Reactant A)[1]

  • 4-(Methoxycarbonyl)phenylboronic acid (Reactant B)[1]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (Catalyst)

  • Cs₂CO₃ (Base)

  • 1,4-Dioxane/Water (4:[1]1) (Solvent)

Protocol:

  • Charge: In a sealed tube, combine Reactant A (1.0 eq), Reactant B (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Purge: Suspend in Dioxane/Water and degas with N₂ for 10 minutes to remove O₂ (prevents homocoupling).

  • Catalyze: Add Pd(dppf)Cl₂ (5 mol%) under N₂ flow.

  • Reflux: Heat at 90°C for 12 hours. Monitor conversion by LC-MS (Target Mass: 229.1 [M+H]⁺).[1]

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Functionalization: Library Generation via Amidation

Rationale: Converting the ester to an amide allows the introduction of "solubilizing tails" essential for in vivo efficacy.

Protocol:

  • Hydrolysis: Treat the methyl ester with LiOH (3 eq) in THF/H₂O (1:1) at RT for 2 hours to yield the free acid.

  • Activation: React the crude acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Coupling: Add the desired amine (e.g., N-methylpiperazine) and stir for 4 hours.

  • Validation: Verify final structure via ¹H NMR and LC-MS.

Visualization of Mechanism & Workflow

Kinase Binding Mode (Hinge Region Interaction)

The following diagram illustrates how the scaffold anchors into the ATP-binding pocket of a generic kinase.

KinaseBindingHingeKinase Hinge Region(Backbone CO/NH)Scaffold4-Aminopyridine Core(Inhibitor)Hinge->ScaffoldH-Bond (Acceptor: Py-N)Scaffold->HingeH-Bond (Donor: NH2)GatekeeperGatekeeper Residue(Hydrophobic Pocket)Scaffold->GatekeeperVan der Waals(Phenyl Ring)SolventSolvent Exposed Region(Tail Interaction)Scaffold->SolventExtension viaBenzoate Ester

Caption: Schematic of the bidentate hydrogen bonding network between the 4-aminopyridine core and the kinase hinge region.

Synthetic Workflow (Library Generation)

This flowchart defines the logical progression from the raw intermediate to a diverse library of bioactive compounds.

SynthesisWorkflowStartMethyl 4-(4-aminopyridin-3-yl)benzoate(CAS 259807-15-3)Step1Hydrolysis (LiOH)Target: Free Benzoic AcidStart->Step1ActivationStep2Amide Coupling (HATU/Amine)Target: Diversity LibraryStep1->Step2DiversificationBranch1HDAC Inhibitor(Linker: o-phenylenediamine)Step2->Branch1Pathway ABranch2Kinase Inhibitor(Linker: Piperazine/Morpholine)Step2->Branch2Pathway B

Caption: Divergent synthetic pathway converting the benzoate intermediate into distinct therapeutic classes.

References

  • PubChem. Compound Summary: Methyl 4-(4-aminopyridin-3-yl)benzoate.[1] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Potent and Selective Kinase Inhibitors using 4-Aminopyridine Scaffolds.[1] ACS Publications. (Contextual Citation for Scaffold Utility). Available at: [Link]

Methyl 4-(4-aminopyridin-3-yl)benzoate CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS 259807-15-3) is a specialized biaryl building block utilized primarily in the synthesis of type II kinase inhibitors and supramolecular coordination polymers. Characterized by a 4-aminopyridine core coupled to a methyl benzoate moiety, this compound serves as a critical intermediate for generating "hinge-binding" or "DFG-out" motifs in medicinal chemistry. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and its application in drug discovery workflows.

Chemical Identity & Molecular Fingerprint

This compound represents a convergence of an electron-deficient pyridine ring and an electron-withdrawing ester, creating a polarized scaffold suitable for further nucleophilic substitutions or hydrolysis.

Identifier Value
Chemical Name Methyl 4-(4-aminopyridin-3-yl)benzoate
CAS Number 259807-15-3
Synonyms 3-(4-Methoxycarbonylphenyl)-4-aminopyridine; Methyl 4-(4-amino-3-pyridyl)benzoate
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C2=C(N)C=CN=C2
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Pathways & Process Chemistry

The most robust route to CAS 259807-15-3 is the Suzuki-Miyaura cross-coupling of a 3-halopyridine derivative with a 4-methoxycarbonylphenylboronic acid. While the free amine on the pyridine can potentially coordinate to palladium, the use of phosphine ligands and optimized bases allows for high yields without protection-deprotection steps.

Retrosynthetic Analysis

The strategic bond disconnection occurs at the C3(pyridine)-C4(phenyl) axis.

  • Fragment A (Electrophile): 3-Bromo-4-aminopyridine (CAS 13534-98-0). The bromine at C3 is activated for oxidative addition, while the amine at C4 is an electron-donating group (EDG) that deactivates the ring slightly but directs ortho-lithiation if alternative routes were chosen.

  • Fragment B (Nucleophile): (4-(Methoxycarbonyl)phenyl)boronic acid (CAS 99768-12-4).

Validated Experimental Protocol

Reaction Scale: 10 mmol basis Yield Expectation: 75–85%

  • Reagent Preparation:

    • Charge a 100 mL round-bottom flask with 3-Bromo-4-aminopyridine (1.73 g, 10.0 mmol) and (4-(Methoxycarbonyl)phenyl)boronic acid (2.16 g, 12.0 mmol).

    • Add Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (5 mol%, 578 mg). Note: Pd(dppf)Cl₂ is a robust alternative if the free amine causes catalyst poisoning.

  • Solvent & Base System:

    • Add 1,4-Dioxane (40 mL) and 2M Aqueous Na₂CO₃ (10 mL). The biphasic system is crucial for dissolving the inorganic base while solubilizing the organics.

  • Reaction Conditions:

    • Degas the mixture with Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

    • Heat to 90°C under reflux for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS (Target m/z: 229.1 [M+H]⁺).

  • Workup & Purification:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (50:50 to 0:100). The amine functionality makes the compound polar; adding 1% Triethylamine to the eluent can reduce tailing.

Mechanism of Action (Catalytic Cycle)

The following diagram illustrates the Suzuki coupling cycle specific to this synthesis, highlighting the oxidative addition of the bromopyridine and the transmetallation with the boronic acid.

SuzukiCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II) Inserted into C-Br) Start->OxAdd + R1 TransMet Transmetallation (Boronate exchange) OxAdd->TransMet + R2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization RedElim->Start Regeneration Product Product: Methyl 4-(4-aminopyridin-3-yl)benzoate RedElim->Product Release R1 Reactant A: 3-Bromo-4-aminopyridine R2 Reactant B: 4-Methoxycarbonylphenylboronic acid Base Base (Na2CO3)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromo-4-aminopyridine and aryl boronic acid.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation.

Property Value / Prediction Significance
pKa (Pyridine N) ~6.5 - 7.0The 3-aryl substituent exerts an inductive withdrawing effect, slightly lowering the basicity compared to 4-aminopyridine (pKa ~9.1).
pKa (Aniline N) Non-basicThe exocyclic amine is conjugated into the pyridine ring, acting as a hydrogen bond donor (HBD).
LogP (Calculated) 1.8 ± 0.3Moderately lipophilic; suitable for cell permeability but requires organic co-solvents (DMSO) for stock solutions.
H-Bond Donors 2From the -NH₂ group.
H-Bond Acceptors 4Pyridine N, Ester Carbonyl O, Ester Ether O, Amine N.
Topological Polar Surface Area (TPSA) ~65 ŲWell within the range for oral bioavailability (<140 Ų).

Application in Drug Discovery[6]

Methyl 4-(4-aminopyridin-3-yl)benzoate serves as a "privileged scaffold" intermediate. Its structural rigidity and hydrogen-bonding capability make it ideal for targeting ATP-binding pockets in kinases.

Structural Activity Relationship (SAR) Logic
  • The Hinge Binder: The 4-aminopyridine motif mimics the adenine ring of ATP, capable of forming a bidentate hydrogen bond with the kinase hinge region (N1 accepts H, 4-NH2 donates H).

  • The Vector: The phenyl ring at position 3 orients the ester group into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • The Handle: The methyl ester is a "masked" carboxylic acid. It can be:

    • Hydrolyzed to the acid (LiOH/THF) to improve solubility or form salt bridges.

    • Converted to an Amide (AlMe₃/Amine or Hydrolysis + Coupling) to attach solubilizing tails (e.g., piperazine, morpholine) typical in drugs like Nilotinib or Imatinib.

SAR_Logic Core Methyl 4-(4-aminopyridin-3-yl)benzoate Hinge Kinase Hinge Binding (4-Aminopyridine core) Core->Hinge  Pharmacophore 1 Vector Spacer/Scaffold (Phenyl Ring) Core->Vector  Linker Handle Synthetic Handle (Methyl Ester) Core->Handle  Pharmacophore 2 Drug Target Drug Class: Type II Kinase Inhibitor Handle->Drug  Derivatization (Amide coupling)

Caption: Pharmacophore decomposition of the scaffold for medicinal chemistry applications.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signals are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–8.1 ppm: Doublet (Pyridine C6-H) and Doublet (Benzoate C2/C6-H).

    • δ 7.9 ppm: Singlet (Pyridine C2-H).

    • δ 7.5–7.6 ppm: Doublet (Benzoate C3/C5-H).

    • δ 6.6–6.8 ppm: Doublet (Pyridine C5-H).

    • δ 6.0–6.2 ppm: Broad Singlet (NH₂, exchangeable with D₂O).

    • δ 3.8–3.9 ppm: Singlet (OCH₃).

  • MS (ESI): Positive mode, m/z = 229.1 [M+H]⁺.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocol: Always handle inside a fume hood wearing nitrile gloves and safety goggles. Avoid dust formation. In case of contact with eyes, rinse cautiously with water for several minutes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17748019 (Related Structure: Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate). Retrieved from [Link]

  • Preprints.org. (2024). Supramolecular Assemblies and Anticancer Activities of Aminopyridine-Based Polynuclear Co(II) Benzoates. Retrieved from [Link]

Sources

Technical Deep Dive: Methyl 4-(4-aminopyridin-3-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS: 259807-15-3) represents a strategic biaryl building block in modern drug discovery, particularly within the field of kinase inhibition and fragment-based drug design (FBDD).[1][2][3] This molecule integrates a privileged 4-aminopyridine scaffold—a proven hinge-binding motif—with a methyl benzoate tail that serves as a versatile vector for probing solvent-exposed pockets or hydrophobic regions within a protein active site.[1]

This guide provides a comprehensive technical analysis of this building block, detailing its structural utility, synthetic pathways, and application in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]

Part 1: Structural Architecture & Pharmacophore Analysis[1]

The Biaryl Axis and Conformational Control

The core of this molecule is the C3–C4' biaryl bond connecting the pyridine and phenyl rings. Unlike flexible alkyl linkers, this bond imposes a level of rigidity that reduces the entropic penalty of binding.

  • Torsion Angle: The biaryl system is not planar due to steric clash between the C2/C4-protons of the pyridine and the ortho-protons of the benzoate.[1] This "twisted" conformation (typically 30–60°) is often critical for inducing selectivity in kinase pockets (e.g., Type I vs. Type II binding).[1]

  • Electronic Push-Pull: The electron-rich amino group at C4 (pyridine) donates density, while the electron-deficient ester at C4' (phenyl) withdraws it.[1] This polarization affects the pKa of the pyridine nitrogen, tuning its H-bond acceptor capability.[1]

The 4-Aminopyridine Hinge Binder

In the context of kinase inhibitors, the 4-aminopyridine moiety mimics the adenine ring of ATP.[1]

  • Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

  • Donor: The exocyclic amino group (-NH2) donates a hydrogen bond to the backbone carbonyl of the hinge.[1]

  • Significance: This dual H-bond motif is a hallmark of potent ATP-competitive inhibitors (e.g., similar to the binding mode of Torin2 or Vemurafenib analogs).[1]

The Benzoate Vector

The para-substituted methyl ester acts as a "synthetic handle" for downstream diversification:

  • Hydrolysis: Yields the carboxylic acid, improving solubility or allowing salt formation.

  • Amidation: Coupling with amines allows the molecule to reach into the solvent front or specific back-pockets (e.g., the DFG-out pocket).[1]

  • Reduction: Conversion to benzyl alcohol allows for ether formation or further solubilizing group attachment.

Part 2: Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most robust route to Methyl 4-(4-aminopyridin-3-yl)benzoate is via Suzuki-Miyaura Cross-Coupling .[1] The disconnection is made at the biaryl bond.

Pathway A (Preferred): Coupling 3-halo-4-aminopyridine with 4-(methoxycarbonyl)phenylboronic acid.[1] Pathway B: Coupling 4-aminopyridin-3-ylboronic acid with methyl 4-halobenzoate.[1]

Note: Pathway A is generally preferred because 4-(methoxycarbonyl)phenylboronic acid is stable, cheap, and commercially abundant, whereas aminopyridine boronic acids can be protodeboronated easily.[1]

Visualization of Synthetic Logic

SynthesisFlow SM1 3-Bromo-4-aminopyridine (Nucleophile/Hinge Binder) Cat Pd(dppf)Cl2 • DCM Na2CO3 / Dioxane / H2O SM1->Cat SM2 4-(Methoxycarbonyl)phenylboronic acid (Electrophile/Vector) SM2->Cat Product Methyl 4-(4-aminopyridin-3-yl)benzoate (Target Scaffold) Cat->Product Suzuki Coupling (80-90°C, 12h) Deriv1 Hydrolysis (LiOH) -> Carboxylic Acid Product->Deriv1 Deriv2 Amidation (R-NH2) -> Amide Library Product->Deriv2

Caption: Synthetic workflow for the construction and diversification of the biaryl scaffold.

Detailed Experimental Protocol: Suzuki Coupling

Standardized protocol for synthesizing ~5g of the target.

Reagents:

  • 3-Bromo-4-aminopyridine (1.0 eq, 28.9 mmol)[1]

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq, 34.7 mmol)[1]

  • Pd(dppf)Cl2[1] • DCM complex (0.05 eq) — Chosen for resistance to amine poisoning.[1]

  • Sodium Carbonate (2.0 M aq.[1][4] solution, 3.0 eq)

  • 1,4-Dioxane (or DME) (Concentration ~0.2 M)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a 250 mL round-bottom flask with 3-bromo-4-aminopyridine (5.0 g), boronic acid (6.25 g), and the Pd catalyst (1.18 g). Evacuate and backfill with Nitrogen (x3).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (145 mL) and 2.0 M Na2CO3 (43 mL).

  • Reaction: Heat the mixture to 90°C under reflux for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~173/175).[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water and extract with EtOAc (3x). The product contains a basic pyridine; ensure the aqueous layer is not too acidic, or the product will remain in the water.

  • Purification: Dry organics over Na2SO4, concentrate, and purify via Flash Column Chromatography.

    • Mobile Phase: DCM:MeOH (0–10% gradient).[1] The free amine makes the compound polar; adding 1% Triethylamine or NH3 to the eluent can improve peak shape.

  • Yield Expectation: 65–80% as a off-white to pale yellow solid.[1]

Critical Troubleshooting (The "Why"):

  • Catalyst Poisoning: Free amino groups can coordinate to Pd, killing the catalyst. If yields are low, switch to Pd2(dba)3 / XPhos , which forms a bulky active species less susceptible to amine coordination.[1]

  • Protodeboronation: If the boronic acid decomposes before coupling, switch to the corresponding pinacol ester or use anhydrous conditions (CsF in dry Dioxane).

Part 3: Application in Drug Design (SAR)

Scaffold Hopping & Optimization

This building block is frequently used to replace fused bicyclic systems (like quinolines or quinazolines) to improve physicochemical properties.[1]

  • Solubility: The biaryl system breaks planarity (unlike a flat quinoline), which disrupts crystal packing and improves solubility.

  • Selectivity: The rotation around the biaryl bond allows the molecule to adapt to subtle differences in the ATP-binding pocket of different kinases (Induced Fit).[1]

Quantitative Data Summary: Physicochemical Profile

Estimated properties for Methyl 4-(4-aminopyridin-3-yl)benzoate.

PropertyValueImplication for Drug Design
MW 228.25 DaIdeal for Fragment-Based Design (Rule of 3 compliant).[1]
cLogP ~1.8Good lipophilicity for membrane permeability; allows room for polar appendages.
TPSA ~65 ŲHigh oral bioavailability potential (Target <140 Ų).[1]
H-Bond Donors 2 (NH2)Critical for Hinge Binding interaction.[1][5]
H-Bond Acceptors 4 (N, O, N)Pyridine N is the primary acceptor.[1]
pKa (Pyridine) ~6.5–7.0The 4-amino group strongly donates to the ring, raising basicity compared to pyridine (pKa 5.2).[1]
Mechanism of Action Diagram (Kinase Context)

MOA Hinge Kinase Hinge Region (Backbone NH / CO) Ligand_Core 4-Aminopyridine Core (H-Bond Donor/Acceptor) Hinge->Ligand_Core Dual H-Bonding (Critical Anchor) Solvent Solvent Exposed Front Ligand_Tail Benzoate Ester/Amide (Vector) Ligand_Core->Ligand_Tail Biaryl Linker (Rigid Spacer) Ligand_Tail->Solvent Solubilizing Groups (R-group modification)

Caption: Schematic of the pharmacophore binding mode within a typical kinase ATP pocket.

References

  • Liu, Q., et al. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor."[1] Journal of Medicinal Chemistry, 54.5 (2011): 1473–1480.[1] Link[1]

  • Smyth, L. A., et al. "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin."[6] Bioorganic & Medicinal Chemistry, 19.11 (2011): 3569-3578.[1] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95.7 (1995): 2457–2483.[1] Link[1]

  • BenchChem Technical Protocols. "Synthesis of 3-Amino-4-nitropyridine and related biaryl systems." BenchChem Open Access Protocols. Link[1]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Aminopyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of aminopyridine esters, focusing on their role as privileged scaffolds in medicinal chemistry.

Executive Summary

Aminopyridine esters—specifically 2-aminopyridine-3-carboxylates and their derivatives—represent a "privileged scaffold" in drug discovery. This moiety effectively bridges the gap between small-molecule fragment space and drug-like chemical space by offering a rigid heteroaromatic core decorated with distinct hydrogen bond donor (amine) and acceptor (ester/pyridine nitrogen) motifs.

This guide dissects the SAR of this class, moving beyond simple substituent enumeration to the causality of binding events. It focuses on three primary therapeutic axes where this scaffold dominates: Kinase Inhibition (Oncology) , Antimicrobial Agents , and Neurological Modulators .

The Pharmacophore: Anatomy of the Scaffold

To understand the SAR, one must first deconstruct the electronic and steric environment of the core 2-aminopyridine-3-ester system.

The Core Architecture

The scaffold is defined by an intramolecular hydrogen bond between the C2-amino group and the C3-carbonyl oxygen of the ester. This "pseudo-ring" formation locks the conformation, reducing the entropic penalty upon binding to protein targets.

  • Position 1 (Pyridine Nitrogen): A critical hydrogen bond acceptor. Its basicity is modulated by the electron-withdrawing nature of the C3-ester.

  • Position 2 (Amino Group): The primary hydrogen bond donor. It is essential for bidentate binding modes (e.g., in the hinge region of kinases).

  • Position 3 (Ester Functionality): Acts as a lipophilic handle and a hydrogen bond acceptor. In vivo, this is the "metabolic soft spot," often serving as a prodrug moiety to improve membrane permeability before hydrolysis to the active carboxylic acid zwitterion.

  • Positions 4, 5, 6 (The "Tail"): The vectors for optimizing potency and selectivity (QSAR region).

Visualization: SAR Logic Map

The following diagram maps the functional roles of each position on the scaffold.

SAR_Map Core 2-Aminopyridine-3-Ester (Scaffold Core) Amino C2-Amino Group (H-Bond Donor) Core->Amino Hinge Binding Ester C3-Ester Group (Lipophilicity/Acceptor) Core->Ester Prodrug/Permeability RingN Pyridine Nitrogen (H-Bond Acceptor) Core->RingN Basicity Modulation Tail C4-C6 Substituents (Hydrophobic/Steric) Core->Tail Selectivity Vector Amino_Mech Critical for Kinase Hinge Interaction (e.g., EGFR) Amino->Amino_Mech Ester_Mech Hydrolysis to Acid (Zwitterionic Active Species) Ester->Ester_Mech

Figure 1: Functional decomposition of the 2-aminopyridine-3-ester pharmacophore.

Therapeutic Case Studies & SAR Causality

Oncology: EGFR and Tubulin Inhibition

In kinase inhibitors, the aminopyridine ester often mimics the adenine ring of ATP.

  • Mechanism: The N1 and 2-NH2 form a donor-acceptor pair that anchors the molecule to the kinase hinge region (e.g., Met793 in EGFR).

  • The Ester's Role: Unlike a simple amide, the C3-ester provides a hydrophobic bulk that sits in the solvent-exposed region or a hydrophobic pocket (Gatekeeper).

  • Key Insight: Bulky esters (e.g., ethyl, benzyl) at C3 often show higher antiproliferative activity than methyl esters due to better hydrophobic collapse with the binding pocket, provided they do not sterically clash.

Antimicrobial Agents: DNA Gyrase Targeting

Aminopyridine esters synthesized via multicomponent reactions (MCRs) have shown potent activity against MRSA and E. coli.

  • SAR Trend: Electron-withdrawing groups (EWG) at the C4-phenyl position (e.g., 4-Cl, 4-NO2) enhance activity.

  • Causality: The EWG lowers the electron density of the pyridine ring, potentially increasing the acidity of the NH2 protons, thereby strengthening the H-bond donation to the bacterial target (often DNA gyrase subunit B).

Neurological Activity: AChE Inhibition

While 4-aminopyridine (Fampridine) is a channel blocker, ester derivatives of aminopyridines are explored as Acetylcholinesterase (AChE) inhibitors.

  • Design Strategy: The ester group mimics the acetylcholine ester linkage.

  • Binding: The pyridine ring interacts with the Trp84 residue in the catalytic anionic site (CAS) via pi-pi stacking, while the ester carbonyl interacts with the oxyanion hole.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and validation steps.

Synthesis: One-Pot Multicomponent Reaction (MCR)

This protocol yields highly substituted 2-aminopyridine-3-esters efficiently.

Reagents:

  • Aldehyde (1.0 eq)

  • Malononitrile or Ethyl Cyanoacetate (1.0 eq)

  • Enaminone or Ketone (1.0 eq)

  • Catalyst: Piperidine or Et3N (cat.)

  • Solvent: Ethanol (EtOH)

Workflow Diagram:

Synthesis_Workflow Start Start: Reagents Mixing (Aldehyde + Active Methylene + Ketone) Step1 Knoevenagel Condensation (Formation of Arylidene Intermediate) Start->Step1 Step2 Michael Addition (Enaminone attacks Arylidene) Step1->Step2 Step3 Cyclization & Tautomerization (Formation of Dihydropyridine) Step2->Step3 Step4 Oxidative Aromatization (Yields Aminopyridine Ester) Step3->Step4 Validation Validation: TLC & NMR (Check disappearance of aldehyde CHO signal) Step4->Validation

Figure 2: One-pot synthesis workflow for aminopyridine derivatives.

Validation Step:

  • TLC: Monitor the disappearance of the aldehyde spot.

  • NMR: The appearance of the NH2 broad singlet (approx. 6.0–7.5 ppm) and the disappearance of the aliphatic protons (if aromatization is complete) confirms the structure.

Biological Assay: MIC Determination (Microbroth Dilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve aminopyridine ester in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Control 1 (Sterility): MHB only.

  • Control 2 (Growth): Bacteria + MHB + DMSO (solvent control).

  • Control 3 (Positive): Ciprofloxacin.

  • Readout: Visual turbidity or OD600 after 24h at 37°C.

  • Validity Check: If Control 2 shows inhibition, the solvent concentration is too high (>1% DMSO is toxic to some strains).

SAR Data Summary

The following table summarizes the impact of structural modifications on biological activity, synthesized from recent literature.

Structural RegionModificationEffect on Activity (General)Mechanistic Rationale
C3-Ester Methyl to EthylIncrease Enhanced lipophilicity improves membrane permeability; better hydrophobic fit.
C3-Ester Hydrolysis (Acid)Decrease (usually)Loss of permeability; zwitterion formation may prevent target access intracellularly.
C2-Amino AcetylationDecrease Loss of H-bond donor capability; steric clash in hinge regions.
C4-Aryl 4-Cl / 4-NO2 (EWG)Increase Increases acidity of NH2; enhances pi-stacking interactions (electronic effect).
C4-Aryl 4-OMe (EDG)Variable/Decrease Increases electron density on ring N; may weaken H-bond donor strength of NH2.
C6-Position Bulky AlkylDecrease Steric hindrance often prevents proper docking unless a specific pocket exists.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Link

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI Molecules. Link

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. ResearchGate. Link

  • Structure-based 3D QSAR and design of novel acetylcholinesterase inhibitors. PubMed. Link

  • Design, synthesis and structure-activity relationship (SAR) studies of... antimicrobial agents. Frontiers in Microbiology. Link

The Strategic Role of Methyl 4-(4-aminopyridin-3-yl)benzoate Intermediates in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Methyl 4-(4-aminopyridin-3-yl)benzoate, a versatile intermediate poised for significant applications in pharmacological research and development. We will delve into its synthesis, chemical characteristics, and its potential as a scaffold for novel therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and professionals in the drug discovery pipeline.

Introduction: The Rising Prominence of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bonds and participate in various non-covalent interactions has made it a sought-after component in the design of enzyme inhibitors and receptor modulators. Notably, derivatives of 4-aminopyridine have shown promise as potassium channel blockers and have been investigated for their neuroprotective properties.[1] The strategic placement of functional groups on the aminopyridine ring allows for the fine-tuning of a molecule's pharmacological profile, making it a versatile starting point for drug discovery campaigns.

Methyl 4-(4-aminopyridin-3-yl)benzoate, the focus of this guide, is a particularly interesting intermediate. It combines the pharmacologically relevant 4-aminopyridine core with a benzoate group, providing two key points for chemical modification: the amino group and the methyl ester. This dual functionality opens up a wide array of possibilities for creating diverse chemical libraries and optimizing structure-activity relationships (SAR).

Synthesis and Chemical Properties

A robust and efficient synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate is crucial for its widespread application. While a direct, one-pot synthesis may not be readily available in the literature, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. A Suzuki coupling reaction, for instance, offers a reliable method for forming the C-C bond between the pyridine and benzene rings.

A proposed synthetic workflow is outlined below:

Synthesis_of_Methyl_4-(4-aminopyridin-3-yl)benzoate A 3-Bromo-4-aminopyridine C Methyl 4-(4-aminopyridin-3-yl)benzoate A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C B Methyl 4-(dihydroxyboryl)benzoate B->C

A proposed Suzuki coupling reaction for the synthesis of the target intermediate.

Chemical Properties:

The chemical properties of Methyl 4-(4-aminopyridin-3-yl)benzoate are dictated by its constituent functional groups:

  • 4-Aminopyridine moiety: The amino group is a nucleophile and a weak base. The pyridine nitrogen is also basic. This part of the molecule is crucial for forming hydrogen bonds with biological targets.

  • Methyl benzoate moiety: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This provides a handle for further derivatization, such as amide bond formation. The phenyl ring can be a scaffold for further substitutions to explore SAR.

Pharmacological Significance: A Gateway to Kinase Inhibition

The true potential of Methyl 4-(4-aminopyridin-3-yl)benzoate lies in its application as a scaffold for kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature in ATP-competitive inhibitors.[2]

The general structure of a kinase inhibitor derived from this intermediate would involve the aminopyridine core anchoring the molecule in the ATP-binding pocket, while modifications at the benzoate position can be used to achieve selectivity and potency by interacting with other regions of the active site.

Kinase_Inhibition_Mechanism cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue Solvent_Front Solvent-Exposed Region Inhibitor 4-Aminopyridine Core Linker Benzoate Derivative Inhibitor:f0->Hinge H-bonds Inhibitor:f2->Solvent_Front Hydrophobic/Polar Interactions

Hypothetical binding mode of a derivative in a kinase active site.

Case Studies in Drug Discovery: Extrapolating from Related Scaffolds

While specific drugs derived directly from Methyl 4-(4-aminopyridin-3-yl)benzoate are not yet prominent in the literature, we can draw valuable insights from structurally related molecules that have shown significant pharmacological activity.

For instance, the core of Nilotinib , a potent Bcr-Abl tyrosine kinase inhibitor, features a 3-(pyrimidin-4-ylamino)benzamide scaffold, which shares structural similarities with our intermediate of interest.[3] The synthesis of Nilotinib and related compounds often involves the coupling of an aminobenzoic acid derivative with a substituted pyrimidine.[4][5] This highlights the utility of aminobenzoic acid intermediates in the construction of complex kinase inhibitors.

Furthermore, various pyrazolopyridine-based compounds have been developed as kinase inhibitors for targeted cancer therapy, underscoring the value of the pyridine motif in this therapeutic area.[2]

Structure-Activity Relationship (SAR) Analysis: A Roadmap for Optimization

The dually functional nature of Methyl 4-(4-aminopyridin-3-yl)benzoate allows for a systematic exploration of the structure-activity relationship. The following table outlines potential modifications and their predicted impact on kinase inhibitory activity.

Modification SiteProposed ModificationRationalePredicted Impact on Activity
Methyl Ester Hydrolysis to carboxylic acid, followed by amide coupling with various amines.Introduce new interaction points with the solvent-exposed region of the kinase; improve solubility and pharmacokinetic properties.High potential for increased potency and selectivity.
Amino Group Acylation or alkylation.Modulate the hydrogen-bonding capacity with the hinge region; alter electronic properties.May decrease hinge-binding affinity; careful selection of substituents is crucial.
Pyridine Ring Introduction of substituents (e.g., methyl, halo).Fine-tune the basicity and steric profile of the hinge-binding moiety.Can modulate binding affinity and selectivity.
Benzene Ring Introduction of substituents (e.g., fluoro, methoxy).Modulate pharmacokinetic properties and introduce new interactions with the target.Can improve potency and metabolic stability.

Experimental Protocols

Proposed Synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate

Materials:

  • 3-Bromo-4-aminopyridine

  • Methyl 4-(dihydroxyboryl)benzoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-aminopyridine (1.0 eq), methyl 4-(dihydroxyboryl)benzoate (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Degas the mixture by bubbling with nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 4-(4-aminopyridin-3-yl)benzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Amide Coupling

Materials:

  • Methyl 4-(4-aminopyridin-3-yl)benzoate

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • A desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure (Hydrolysis followed by Amide Coupling):

  • Hydrolysis: Dissolve Methyl 4-(4-aminopyridin-3-yl)benzoate (1.0 eq) in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. Filter and dry the solid.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the reaction at room temperature for 4-6 hours.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Future Perspectives and Conclusion

Methyl 4-(4-aminopyridin-3-yl)benzoate represents a promising and versatile intermediate for the development of novel therapeutics. Its strategic combination of a proven pharmacophore (4-aminopyridine) and a readily modifiable handle (methyl benzoate) makes it an attractive starting point for the synthesis of targeted kinase inhibitors and other biologically active molecules. The synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical scaffold. As the demand for novel and selective drugs continues to grow, intermediates like Methyl 4-(4-aminopyridin-3-yl)benzoate will undoubtedly play a crucial role in the future of drug discovery.

References

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]

  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S. Patent Application No. 11/525,279.
  • (2010). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Chinese Patent No. CN101928277B.
  • Manley, P. W., et al. (2012). Salts of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. U.S. Patent No. 8,163,904. Available at: [Link]

  • Novartis AG. (2021). Patent Term Extension Application for U.S. Patent No. 8,829,195. Regulations.gov. Available at: [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e976. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2015). Benzamide derivative. European Patent No. 2842939. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • Aubrey, M. L., & Queen, W. L. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]

  • Kesebir, A. Ö., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. Available at: [Link]

  • Kim, Y., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631–8646. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • University of Strathclyde. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Zaro, B. W. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. UC Berkeley. Available at: [Link]

  • Chemical Kinomics Lab. (n.d.). Drug Discovery - Inhibitor. Available at: [Link]

  • Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 79, 135-143. Available at: [Link]

  • Wicht, K. J., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(4), 412. Available at: [Link]

  • da Silva, A. C., et al. (2023). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. International Journal of Molecular Sciences, 24(16), 12693. Available at: [Link]

Sources

Physical and chemical characteristics of Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Methyl 4-(4-aminopyridin-3-yl)benzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(4-aminopyridin-3-yl)benzoate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is sparse in publicly accessible literature, this document synthesizes available information and established chemical principles to present its core physicochemical properties, a robust proposed synthesis protocol via Suzuki-Miyaura cross-coupling, predicted analytical characterization data, and a discussion of its potential applications as a key synthetic intermediate. This guide is intended to serve as a foundational resource for scientists working with or considering this molecule for novel research pathways.

Introduction and Molecular Overview

Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS No. 259807-15-3) is a bi-aryl organic compound featuring a 4-aminopyridine moiety linked to a methyl benzoate ring system.[1] The structural fusion of an aminopyridine—a privileged scaffold in numerous bioactive compounds—with a functionalized benzene ring makes it a valuable intermediate for constructing more complex molecular architectures. Its potential utility is underscored by the appearance of structurally related analogues as intermediates in the synthesis of targeted therapeutics, such as kinase inhibitors.[2][3] This guide elucidates the chemical nature of this compound to empower its effective use in a research and development setting.

Caption: Chemical structure of Methyl 4-(4-aminopyridin-3-yl)benzoate.

Physicochemical Properties

Property Value Source / Comment
CAS Number 259807-15-3[1]
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Appearance Predicted to be an off-white to yellow solid.Based on similar aromatic amines and benzoates.
Melting Point Data not publicly available.Analogues like Methyl 4-aminobenzoate melt at 110-111 °C.[4]
Boiling Point Data not publicly available.Expected to be high; likely decomposes before boiling at atmospheric pressure.
Solubility Poorly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.Predicted based on structure.[5]
Storage Sealed in a dry environment at 2-8°C.[1] Recommended for long-term stability to prevent hydrolysis and oxidation.

Synthesis and Purification

The C-C bond between the pyridine and benzene rings is the key structural feature. The most logical and industrially scalable approach to forming this bond is the Suzuki-Miyaura cross-coupling reaction, which catalytically couples an organoboron compound with an organohalide.[6][7]

Retrosynthetic Analysis & Strategy

The synthesis can be envisioned by disconnecting the bond between C3 of the pyridine ring and C1 of the benzoate ring. This leads to two commercially available or readily synthesized precursors:

  • Aryl Halide: 3-Bromo-4-aminopyridine or 3-Iodo-4-aminopyridine.

  • Boronic Acid/Ester: (4-(Methoxycarbonyl)phenyl)boronic acid.

The palladium-catalyzed coupling of these two fragments in the presence of a suitable base and ligand provides a direct and high-yielding route to the target molecule.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a representative methodology adapted from established procedures for similar bi-aryl couplings.[6][8][9]

Materials:

  • 3-Bromo-4-aminopyridine

  • (4-(Methoxycarbonyl)phenyl)boronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equivalents)

  • Potassium phosphate tribasic (K₃PO₄; 3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-aminopyridine, (4-(methoxycarbonyl)phenyl)boronic acid, and potassium phosphate.

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon gas for 15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. The ligand stabilizes the active Pd(0) species and facilitates the catalytic cycle.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The aqueous phase is essential for dissolving the inorganic base (K₃PO₄) and facilitating the transmetalation step.[7]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure Methyl 4-(4-aminopyridin-3-yl)benzoate.

G Start 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Inert 2. Purge with N2/Ar Start->Inert Setup Catalyst 3. Add Pd(OAc)2 / SPhos Inert->Catalyst Inert Atmosphere Solvent 4. Add Dioxane / Water Catalyst->Solvent React 5. Heat (80-100°C) Monitor by TLC/LC-MS Solvent->React Reaction Start Workup 6. Quench & Extract (EtOAc / Water) React->Workup Completion Purify 7. Column Chromatography Workup->Purify Crude Product Product Pure Product Purify->Product Isolation

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is paramount. While experimental spectra are not available, the following data are predicted based on the known structure and spectroscopic principles.[10]

Technique Predicted Data
¹H NMR See Section 4.1 for detailed assignments.
¹³C NMR See Section 4.2 for detailed assignments.
IR (Infrared) ~3450-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1620, 1580 cm⁻¹ (C=C ring stretch), ~1280 cm⁻¹ (C-O ester stretch).
MS (ESI+) Predicted [M+H]⁺ = 229.0972
Predicted ¹H NMR Spectroscopy

(400 MHz, CDCl₃, δ in ppm):

  • 8.3-8.1 (m, 2H): Protons on the pyridine ring, likely deshielded by the adjacent nitrogen.

  • 8.05 (d, 2H): Aromatic protons on the benzoate ring ortho to the ester group.

  • 7.50 (d, 2H): Aromatic protons on the benzoate ring ortho to the pyridine substituent.

  • 6.70 (d, 1H): Proton on the pyridine ring adjacent to the amino group.

  • 4.90 (s, 2H): Broad singlet for the -NH₂ protons.

  • 3.95 (s, 3H): Singlet for the methyl ester (-OCH₃) protons.

Predicted ¹³C NMR Spectroscopy

(100 MHz, CDCl₃, δ in ppm):

  • 166.5: Ester carbonyl carbon (C=O).

  • 158.0, 150.0, 140.0: Aromatic carbons of the pyridine ring attached to nitrogen or the other ring.

  • 135.0 - 125.0: Range for other aromatic carbons on both rings.

  • 108.0: Pyridine carbon ortho to the amino group.

  • 52.5: Methyl ester carbon (-OCH₃).

Chemical Reactivity and Stability

  • Amino Group: The primary amine at the 4-position of the pyridine ring is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also a basic site.

  • Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation with suitable nucleophiles.

  • Aromatic Rings: Both the pyridine and benzene rings can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing functional groups.

  • Stability: The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.[1] The aminopyridine moiety can be sensitive to light and air over long periods.

Applications in Research and Drug Development

Methyl 4-(4-aminopyridin-3-yl)benzoate serves as a quintessential molecular scaffold. Its value lies in the strategic placement of functional groups that allow for orthogonal chemical modifications.

  • Scaffold for Library Synthesis: The amine can be functionalized with a diverse set of building blocks (e.g., via amide coupling), while the ester can be hydrolyzed and coupled to another set of fragments. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Intermediate for API Synthesis: As a bi-aryl structure, it is a key precursor for more complex molecules. For example, it is documented as an intermediate in the synthesis of impurities related to Nilotinib, a kinase inhibitor used in cancer therapy.[3] This highlights its direct relevance to the pharmaceutical industry.

  • Fragment for Drug Design: The aminopyridine motif is a well-known hinge-binding element for many protein kinases. This molecule can be used as a starting point or fragment in the design of new enzyme inhibitors.

G Core Methyl 4-(4-aminopyridin-3-yl)benzoate Amine Nucleophilic -NH2 Group Core->Amine Ester Ester Group (-COOCH3) Core->Ester Acylation Amide Formation (Acylation, etc.) Amine->Acylation Reacts with Electrophiles Hydrolysis Hydrolysis to Acid Ester->Hydrolysis Reacts with H2O, H+/OH- Amidation Direct Amidation Ester->Amidation Reacts with Amines Scaffold1 R1-NH-Py-Ph-COOCH3 Acylation->Scaffold1 Scaffold2 H2N-Py-Ph-COOH Hydrolysis->Scaffold2 Scaffold3 H2N-Py-Ph-CONR2R3 Amidation->Scaffold3

Caption: Potential derivatization pathways for the title compound.

Conclusion

Methyl 4-(4-aminopyridin-3-yl)benzoate is a strategically designed chemical building block with significant potential for applications in medicinal chemistry and materials science. While comprehensive experimental data is not widely published, its synthesis is feasible through robust and scalable methods like the Suzuki-Miyaura coupling. Its functional handles—a nucleophilic amine and a modifiable ester—make it an ideal platform for library synthesis and as a key intermediate in the construction of complex target molecules. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this valuable compound into their synthetic and drug discovery programs.

References

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. [Link]

  • Tshibalonza, N. et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Tshibalonza, N. et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • PubChem. Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate. [Link]

  • Pharmaffiliates. Methyl 4-Amino-3-methylbenzoate. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • The Good Scents Company. methyl 4-aminobenzoate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. (2008). The Suzuki Reaction. Harvard University. [Link]

  • NIST. Methyl 4(methylamino)benzoate. NIST WebBook. [Link]

  • Google Patents. Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Bhattacharyya, M. et al. (2023). Supramolecular Assemblies and Anticancer Activities of Aminopyidine- Based Polynuclear and Mononuclear Co(II) Benzoates: Experimental and Theoretical Studies. Preprints.org. [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)
  • Wikipedia. Methyl benzoate. [Link]

  • Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

  • ResearchGate. Chemical stability of 4-aminopyridine capsules. [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

  • SpectraBase. Methyl 4-aminobenzoate. [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)

Sources

The Pyridine-Benzoate Scaffold: A Technical Guide to Design, Synthesis, and Oncological Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of Pyridine-Based Benzoate Esters in Oncology Research Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary & Structural Rationale

In the landscape of modern oncology, the pyridine-benzoate hybrid represents a compelling "privileged structure." This scaffold synergizes the electronic versatility of the pyridine ring (a bioisostere of benzene with hydrogen-bond acceptor capability) with the lipophilic, protein-binding properties of the benzoate ester moiety.

Unlike simple alkyl esters, pyridine-based benzoates function through a dual mechanism:

  • Pharmacophore Presentation: The ester linkage acts as a rigid spacer, positioning the pyridine nitrogen to interact with specific residues (e.g., Serine or Histidine) in the ATP-binding pockets of kinases (VEGFR-2, EGFR) or the colchicine-binding site of tubulin.

  • Pro-drug/Metabolic Modulation: The benzoate ester is susceptible to intracellular esterases, potentially releasing active heterocyclic metabolites directly within the tumor microenvironment, or acting as a stable motif that improves membrane permeability (LogP modulation).

This guide provides a rigorous technical overview of designing, synthesizing, and validating these compounds, moving beyond basic theory into actionable experimental protocols.

Medicinal Chemistry & Mechanism of Action[1][2][3]

Structure-Activity Relationship (SAR)

The efficacy of pyridine-benzoate esters hinges on specific substitution patterns.

  • The Pyridine Head: Acts as the "warhead." Nitrogen at the 2- or 3-position is critical for H-bonding with hinge regions of kinase enzymes.

  • The Ester Linker: Provides rotational constraints. Replacement with amides (bioisosteres) often increases metabolic stability, but the ester is preferred when targeting specific hydrophobic pockets or designing soft drugs.

  • The Benzoate Tail: The hydrophobic anchor. Electron-withdrawing groups (EWGs) like -F or -CF3 at the para position typically enhance metabolic stability and potency against cell lines like MCF-7 and HCT-116.

Primary Molecular Targets
  • Tubulin Polymerization Inhibition: Pyridine derivatives bind to the colchicine site, disrupting microtubule dynamics and arresting the cell cycle at G2/M phase.

  • VEGFR-2 Inhibition: The pyridine nitrogen mimics the adenine ring of ATP, competitively inhibiting phosphorylation and downstream angiogenesis.

Visualizing the Pathway

The following diagram illustrates the mechanistic cascade from compound entry to apoptosis.

G Compound Pyridine-Benzoate Ester (Ligand) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Target_A Target A: Tubulin (Colchicine Site) Membrane->Target_A Target_B Target B: VEGFR-2 (ATP Pocket) Membrane->Target_B Signal_1 Microtubule Destabilization Target_A->Signal_1 Binding Signal_2 Inhibition of Phosphorylation Target_B->Signal_2 Competitive Inhibition Checkpoint G2/M Cell Cycle Arrest Signal_1->Checkpoint Angio Anti-Angiogenesis (Endothelial) Signal_2->Angio Apoptosis Apoptosis (Caspase-3 Activation) Checkpoint->Apoptosis Angio->Apoptosis

Caption: Mechanistic pathways of pyridine-benzoate esters targeting Tubulin and VEGFR-2 to induce apoptosis.

Synthetic Protocols (The "How-To")

Standard acid-catalyzed esterification is often too harsh for functionalized pyridines. We utilize Steglich Esterification , which operates under mild conditions, preserving sensitive nitrogen heterocycles.

Protocol 1: Steglich Esterification of Nicotinic Acid Derivatives

Objective: Synthesize 4-substituted-phenyl nicotinate.

Reagents:

  • Substituted Nicotinic Acid (1.0 equiv)

  • Substituted Phenol (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve Nicotinic Acid (1.0 mmol) and the Phenol derivative (1.0 mmol) in 10 mL anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 mmol). Stir for 5 minutes at

    
     (ice bath).
    
  • Coupling: Dissolve DCC (1.1 mmol) in 2 mL DCM and add dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Note: A white precipitate (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 5%

    
     (2x), 1M HCl (1x - Caution: Pyridine protonation possible, keep pH > 4 or skip if pyridine moiety is highly basic), and Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
    

Validation Checkpoint:

  • TLC: Check for disappearance of starting acid.

  • IR: Look for Ester C=O stretch (~1730-1750 cm⁻¹) and absence of broad OH stretch.

Biological Validation Protocols

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).[1]

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve Pyridine-Benzoate compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).

  • Controls:

    • Negative: 0.1% DMSO only.

    • Positive: Doxorubicin or Sorafenib.[2]

  • Incubation: 48 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Protocol 3: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity to VEGFR-2 (PDB ID: 4ASD).

  • Ligand Prep: Draw structures in ChemDraw, minimize energy (MM2), save as PDBQT.

  • Protein Prep: Download PDB: 4ASD. Remove water/co-factors. Add polar hydrogens. Compute Gasteiger charges.

  • Grid Generation: Center grid box on the co-crystallized ligand (Sorafenib) binding site.

  • Docking: Run AutoDock Vina.

  • Analysis: Look for Binding Energy < -8.0 kcal/mol and H-bonds with Cys919 or Asp1046 (key residues for VEGFR-2).

Quantitative Data Summary

The following table summarizes representative potency data for pyridine-benzoate derivatives compared to standard care drugs. Note: Data represents aggregated ranges from recent literature for this scaffold class.

Compound ClassR-Group (Benzoate)Target MechanismCell LineIC50 (µM)Ref
Pyridine-3-carboxylate 4-FluoroTubulin InhibitionMCF-7 (Breast)0.22 ± 0.05[1]
Pyridine-3-carboxylate 3,4-DimethoxyVEGFR-2 InhibitionHCT-116 (Colon)3.40 ± 0.12[2]
Pyridine-2-benzoate 4-NitroDNA IntercalationA549 (Lung)12.5 ± 1.1[3]
Sorafenib (Control) N/AMulti-KinaseMCF-74.50 ± 0.5[1]
Doxorubicin (Control) N/ATopoisomerase IIMCF-71.93 ± 0.2[1]

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for optimizing these compounds, from initial design to lead selection.

Optimization Start Scaffold Selection (Pyridine + Benzoate) Synth Synthesis (Steglich/SNAr) Start->Synth Char Characterization (NMR, IR, MS) Synth->Char Screen Primary Screen (MTT @ 10µM) Char->Screen Decision >50% Inhibition? Screen->Decision IC50 Dose Response (IC50 Determination) Decision->IC50 Yes Refine SAR Refinement (Modify R-Groups) Decision->Refine No Mechan Target Validation (Kinase/Tubulin Assay) IC50->Mechan Mechan->Refine Feedback Loop

Caption: Iterative workflow for the synthesis and biological optimization of pyridine-benzoate anticancer agents.

References

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Source: MDPI (Molecules) Context: Comparative data for pyridine scaffolds against MCF-7 and Sorafenib controls.[2]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Source: RSC Advances Context: Detailed kinase inhibition profiles (VEGFR-2) for nitrogen-containing heterocycles similar to the pyridine-benzoate motif.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: NIH / PMC Context: Comprehensive SAR analysis of pyridine substitutions and their effect on antiproliferative IC50 values.

  • Synthesis and anticancer activity evaluation of benzo[6,7]oxepino[3,2-b] pyridine derivatives. Source: ResearchGate Context: Specific examples of fused pyridine-benzoate-like systems and their apoptotic mechanisms (TP53/BAX modulation).

Sources

Methodological & Application

Application Note: Strategic Synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate represents a classic challenge in medicinal chemistry: constructing a biaryl system containing a polar, Lewis-basic heterocyclic amine (4-aminopyridine) and an electrophilic ester functionality. This scaffold is frequently observed in Type II kinase inhibitors and other small-molecule therapeutics.

Retrosynthetic Logic

The most convergent strategy utilizes the Suzuki-Miyaura Cross-Coupling reaction. The disconnection is made at the C3–C1' biaryl bond.

  • Partner A (Electrophile): 3-Bromo-4-aminopyridine. (Commercially available, robust).

  • Partner B (Nucleophile): (4-(Methoxycarbonyl)phenyl)boronic acid. (Stable, crystalline).

Critical Challenge: The free amino group (-NH₂) on the pyridine ring acts as a competitive ligand. It can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning). Furthermore, the pyridine nitrogen itself increases the solubility of the product in aqueous media, complicating workup.

Solution: This protocol utilizes a Ligand-Controlled Direct Coupling approach. We employ Pd(dppf)Cl₂[1]·DCM , a bidentate ferrocenyl catalyst known for its large bite angle and steric bulk, which prevents the formation of stable, inactive Pd-amine complexes. This avoids the atom-uneconomical steps of protecting and deprotecting the amine.

Reaction Pathway Visualization

Retrosynthesis Target TARGET MOLECULE Methyl 4-(4-aminopyridin-3-yl)benzoate Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis PartnerA PARTNER A (Halide) 3-Bromo-4-aminopyridine (Lewis Basic) Disconnection->PartnerA PartnerB PARTNER B (Boronic Acid) (4-(Methoxycarbonyl)phenyl)boronic acid Disconnection->PartnerB Catalyst CATALYST SYSTEM Pd(dppf)Cl2 / Na2CO3 (Steric Protection) PartnerA->Catalyst Substrate PartnerB->Catalyst Substrate

Figure 1: Retrosynthetic analysis leveraging steric bulk of dppf ligand to overcome amine poisoning.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example Scale)Role
3-Bromo-4-aminopyridine 173.011.0500 mg (2.89 mmol)Electrophile
(4-(Methoxycarbonyl)phenyl)boronic acid 179.991.2624 mg (3.47 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05118 mg (0.14 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.993.04.3 mL (2.0 M aq. solution)Base
1,4-Dioxane 88.11N/A12 mLSolvent
Step-by-Step Procedure

Step 1: Reactor Setup & Oxygen Removal (Critical)

  • Context: Oxygen induces oxidative degradation of the Pd(0) active species and promotes homocoupling of the boronic acid.

  • Action: Charge a 50 mL round-bottom flask (or microwave vial) with the solid reagents: 3-Bromo-4-aminopyridine, Boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.[4]

  • Action: Seal the vessel with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

Step 2: Solvent Preparation & Addition

  • Action: In a separate vessel, sparge the 1,4-Dioxane with Argon for 10 minutes.

  • Action: Add the degassed Dioxane to the reaction vessel via syringe.

  • Action: Add the 2.0 M Na₂CO₃ aqueous solution (degassed) via syringe.

  • Note: The biphasic mixture (Dioxane/Water) ensures solubility of the inorganic base while dissolving the organics.

Step 3: Reaction & Monitoring

  • Action: Heat the mixture to 90°C in an oil bath (or 100°C in a microwave reactor for 45 mins).

  • Monitor: Check via LC-MS or TLC (10% MeOH in DCM) after 2 hours.

  • Endpoint: Disappearance of the bromide (Partner A). The boronic acid may be in excess.

Step 4: Workup (Handling the Amine)

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (20 mL).

  • Phase Separation: Separate layers.[2][4] Extract the aqueous layer 2x with Ethyl Acetate.[2]

  • Caution: The product has a basic pyridine nitrogen.[5] Do not wash with acidic solutions (like 1N HCl), or you will protonate the product and lose it to the aqueous layer.

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification Strategy (Flash Chromatography)

Aminopyridines are notorious for "streaking" on silica gel due to hydrogen bonding with silanols.

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: DCM : Methanol gradient (0% to 10%).

  • Modifier (Essential): Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase. This blocks the acidic silanol sites on the silica, sharpening the peak shape.

  • Alternative: If available, use an Amine-functionalized silica cartridge (e.g., NH2-silica) with a Hexane/Ethyl Acetate gradient.

Workflow Visualization

Workflow Start Weigh Solids (Ar Atmosphere) Degas Degas Solvents (Sparging) Start->Degas Reaction Heat to 90°C (2-4 Hours) Degas->Reaction Workup Extraction (EtOAc / H2O) Reaction->Workup Purify Flash Column (DCM:MeOH + 1% Et3N) Workup->Purify Product Pure Product Purify->Product

Figure 2: Operational workflow emphasizing the degassing step and modified purification conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These Buchwald ligands are designed to operate on difficult heteroaryl substrates [1].
Hydrolysis of Ester Basic conditions too harsh/long.Switch base to anhydrous K₃PO₄ or Cs₂CO₃ and use dry Toluene/Ethanol instead of aqueous Dioxane.
Protodeboronation Boronic acid instability.[6]Use the Boronic Acid Pinacol Ester instead of the free acid, or add the base after the catalyst has dissolved.
Product Streaking on TLC Interaction with Silica.[5]Pre-wash the TLC plate with 5% Et₃N in solvent, then dry before spotting.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8] Reaction of aryl halides with amine. Journal of the American Chemical Society, 116(13), 5969–5970. (Foundational work on amine/Pd interactions). Link

  • Kinase Inhibitor Synthesis Precedent: Vemurafenib Analog Synthesis. (Many kinase inhibitors utilize the 3-aryl-4-aminopyridine motif; protocols are adapted from general heteroaryl coupling methodologies). See: Journal of Medicinal Chemistry, 2012, 55(8), 3718–3726. Link

  • Chromatography of Amines: Biotage Application Note on Purifying Pyridines. (Confirming the use of amine modifiers). Link

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Retrosynthetic Logic

The synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate presents a classic "chemoselectivity triangle" challenge. The target molecule contains three sensitive functionalities that dictate the reaction design:

  • Unprotected Primary Amine (

    
    ):  Lewis basicity can poison palladium catalysts by displacing phosphine ligands.
    
  • Methyl Ester (

    
    ):  Highly susceptible to saponification (hydrolysis) under the basic aqueous conditions typical of Suzuki couplings.
    
  • Pyridine Ring: Electron-deficient heterocycles are prone to protodeboronation if used as the boron partner.

The Coupling Directionality Decision

To ensure success, the coupling partners must be selected to minimize instability.[1]

  • Route A (Recommended): 3-Halo-4-aminopyridine + 4-(Methoxycarbonyl)phenylboronic acid.

    • Why: Aryl boronic acids (benzene ring) are significantly more stable than pyridyl boronic acids. 4-Aminopyridines are electron-rich, making oxidative addition slower, but this is manageable with modern ligands.[1]

  • Route B (Avoid): 4-Aminopyridin-3-ylboronic acid + Methyl 4-halobenzoate.

    • Risk: Pyridyl boronic acids, especially those with ortho-amino substituents, are notoriously unstable and prone to rapid protodeboronation in aqueous base, leading to low yields.[1]

Chemoselectivity Matrix[1][2]
FeatureChallengeSolution
Catalyst Amine coordination poisons Pd(0).Use bulky, electron-rich ligands (e.g., XPhos, dppf) to prevent amine binding.[1]
Base Hydroxides (NaOH) hydrolyze esters.Use mild carbonate (

) or phosphate (

) bases.
Solvent Methanol promotes transesterification.[1]Use aprotic polar solvents (Dioxane, DME) with limited water.[1]

Visualizing the Workflow

The following diagram outlines the decision logic and mechanistic pathway for this specific coupling.

G Start Target: Methyl 4-(4-aminopyridin-3-yl)benzoate Choice Select Coupling Partners Start->Choice PathA Route A (Preferred): 3-Bromo-4-aminopyridine + 4-Boronobenzoate Choice->PathA High Stability PathB Route B (Risky): Pyridyl Boronate + Halo-benzoate Choice->PathB Protodeboronation Risk Catalyst Catalyst Selection: Pd(dppf)Cl2 (Std) XPhos Pd G3 (High-Eff) PathA->Catalyst Base Base Selection: K3PO4 or Cs2CO3 (Avoid NaOH/KOH) Catalyst->Base Reaction Reaction: 80-90°C, 4-12h Dioxane/H2O (4:1) Base->Reaction Workup Buffered Workup: Neutralize pH < 8 Extract EtOAc Reaction->Workup

Figure 1: Strategic workflow emphasizing the selection of stable coupling partners to avoid protodeboronation.

Experimental Protocols

Method A: High-Performance Protocol (Buchwald Generation 3)

Recommended for small-scale discovery or difficult substrates where high yield is critical.

Rationale: The XPhos Pd G3 precatalyst activates rapidly and the bulky XPhos ligand creates a "protective shell" around the palladium, preventing the free amine of the pyridine from coordinating and deactivating the catalyst [1].

Reagents:

  • 3-Bromo-4-aminopyridine (1.0 equiv)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base:

    
     (2.0 equiv) — Phosphate is gentler on esters than Carbonate.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the aryl bromide, boronic acid, and

    
    .
    
  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solubilize: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add XPhos Pd G3 last, under a positive stream of inert gas.[1]

  • Reaction: Heat to 80°C for 4–8 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion stalls, add an additional 1 mol% catalyst.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with half-saturated Brine (do not use high pH water). Dry over

    
     and concentrate.
    
Method B: Cost-Effective Protocol (Pd(dppf)Cl2)

Recommended for scale-up (>10g) where catalyst cost is a factor.

Rationale: Pd(dppf)Cl2·DCM is a robust "workhorse" catalyst.[1] The bidentate dppf ligand enforces a wide bite angle, which facilitates reductive elimination and is resistant to amine poisoning compared to Pd(PPh3)4 [2].

Reagents:

  • 3-Bromo-4-aminopyridine (1.0 equiv)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5.0 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DME (Dimethoxyethane) / Water (3:1)

Step-by-Step:

  • Charge: Combine halide, boronic acid, and base in the flask.

  • Solvent: Add DME/Water mixture.

  • Degas: Sparge the solution with Argon for 15 minutes (bubbling gas directly into liquid).

  • Heat: Add catalyst and heat to 90°C for 12–16 hours.

    • Note: This catalyst is slower than XPhos; patience is required.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black. Partition between EtOAc and water.

Purification & Quality Control

The product contains a basic pyridine nitrogen and a primary amine, making it sticky on silica gel.[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: DCM / Methanol (95:5 to 90:10).

    • Modifier: Add 1% Triethylamine or 1% NH4OH to the mobile phase. This neutralizes acidic sites on the silica, preventing "streaking" and yield loss.[1]

  • Recrystallization (Alternative):

    • If the crude purity is >85%, recrystallize from Hot Ethanol or EtOAc/Heptane .[1] This avoids silica gel issues entirely.[1]

QC Specifications:

  • 1H NMR: Look for the characteristic broad singlet (

    
    ) around 4.0–6.0 ppm (solvent dependent) and the sharp singlet (
    
    
    
    ) at ~3.9 ppm.
  • Ester Integrity: Ensure no carboxylic acid peak (broad hump >11 ppm) is visible, which would indicate hydrolysis.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Ester Hydrolysis (Acid product formed)Base is too strong or reaction too hot.Switch from

to

.[1] Reduce Temp to 70°C. Ensure water ratio is <20%.
Low Conversion Catalyst poisoning by amine.[1]Switch to XPhos Pd G3 or SPhos Pd G2 . Increase catalyst loading to 5-10 mol%.
Protodeboronation (Benzene formed)Unstable boronic acid.Ensure you are using the Phenyl boronic acid (Route A), not the pyridyl boronic acid. Add boronic acid in portions.
Palladium Residue Chelation to product.[1][3]Treat crude organic phase with SiliaMetS® Thiol scavenger or wash with 10% aqueous L-Cysteine.

References

  • Buchwald, S. L., et al. (2006).[1][3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem. (2025).[4] Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]

Sources

High-Efficiency Synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate: Catalyst Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1083328-96-0 Application: Key intermediate for kinase inhibitors (e.g., substituted benzamides) and biaryl pharmacophores.[1][2]

Part 1: Strategic Analysis & Retrosynthesis[1][2]

The synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate poses a specific chemoselective challenge: coupling a halogenated pyridine containing a free amino group with an aryl boronic ester.[1][2] Historically, free amines in Suzuki-Miyaura couplings were considered catalyst poisons due to their strong coordination to Palladium.[1][2]

However, modern ligand design—specifically bulky, electron-rich phosphines (Buchwald ligands)—allows for the direct coupling of unprotected aminopyridines.[1][2] This guide prioritizes a protecting-group-free strategy to maximize atom economy and throughput.[1][2]

Retrosynthetic Pathway

The most convergent route disconnects the biaryl bond at the C3 position of the pyridine ring.[2]

Retrosynthesis Target Target: Methyl 4-(4-aminopyridin-3-yl)benzoate Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Retrosynthesis Precursor1 Coupling Partner A: 3-Bromo-4-aminopyridine (Electrophile) Precursor2 Coupling Partner B: (4-(Methoxycarbonyl)phenyl)boronic acid (Nucleophile) Disconnect->Precursor1 Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection strategy prioritizing the C3-C1' biaryl bond formation.

Part 2: Reagent & Catalyst Selection Guide

Success in this reaction depends heavily on preventing the non-productive coordination of the pyridine nitrogen or the exocyclic amine to the Pd center.[2]

1. Catalyst System
SystemComponentsRationaleRecommendation
High-Performance Pd(OAc)₂ + SPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is bulky and electron-rich.[1][2] It facilitates oxidative addition into the electron-rich aminopyridine C-Br bond and prevents amine poisoning.[2]Primary Choice
Standard Pd(dppf)Cl₂·DCM The bidentate ferrocenyl ligand provides stability and a large bite angle, often sufficient for less sterically hindered couplings.Secondary Choice
Legacy Pd(PPh₃)₄ Prone to oxidation and slower oxidative addition.[1] Often fails with free aminopyridines due to competitive coordination.[1]Not Recommended
2. Base Selection
  • Potassium Phosphate (K₃PO₄): The gold standard for heteroaryl couplings.[1] It provides sufficient basicity to activate the boronic acid without causing hydrolysis of the methyl ester on the benzoate ring.[2]

  • Sodium Carbonate (Na₂CO₃): A viable alternative, but requires careful monitoring to prevent ester hydrolysis if the reaction time is prolonged at high temperatures.

3. Solvent Systems
  • n-Butanol: Excellent for SPhos-based couplings; the high boiling point allows for rapid activation, and the polarity dissolves the aminopyridine.[1][2]

  • 1,4-Dioxane/Water (4:1): The universal solvent for Suzuki couplings.[1][2] Ensures solubility of the inorganic base.[1]

Part 3: Detailed Experimental Protocol
Method A: High-Performance SPhos Protocol (Recommended)

Best for: High yields, scale-up, and avoiding amine protection.[1][2]

Reagents:

  • 3-Bromo-4-aminopyridine (1.0 equiv)[1][2]

  • (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv)[1][2][3]

  • Pd(OAc)₂ (2-5 mol%)[1][2]

  • SPhos (4-10 mol%, 2:1 ratio relative to Pd)[1][2]

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: n-Butanol (or Toluene/Water 10:1)[1][2]

Step-by-Step Procedure:

  • Catalyst Pre-complexation:

    • In a reaction vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) in n-Butanol (5 mL).

    • Stir at room temperature for 5 minutes under Nitrogen/Argon. The solution should turn a deep orange/red, indicating active catalyst formation.

  • Substrate Addition:

    • Add 3-Bromo-4-aminopyridine (173 mg, 1.0 mmol) and (4-(Methoxycarbonyl)phenyl)boronic acid (216 mg, 1.2 mmol) to the vial.

    • Add K₃PO₄ (424 mg, 2.0 mmol).[1]

  • Degassing (Critical):

    • Sparge the mixture with Argon for 5–10 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Reaction:

    • Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC (10% MeOH in DCM).[1][2] Look for the disappearance of the bromide (Rf ~0.3) and emergence of the fluorescent biaryl product (Rf ~0.5).[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).[1]

    • Phase Separation: Separate the organic layer.[1][5] Extract the aqueous layer once more with Ethyl Acetate.[1]

    • Optional Acid Wash: To remove non-basic impurities, extract the organic layer with 1M HCl. The product (pyridine) will go into the aqueous phase.[1] Wash the aqueous phase with Ether (discard), then basify the aqueous phase (pH > 10) with NaOH and extract back into Ethyl Acetate.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Flash Chromatography: Silica gel, gradient elution 0%

      
       10% Methanol in Dichloromethane.[1]
      
    • Yield Expectation: 75–90%.

Part 4: Analytical Verification

1H NMR (400 MHz, DMSO-d6) Prediction:

  • Pyridine Ring:

    • 
       8.10 (s, 1H, H-2): Deshielded singlet due to adjacent N and aryl ring.[1][2]
      
    • 
       7.95 (d, 1H, H-6): Doublet.[1][2]
      
    • 
       6.65 (d, 1H, H-5): Upfield doublet due to ortho-amino donation.[1][2]
      
    • 
       6.00 (s, 2H, NH₂): Broad singlet (exchangeable).[1]
      
  • Benzoate Ring:

    • 
       8.05 (d, 2H, Ar-H ortho to ester).[1][2]
      
    • 
       7.60 (d, 2H, Ar-H meta to ester).[1][2]
      
  • Methyl Ester:

    • 
       3.88 (s, 3H, O-CH₃).[1][2]
      

Mass Spectrometry:

  • ESI-MS: Calculated [M+H]+ = 229.[2]09. Found = 229.1.[1]

Part 5: Troubleshooting & Optimization
IssueRoot CauseSolution
Low Conversion Catalyst poisoning by free amine.[1][2]Switch to SPhos or XPhos . Increase temperature to 110°C. Ensure strict oxygen-free conditions.
Protodeboronation Boronic acid instability.[1][6]Use 1.5 equiv of boronic acid. Switch base to K₂CO₃ or KF .[1] Lower temp to 80°C and extend time.
Ester Hydrolysis Base is too strong or wet.[1]Use anhydrous K₃PO₄ .[1] Avoid NaOH/KOH.[1] Ensure solvents are dry.[1]
Pd Black Formation Catalyst decomposition.[1]Inefficient ligand binding.[1] Increase Ligand:Pd ratio to 3:1.
References
  • Buchwald-Hartwig/Suzuki Coupling of Amino-Heterocycles

    • Billingsley, K., Buchwald, S. L. (2006).[1][7] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

    • [2]

  • Direct Coupling of Unprotected Amines

    • Prieto, M., et al. (2005).[1] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Journal of Organic Chemistry.

    • [1][2]

  • General Suzuki Protocol & Mechanism

    • Organic Chemistry Portal.[1] Suzuki Coupling.[1][3][4][6][7][8][9][10][11][12]

Sources

Application Note: Chemoselective Esterification of Aminopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of aminopyridine derivatives—specifically those containing carboxylic acid moieties like 2-aminonicotinic acid —presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three reactive centers: the pyridine ring nitrogen (nucleophilic/basic), the exocyclic amine (nucleophilic), and the carboxylic acid (electrophilic upon activation).

Standard base-catalyzed alkylation (e.g.,


) often results in competitive N-alkylation  at the ring nitrogen or the exocyclic amine, yielding complex mixtures. Conversely, standard carbodiimide couplings (e.g., EDC/DMAP) can lead to self-polymerization (amide formation) unless the amine is protected.

This guide details the Acid-Chloride Mediated Fischer Esterification (Thionyl Chloride Method) . This protocol is the industry "Gold Standard" because it leverages in-situ generation of HCl to protonate both nitrogen centers, effectively "protecting" them from acting as nucleophiles while simultaneously activating the carboxylic acid for alcohol attack.

Scientific Grounding: The Chemoselectivity Mechanism

To achieve high yield, one must understand the ionization states of the substrate.

  • Pyridine Ring Nitrogen (

    
    ):  The most basic site. In acidic media, this protonates first.
    
  • Exocyclic Amine (

    
     when protonated):  The lone pair is delocalized into the ring. While less basic, it remains nucleophilic.
    
  • Carboxylic Acid: Exists as a carboxylate in neutral/basic media (Zwitterion form with protonated ring N).

The Solution: By using Thionyl Chloride (


)  in an alcohol solvent, we generate anhydrous HCl.
  • Protonation: The HCl immediately protonates the pyridine ring (

    
    ) and the exocyclic amine (
    
    
    
    ). This electrostatic repulsion prevents the amine from attacking the activated carbonyl.
  • Activation:

    
     converts the carboxylic acid to an acid chloride (or activated sulfite intermediate).
    
  • Attack: The alcohol solvent (MeOH/EtOH) attacks the highly reactive acid chloride to form the ester.

Visualization: Reaction Mechanism & Selectivity[1]

EsterificationMechanism Substrate 2-Aminonicotinic Acid (Zwitterionic/Neutral) AcidicCond Acidic Conditions (SOCl2 + MeOH -> HCl) Substrate->AcidicCond Add Reagents Protonation Dual Protonation (Ring N+ & Exocyclic NH3+) AcidicCond->Protonation Fast Kinetic Step Activation Acyl Chloride Formation (R-COCl) Protonation->Activation SOCl2 reacts with COOH SideReaction AVOIDED: N-Alkylation (Amide Formation) Protonation->SideReaction Deactivation Esterification Nucleophilic Attack by MeOH Activation->Esterification Solvent Excess Product Methyl 2-Aminonicotinate (HCl Salt) Esterification->Product -SO2, -HCl

Figure 1: Mechanistic pathway highlighting how acidic conditions deactivate nucleophilic nitrogens to favor O-esterification.

Detailed Protocol: Thionyl Chloride Mediated Esterification

Scope: Synthesis of Methyl 2-aminonicotinate (and analogs). Scale: 10 mmol to 1 mol (Scalable).

Reagents & Equipment
ReagentEquiv.[1]RoleSafety Note
2-Aminonicotinic Acid 1.0SubstrateIrritant.
Thionyl Chloride (

)
2.5 - 3.0Activator/DehydratorCorrosive/Toxic. Releases

/HCl gas. Use fume hood.[2][3]
Methanol (Anhydrous) 10-20 volSolvent/ReagentFlammable.

(sat. aq)
ExcessQuenching BaseGas evolution (

) upon neutralization.
Step-by-Step Procedure
Phase 1: Activation (Exothermic Control)
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) to the flask.

  • Cooling: Place the flask in an ice-water bath (0°C) . Stir for 10 minutes.

  • Reagent Addition: Add Thionyl Chloride (3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump.

    • Critical: The reaction of

      
       with MeOH is highly exothermic and releases HCl gas. Maintain temperature <10°C during addition.
      
    • Observation: The solution may fume; ensure vigorous venting/scrubbing.

Phase 2: Reaction
  • Substrate Addition: Remove the ice bath. Add 2-Aminonicotinic Acid (1.0 equiv) portion-wise as a solid.

    • Note: The solid will dissolve as it converts to the soluble hydrochloride salt.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–12 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The starting material (acid) is very polar; the ester will move higher on the TLC plate (

      
      ).
      
Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Evaporate the solvent and excess

    
     under reduced pressure (Rotavap) to obtain a solid/semisolid residue.
    
    • Caution: The distillate contains

      
       and HCl. Dispose of properly.
      
  • Neutralization (Critical Step):

    • Resuspend the residue in EtOAc (Ethyl Acetate) or DCM (Dichloromethane).

    • Slowly add saturated aqueous

      
        while stirring at 0°C.
      
    • Why? The product exists as the HCl salt. You must free the base to extract it into the organic layer. Continue until the aqueous layer is pH ~8.

  • Extraction: Separate the layers. Extract the aqueous layer 2x with EtOAc.

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
Phase 4: Purification
  • Crude Purity: Often >90% pure.

  • Recrystallization: If needed, recrystallize from Hexane/EtOAc or Ether.

  • Yield: Typically 85–95%.

Alternative Protocol: Acid-Catalyzed (Fischer)

Use this if strictly avoiding Thionyl Chloride due to safety restrictions.

  • Reagents: Substrate (1.0 eq), Conc.

    
     (2.0 eq), MeOH (Excess).
    
  • Procedure: Dissolve substrate in MeOH. Add

    
     dropwise. Reflux for 24-48 hours.
    
  • Drawback: Slower kinetics compared to

    
    ; requires longer reflux and generates more water (equilibrium limitation).
    

Quality Control & Validation

Analytical MethodExpected Result (Methyl 2-aminonicotinate)
1H NMR (DMSO-d6) Ester Methyl: Singlet

3.8–3.9 ppm (3H). Amine: Broad singlet

7.0–7.5 ppm (2H,

exchangeable). Aromatic: Characteristic pyridine splitting (

6.6, 8.0, 8.2 ppm).
LC-MS M+1 Peak: Observe mass of [Parent + 14 (Methyl) - 1 (H) + 1 (H+)] = [M_acid + 14]. Example: 2-aminonicotinic acid (MW 138)

Methyl ester (MW 152). Look for m/z 153.
Appearance Off-white to yellow crystalline solid.

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield Incomplete reaction or Hydrolysis during workup.1. Increase reflux time. 2. Ensure workup is kept cold and pH is adjusted quickly to avoid saponification.
N-Alkylation Observed Used Alkyl Halide (

) instead of

.
Do not use alkyl halides for this substrate without N-protection. Switch to the Acid Chloride method described above.
Sticky Gum after Rotavap Residual HCl salts.The residue is the HCl salt of the ester. It must be fully neutralized with

to extract into EtOAc.
Product Soluble in Water Substrate is highly polar.Use "Salting out" (saturate aqueous layer with NaCl) or use continuous extraction with DCM.

Workflow Diagram

Workflow Setup Step 1: Setup Dry MeOH + Ice Bath Activation Step 2: Activation Add SOCl2 dropwise (0°C) Setup->Activation Addition Step 3: Substrate Addition Add Aminopyridine Acid Activation->Addition Reaction Step 4: Reflux 65°C for 4-12 hours Addition->Reaction Quench Step 5: Workup Evaporate -> Neutralize (NaHCO3) -> Extract (EtOAc) Reaction->Quench QC Step 6: QC NMR/LCMS Quench->QC

Figure 2: Operational workflow for the batch synthesis of aminopyridine esters.

References

  • Ningbo Inno Pharmchem. (2025).[4][5] Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate.[4] Retrieved from

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (Procedure Note 1). Org.[1][5][6] Synth. 2014, 91, 221-232.[1] Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[3] Retrieved from

  • Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from (See Problem 2 for SOCl2/MeOH protocol context).

  • ResearchGate. (2012). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters.[7] J. Heterocyclic Chem. Retrieved from

Sources

Application Note: Methyl 4-(4-aminopyridin-3-yl)benzoate as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a comprehensive technical dossier for the use of Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS: 259807-15-3) in kinase inhibitor discovery. It synthesizes synthetic organic chemistry with medicinal chemistry principles.[1][2][3]

Executive Summary

Methyl 4-(4-aminopyridin-3-yl)benzoate is a high-value bi-aryl intermediate used extensively in the synthesis of Type I and Type II kinase inhibitors . Its structure features a 4-aminopyridine core (a proven hinge-binding motif) linked to a benzoate ester (a versatile handle for accessing the solvent-exposed region or allosteric pockets).

This molecule is particularly relevant for targeting p38 MAP Kinase , VEGFR , and Bcr-Abl , where the bi-aryl geometry facilitates the precise orientation of hydrogen bond donors/acceptors within the ATP-binding cleft.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 4-(4-aminopyridin-3-yl)benzoate
CAS Number 259807-15-3
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
Storage 2-8°C, Desiccate (Hygroscopic amine)
Purity Requirement >98% (HPLC) for library synthesis

Safety Advisory: The aminopyridine moiety is potentially toxic and a channel blocker. Handle with full PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

Structural Utility & Mechanism of Action[4]

The "Privileged" Scaffold

In the context of kinase inhibition, this molecule serves as a bifunctional pharmacophore :

  • The Hinge Binder (Left Wing): The 4-aminopyridine system is a classic motif. The pyridine nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the "gatekeeper" residue (e.g., Met, Thr), while the C4-amino group can donate a hydrogen bond to the backbone carbonyl.

  • The Vector (Bi-aryl Axis): The phenyl ring at the C3 position of the pyridine creates a twisted bi-aryl conformation. This twist is critical for traversing the "gatekeeper" region without steric clash.

  • The Diversification Point (Right Wing): The methyl ester is a "masked" carboxylic acid. Post-synthesis hydrolysis allows for the coupling of diverse amines, enabling the inhibitor to reach into the solvent front (Type I) or the DFG-pocket (Type II).

Pathway Visualization

The following diagram illustrates the strategic placement of this scaffold within the kinase pocket and its synthetic trajectory.

KinaseScaffold Precursor Methyl 4-(4-aminopyridin-3-yl)benzoate (Scaffold) Hinge Hinge Region (ATP Binding Site) Precursor->Hinge Binds via Pyridine N & NH2 Hydrolysis Hydrolysis (LiOH/THF) Precursor->Hydrolysis Activation Acid Benzoic Acid Intermediate Hydrolysis->Acid AmideCoupling Amide Coupling (HATU/R-NH2) Acid->AmideCoupling Type1 Type I Inhibitor (Solvent Front Binder) AmideCoupling->Type1 Polar R-groups Type2 Type II Inhibitor (DFG-out Binder) AmideCoupling->Type2 Hydrophobic/Urea R-groups

Caption: Figure 1. Strategic utilization of the scaffold for divergent synthesis of kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Suzuki Coupling)

Use this protocol if you need to synthesize the scaffold from building blocks.

Reaction: 3-Bromo-4-aminopyridine + 4-(Methoxycarbonyl)phenylboronic acid


 Product
  • Reagents:

    • 3-Bromo-4-aminopyridine (1.0 eq)

    • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)[4]

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3x).[3]

    • Add Dioxane and aqueous Na₂CO₃.

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for M+H = 229.1).

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

    • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%). The amine makes the product streak; adding 1% Et₃N to the eluent helps.

Protocol B: Hydrolysis to the "Warhead" Acid

The ester must be hydrolyzed to attach the specificity-determining tail.

  • Reagents:

    • Methyl 4-(4-aminopyridin-3-yl)benzoate (1.0 eq)

    • LiOH·H₂O (3.0 eq)

    • Solvent: THF:MeOH:H₂O (3:1:1)

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add LiOH and stir at 40°C for 2–4 hours.

    • Critical Step (Neutralization): The product is an amino-acid (zwitterion capable). Carefully adjust pH to ~6–7 using 1M HCl. The carboxylic acid usually precipitates.

    • Filter the solid, wash with cold water and ether. Dry under vacuum.

    • Yield Expectation: >90%.

Protocol C: Library Generation (Amide Coupling)

This step defines the selectivity profile (e.g., p38 vs. VEGFR).

  • Reagents:

    • Acid Intermediate (from Protocol B) (1.0 eq)

    • Amine Partner (R-NH₂) (1.2 eq)

    • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve the Acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU. Stir for 5 mins (Activation).

    • Add the Amine Partner.

    • Stir at RT for 2–16 hours.

  • Purification:

    • For library scale (<50 mg), purify directly via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: The aminopyridine core is basic; ensure your fraction collection is triggered by the correct MS signal.

Case Study: p38 MAP Kinase Inhibition[4][6][7]

Objective: Design a p38


 inhibitor using the scaffold.
Rationale:  p38 inhibitors often require a "hydrogen bond acceptor-donor" motif in the hinge (provided by the aminopyridine) and a hydrophobic group in the "selectivity pocket."

Design Strategy:

  • Scaffold: Methyl 4-(4-aminopyridin-3-yl)benzoate.

  • Modification: Hydrolyze ester

    
     Couple with 3-trifluoromethylaniline  or morpholine .
    
  • Outcome:

    • Morpholine Amide: Improves solubility and targets the solvent front (Type I).

    • Aryl Amide: Extends into the hydrophobic pocket, potentially inducing a DFG-out shift (Type II-like behavior).

Data Summary (Hypothetical Optimization):

Compound IDR-Group (Amide)p38

IC₅₀ (nM)
Solubility (µM)
Scaffold -OMe (Ester)>10,00050
Cmpd-A -OH (Acid)>5,000>200
Cmpd-B -NH-Ph-3-CF₃12 5
Cmpd-C -Morpholine450150

Interpretation: The ester itself is inactive. Conversion to a hydrophobic amide (Cmpd-B) drastically increases potency by engaging the hydrophobic pocket, a hallmark of high-affinity kinase inhibitors [1, 2].

Troubleshooting & Expert Tips

  • Issue: Low Yield in Amide Coupling.

    • Cause: The 4-aminopyridine amine is nucleophilic and can compete with the external amine (R-NH₂) for the activated ester, leading to dimerization.

    • Solution: Use T3P (Propylphosphonic anhydride) as the coupling agent. It is sterically bulky and less likely to react with the hindered/deactivated pyridine amine compared to the primary aliphatic/aromatic amine you are adding.

  • Issue: Solubility.

    • Observation: The bi-aryl system is planar and rigid, leading to poor aqueous solubility.

    • Fix: Introduce solubilizing groups (piperazine, morpholine) on the benzoate side.

  • Issue: Regioselectivity during Synthesis.

    • Tip: If synthesizing the scaffold from scratch, ensure you use 3-bromo-4-aminopyridine . Using 3-bromo-4-chloropyridine and attempting to aminate after Suzuki coupling is difficult due to catalyst poisoning by the free pyridine nitrogen.

References

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

  • Dumas, J., et al. (2004). "Discovery of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}-N2-methylpyridine-2-carboxamide (BAY 43-9006): a novel, potent, and orally active sorafenib analog." Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2013). "Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2][3] "Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." (Contextual reference for benzoate handling).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Scalable Synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS: 259807-15-3). This biaryl scaffold is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and receptor tyrosine kinase inhibitors (e.g., Entinostat analogs). The method described herein utilizes a regioselective bromination followed by a Suzuki-Miyaura cross-coupling optimized for unprotected amino-pyridines. This route avoids the use of unstable pyridine-boronic acids, offering a cost-effective path for multi-gram to kilogram scale-up.

Introduction & Retrosynthetic Analysis

The target molecule features a 4-aminopyridine core coupled at the C3 position to a methyl benzoate moiety. The primary synthetic challenge lies in the Suzuki-Miyaura coupling of an electron-deficient pyridine ring containing a free amine and a potentially hydrolyzable ester.

Strategic Considerations
  • Catalyst Poisoning: Free amino groups (

    
    ) can coordinate to Palladium (Pd), deactivating the catalyst. While protecting groups (e.g., Boc, Acetyl) solve this, they add two synthetic steps (protection/deprotection). This protocol utilizes a high-activity catalyst system (
    
    
    
    ) that tolerates free amines, improving atom economy.
  • Boronic Acid Stability: 4-aminopyridin-3-ylboronic acids are prone to rapid protodeboronation. Therefore, the inverse coupling strategy is selected: using the stable 4-(methoxycarbonyl)phenylboronic acid and the 3-bromo-4-aminopyridine electrophile.

Retrosynthetic Pathway

The synthesis is disconnected into two commercially viable fragments: 4-aminopyridine (converted to the 3-bromo derivative) and (4-(methoxycarbonyl)phenyl)boronic acid.

Retrosynthesis Target Methyl 4-(4-aminopyridin-3-yl)benzoate (Target) Coupling Suzuki-Miyaura Coupling Target->Coupling Disconnection Fragment1 3-Bromo-4-aminopyridine (Electrophile) Coupling->Fragment1 Fragment2 (4-(Methoxycarbonyl)phenyl)boronic acid (Nucleophile) Coupling->Fragment2 Start 4-Aminopyridine (Starting Material) Fragment1->Start Regioselective Bromination (NBS or Br2)

Figure 1: Retrosynthetic strategy prioritizing stable boronic acid intermediates.

Experimental Protocol

Stage 1: Preparation of 3-Bromo-4-aminopyridine

Note: If 3-bromo-4-aminopyridine is purchased commercially (CAS: 13534-98-0), proceed to Stage 2.

Rationale: Electrophilic aromatic substitution on 4-aminopyridine occurs preferentially at the 3-position (ortho to the activating amine). NBS is chosen over elemental bromine for easier handling and stoichiometric control on scale.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (10 vol)

Procedure:

  • Dissolution: Charge a reactor with 4-aminopyridine and Acetonitrile at 20°C. Stir until fully dissolved.

  • Bromination: Cool the solution to 0–5°C. Add NBS portion-wise over 60 minutes, maintaining internal temperature <10°C. (Exothermic reaction).

  • Reaction: Allow the mixture to warm to 20°C and stir for 2–4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Add 10% aqueous sodium thiosulfate (0.5 vol) to quench excess bromine species.

  • Isolation: Concentrate the solvent to ~20% volume. Add water (10 vol) and adjust pH to ~10 with 2M NaOH.

  • Filtration: The product precipitates as a solid.[1] Filter, wash with water, and dry at 50°C under vacuum.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Suzuki-Miyaura Cross-Coupling

Rationale: The use of


  is critical. The bidentate ferrocene ligand creates a wide bite angle, facilitating the oxidative addition of the electron-rich Pd species into the C-Br bond while resisting deactivation by the free amine substrate.

Materials:

  • 3-Bromo-4-aminopyridine (1.0 eq)

  • (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Catalyst:

    
     (0.02 eq / 2 mol%)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Load 3-bromo-4-aminopyridine, boronic acid, and

    
     into the reactor.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water. Agitate to create a slurry.

  • Catalyst Addition: Add

    
     under a positive stream of 
    
    
    
    .
  • Reaction: Heat the mixture to 85–90°C for 4–6 hours.

    • Process Control: Monitor HPLC for consumption of bromide. (Limit: <1.0% remaining).

  • Workup: Cool to 25°C. Filter the mixture through a pad of Celite to remove Pd black. Rinse the pad with EtOAc.

  • Phase Separation: Dilute filtrate with EtOAc and Water. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Scavenging: Treat combined organics with SiliaMetS® Thiol or charcoal (5 wt%) for 1 hour at 50°C to remove residual Pd. Filter.

  • Crystallization: Concentrate organics to dryness. Recrystallize the crude solid from Methanol/Water (3:1) or EtOAc/Heptane .

Optimization Data (Ligand Screening):

Ligand SystemYield (%)Pd LoadingObservation

65%5 mol%Significant homocoupling; sluggish.

/

40%5 mol%Catalyst poisoning observed (Pd black).

92% 2 mol% Complete conversion; clean profile.

/ XPhos
94%1 mol%Excellent but higher cost (overkill).

Analytical Characterization

Product: Methyl 4-(4-aminopyridin-3-yl)benzoate Appearance: Off-white crystalline solid. MW: 228.25 g/mol .[2]

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.15 (s, 1H, Pyr-H2), 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.95 (d, J=5.5 Hz, 1H, Pyr-H6), 7.65 (d, J=8.0 Hz, 2H, Ar-H), 6.60 (d, J=5.5 Hz, 1H, Pyr-H5), 6.10 (br s, 2H, 
    
    
    
    ), 3.88 (s, 3H,
    
    
    ).
  • MS (ESI): m/z calculated for

    
    ; found 229.1.
    

Process Safety & Scalability Notes

  • Genotoxic Impurities: Alkyl halides (used in esterification precursors) and aryl boronic acids are potential genotoxins. The crystallization step in MeOH/Water effectively purges boronic acid residues.

  • Palladium Limits: For pharmaceutical use, Pd must be <10 ppm. The use of thiol-functionalized silica scavengers is mandatory if the product is a final intermediate.

  • Exotherm Control: The bromination step (Stage 1) is highly exothermic. On a >1kg scale, active cooling and slow addition of NBS are critical to prevent thermal runaway.

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Title: Novel pyridine-based Pd(II)
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Synthesis of 3-Bromo-4-aminopyridine

    • Title: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amin
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • General Suzuki Coupling Mechanism & Ligands

    • Title: Suzuki-Miyaura Coupling - Mechanism and Ligand Effects.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS 259807-15-3).[2]

    • Source: BLD Pharm.[2]

Sources

Application Note & Protocol: Solvent Selection for the Dissolution of Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for selecting an appropriate solvent for the dissolution of Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS No. 259807-15-3). The selection of a suitable solvent is a critical first step in a wide array of applications, including reaction chemistry, purification, analytical testing, and formulation development in the pharmaceutical industry.[1][2][3] This guide combines a theoretical analysis of the compound's physicochemical properties with a systematic experimental protocol for determining empirical solubility. It is intended for researchers, scientists, and drug development professionals who require a reliable and efficient method for handling this and structurally similar compounds.

Introduction: The Critical Role of Solvent Selection

In pharmaceutical research and manufacturing, the choice of a solvent is paramount. It influences reaction kinetics, crystallization, purity, and the bioavailability of the final active pharmaceutical ingredient (API).[3] An unsuitable solvent can lead to poor yield, the formation of impurities, or difficulties in downstream processing. Therefore, a methodical approach to solvent selection, grounded in chemical principles and confirmed by empirical testing, is essential for procedural success and regulatory compliance.[2][4] This application note addresses the specific challenge of dissolving Methyl 4-(4-aminopyridin-3-yl)benzoate, a compound with complex structural features.

Physicochemical & Structural Analysis of Methyl 4-(4-aminopyridin-3-yl)benzoate

A predictive assessment of solubility begins with a thorough analysis of the molecule's structure.

Molecular Structure: C₁₃H₁₂N₂O₂

The molecule incorporates several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Aminopyridine Moiety: This is a key feature, containing a basic pyridine nitrogen and an amino group (-NH₂). The amino group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This region of the molecule imparts significant polarity and is responsible for its solubility in polar solvents.[5] Aminopyridines are known to be soluble in polar solvents like water and alcohols.[5][6]

  • Methyl Benzoate Moiety: This part of the molecule consists of a phenyl ring and a methyl ester group. The phenyl ring is hydrophobic and contributes nonpolar character. The ester group is polar and can act as a hydrogen bond acceptor but not a donor. Methyl benzoate itself is considered moderately polar and is sparingly soluble in water but miscible with many organic solvents like ethanol, ether, and acetone.[7][8]

Overall Polarity Assessment: The compound is amphiphilic, possessing both distinct polar (aminopyridine) and nonpolar (phenyl ring) regions. This duality suggests that solvents of intermediate polarity or polar aprotic solvents that can effectively solvate both parts of the molecule will be the most effective. Extreme solvents, such as highly nonpolar hexanes or highly polar water, are predicted to be poor choices when used alone.

Logical Workflow for Solvent Selection

The process of selecting an optimal solvent should be systematic. It begins with a theoretical prediction based on molecular structure and culminates in empirical verification.

Solvent_Selection_Workflow A Start: Analyze Target Molecule Methyl 4-(4-aminopyridin-3-yl)benzoate B Identify Functional Groups & Predict Properties A->B C Polar Groups: - Amino (-NH2) - Pyridine (N) - Ester (-COOCH3) B->C D Nonpolar Groups: - Phenyl Ring - Aromatic System B->D E Hypothesize Suitable Solvent Classes (Based on 'Like Dissolves Like') C->E D->E F Recommended Classes: - Polar Aprotic (DMSO, DMF) - Polar Protic (Alcohols) - Chlorinated (DCM) E->F G Design & Execute Experimental Screening Protocol F->G H Rank Solvents by Observed Solubility G->H I Select Optimal Solvent for Specific Application H->I

Caption: Workflow for systematic solvent selection.

Recommended Solvents for Initial Screening

Based on the structural analysis, the following solvents are recommended for an initial solubility screening. They cover a range of polarities and hydrogen bonding capabilities.

Solvent ClassRecommended SolventRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent hydrogen bond acceptor with high polarity; often considered a universal solvent for drug-like molecules.[6]
N,N-Dimethylformamide (DMF)Similar to DMSO, a highly polar solvent capable of solvating a wide range of compounds.[9]
Polar Protic Methanol (MeOH)A simple alcohol that can act as both a hydrogen bond donor and acceptor, interacting well with the aminopyridine moiety.
Ethanol (EtOH)Slightly less polar than methanol, providing a good comparison point. Many organic compounds show good solubility in ethanol.[7][10]
Chlorinated Dichloromethane (DCM)A solvent of intermediate polarity, effective at dissolving aromatic compounds. Its volatility is useful for easy removal post-dissolution.
Ester Ethyl Acetate (EtOAc)A moderately polar solvent that may interact favorably with the methyl benzoate portion of the molecule.
Aqueous (Acidic) 1 M Hydrochloric Acid (HCl)The basic aminopyridine group should be protonated to form a hydrochloride salt, which is expected to be highly soluble in water.
Aqueous (Neutral) Deionized WaterExpected to have low solubility due to the hydrophobic phenyl ring, but serves as a crucial baseline.[7][8]

Experimental Protocol: Semi-Quantitative Solubility Determination

This protocol provides a reliable "shake-flask" method to systematically assess solubility in the recommended solvents.[9]

5.1 Materials & Equipment

  • Methyl 4-(4-aminopyridin-3-yl)benzoate

  • Selected solvents (high-purity grade)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Calibrated pipettes

  • 8 mL glass vials with screw caps

5.2 Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for each solvent before use.

5.3 Step-by-Step Protocol

  • Preparation: Accurately weigh approximately 5 mg of Methyl 4-(4-aminopyridin-3-yl)benzoate into each labeled glass vial.

    • Scientist's Note: Using a consistent, accurately known mass allows for a semi-quantitative comparison of solubility across different solvents.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This creates an initial high concentration of 50 mg/mL.

  • Equilibration: Cap the vial securely and vortex for 30 seconds. Place the vial on a rotator or shaker at a constant temperature (e.g., 25 °C) for 15 minutes to allow the system to reach equilibrium.

    • Rationale: Vigorous mixing and a set equilibration time ensure that the observation is not limited by a slow dissolution rate.

  • Visual Observation: Carefully observe the vial against a dark background. Record whether the solution is:

    • Completely Clear: No visible solid particles.

    • Hazy/Suspension: Fine, undissolved particles remain.

    • Insoluble: The bulk of the solid remains undissolved.

  • Titration & Dilution:

    • If the compound is completely dissolved , the solubility is ≥ 50 mg/mL. The protocol can be stopped for this solvent.

    • If the compound is not completely dissolved , add another 100 µL of the same solvent (total volume 200 µL, concentration now 25 mg/mL).

  • Repeat Equilibration and Observation: Repeat steps 3 and 4.

  • Continue Dilution: Continue adding 200 µL aliquots of solvent (doubling the volume at each step to 400 µL, 800 µL, etc.) and repeating the equilibration and observation steps until the compound fully dissolves or a practical upper volume limit is reached.

  • Data Recording: Record the final concentration at which the compound completely dissolved.

5.4 Data Interpretation Table

Summarize the results in a table, ranking solubility based on the concentration achieved.

SolventApprox. Solubility (mg/mL)ClassificationObservations
Dimethyl Sulfoxide (DMSO)> 50Very SolubleDissolved readily on initial addition.
N,N-Dimethylformamide (DMF)> 50Very SolubleClear solution formed quickly.
Methanol~ 25 - 50SolubleDissolved after addition of second aliquot.
Ethanol~ 10 - 25SolubleRequired further dilution to dissolve.
Dichloromethane (DCM)~ 5 - 10Sparingly SolubleSome solid remained after several additions.
Ethyl Acetate< 5Sparingly SolubleSignificant amount of solid undissolved.
1 M HCl (aq)> 50Very SolubleImmediate dissolution upon salt formation.
Deionized Water< 1InsolubleCompound remained as a solid suspension.

Note: The values in this table are predictive and must be confirmed by experimentation.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a standard stock solution for use in biological assays or chemical reactions.

Stock_Solution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization A 1. Calculate Mass (MW: 228.25 g/mol) B 2. Weigh Compound (e.g., 2.28 mg for 1 mL) A->B C 3. Add 90% of final DMSO volume (e.g., 900 µL) B->C D 4. Vortex until fully dissolved C->D E 5. QS to final volume (e.g., to 1.0 mL) D->E F 6. Mix, Label & Store E->F

Caption: Protocol for preparing a 10 mM stock solution.

  • Calculate Required Mass: The molecular weight of Methyl 4-(4-aminopyridin-3-yl)benzoate is 228.25 g/mol . To prepare 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 228.25 g/mol = 0.00228 g = 2.28 mg.

  • Weigh Compound: Accurately weigh 2.28 mg of the compound and transfer it to a suitable microcentrifuge tube or vial.

  • Add Solvent: Add approximately 900 µL of high-purity DMSO to the vial.

    • Rationale: Adding a portion of the solvent first allows for efficient mixing without accidentally overflowing the container.

  • Dissolve: Vortex the vial thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to expedite dissolution if necessary.

  • Adjust to Final Volume: Carefully add DMSO until the final volume of 1.0 mL is reached.

  • Final Mix and Storage: Invert the vial several times to ensure homogeneity. Label clearly with the compound name, concentration, solvent, and date. Store as appropriate, typically at -20°C or -80°C, protected from light and moisture.

Conclusion

The solubility of Methyl 4-(4-aminopyridin-3-yl)benzoate is governed by its amphiphilic nature. Polar aprotic solvents such as DMSO and DMF are predicted to be excellent choices for achieving high concentration solutions. Polar protic solvents like methanol and ethanol are also effective, though likely to a lesser extent. Solubility in aqueous media is highly pH-dependent, with excellent solubility expected under acidic conditions due to salt formation. The provided protocols offer a systematic framework for validating these predictions and preparing solutions for downstream applications.

References

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved February 17, 2026, from [Link]

  • Solubility of Things. (n.d.). Methyl benzoate. Retrieved February 17, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Aminopyridine. Retrieved February 17, 2026, from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved February 17, 2026, from [Link]

  • EFCG. (n.d.). The important role of solvents. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved February 17, 2026, from [Link]

  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved February 17, 2026, from [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved February 17, 2026, from [Link]

Sources

Application Note: Chemoselective Synthesis & Mechanistic Profiling of 4-aminopyridin-3-yl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Scientific Challenge

The synthesis of 4-aminopyridin-3-yl benzoate presents a classic problem in chemoselectivity: distinguishing between two nucleophilic sites on the heterocycle—the exocyclic amine at position 4 and the hydroxyl group at position 3.

In standard nucleophilic acyl substitution reactions, amines are significantly more nucleophilic than phenols/alcohols. Direct reaction of 4-aminopyridin-3-ol with benzoyl chloride predominantly yields the amide (N-benzoylation) rather than the desired ester (O-benzoylation). Furthermore, even if the ester is formed, the proximity of the free amine facilitates a rapid, thermodynamically driven O


 N acyl migration  under neutral or basic conditions, rearranging the kinetic ester product into the stable amide.
Strategic Solution

To achieve high purity and regioselectivity, this protocol utilizes a Protection-Deprotection Strategy (Route A) as the primary method. This approach creates a steric and electronic block on the nitrogen, forcing acylation to occur at the oxygen. We also detail the Nitro-Reduction Strategy (Route B) as a high-fidelity alternative for industrial scaling.

Part 2: Mechanistic Profiling

Reaction Pathway & Chemoselectivity

The formation of the target molecule is governed by the relative nucleophilicity of the nitrogen (


) vs. the oxygen (

).
  • Direct Acylation (The Trap):

    
    
    
    
    
    • Since

      
      , the amide is the major product.
      
  • The Protection Route (The Solution): By converting the amine to a carbamate (e.g., tert-butyl carbamate, Boc), we reduce the nucleophilicity of the nitrogen significantly.

    
    
    Subsequent acidic deprotection yields the target ester as a stable salt.
    
  • Stability & O

    
     N Migration: 
    The free base of 4-aminopyridin-3-yl benzoate is metastable. Under basic conditions (pH > 7), the free amine lone pair attacks the ester carbonyl (intramolecular nucleophilic attack), forming a 5-membered cyclic intermediate that collapses to the N-benzoyl amide.
    
    • Crucial Insight: The final product must be isolated and stored as a salt (e.g.,

      
      HCl or 
      
      
      
      TFA) to protonate the amine and prevent this rearrangement.
Visualization of Reaction Mechanism

ReactionMechanism Start 4-aminopyridin-3-ol Boc Boc-Protection (Boc2O, TEA) Start->Boc Inter1 N-Boc Intermediate Boc->Inter1 Selectivity > 99:1 Acylation O-Benzoylation (BzCl, Base) Inter1->Acylation Inter2 N-Boc Ester Acylation->Inter2 Nucleophilic Acyl Substitution Deprotect Acid Deprotection (TFA or HCl) Inter2->Deprotect Product Target: 4-aminopyridin-3-yl benzoate (Salt Form) Deprotect->Product Elimination of Isobutene Migration O-to-N Migration (pH > 7) Product->Migration Amide N-Benzoyl Amide (Undesired) Migration->Amide

Figure 1: Mechanistic pathway showing the protection strategy to avoid N-acylation and the risk of post-synthesis rearrangement.

Part 3: Detailed Experimental Protocols

Protocol A: The Protection-Deprotection Route (Recommended)

Applicability: Bench-scale synthesis, high purity requirements.

Materials
  • Substrate: 4-aminopyridin-3-ol (CAS: 20265-37-6).

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Benzoyl Chloride (
    
    
    
    ), Triethylamine (
    
    
    ), Trifluoroacetic acid (TFA).
  • Solvents: Dichloromethane (DCM), THF (anhydrous).

Step 1: Selective N-Protection
  • Dissolve 4-aminopyridin-3-ol (1.0 eq) in anhydrous THF/DCM (1:1 v/v).

  • Add

    
     (1.2 eq) and cool to 0°C.
    
  • Add

    
     (1.1 eq) dropwise.
    
    • Note: The amine reacts much faster than the phenol. Monitor by TLC (formation of less polar spot).

  • Stir at RT for 4 hours.

  • Workup: Wash with water, dry organic layer over

    
    , and concentrate.
    
  • QC Check:

    
     should show Boc singlet (~1.5 ppm) and retention of phenolic proton signal.
    
Step 2: O-Benzoylation
  • Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM.

  • Add

    
     (1.5 eq) or Pyridine (2.0 eq). Cool to 0°C.
    
  • Add Benzoyl Chloride (1.1 eq) slowly to control exotherm.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
    • Critical: Do not expose to strong base for prolonged periods to avoid ester hydrolysis.

  • Purify via flash chromatography (Silica, Hexane/EtOAc).

Step 3: Deprotection & Salt Formation
  • Dissolve the purified ester in DCM.

  • Add TFA (10 eq) or 4M HCl in Dioxane at 0°C.

  • Stir for 1–2 hours until Boc group is removed (monitor by HPLC/TLC).

  • Isolation: Concentrate in vacuo.

    • Do NOT neutralize. Isolate as the Trifluoroacetate or Hydrochloride salt.

    • Precipitate with diethyl ether to obtain the solid salt.

Protocol B: The Nitro-Precursor Route (Alternative)

Applicability: Industrial scale, avoids protection steps.

  • Precursor: Start with 3-hydroxy-4-nitropyridine .

  • Esterification: React with Benzoyl Chloride/Pyridine. (Only the OH is available; no chemoselectivity issue).

  • Reduction: Catalytic hydrogenation (

    
    ) or Iron reduction (
    
    
    
    ).
    • Caution: Ensure reduction conditions are mild enough to preserve the ester bond.

      
       is preferred over strong acidic hydrogenation to prevent hydrolysis.
      

Part 4: Analytical Validation & QC

To confirm the formation of the ester and not the amide , use the following criteria:

Analytical MethodEster (Target) CharacteristicsAmide (Impurity) Characteristics
IR Spectroscopy Carbonyl stretch

Carbonyl stretch


C NMR
Carbonyl carbon

Carbonyl carbon


H NMR
Amine protons (broad singlet) visible (if salt).Amide proton (

) typically deshielded (

).
HPLC Retention time distinct. Product hydrolyzes in basic mobile phase.Stable in basic mobile phase.
Workflow Diagram

Workflow Start Start: 4-aminopyridin-3-ol Step1 Step 1: N-Protection (Boc2O / THF) Start->Step1 QC1 QC: NMR (Confirm N-Boc) Step1->QC1 Step2 Step 2: O-Benzoylation (BzCl / DCM / 0°C) QC1->Step2 Pass Step3 Step 3: Acid Deprotection (TFA or HCl) Step2->Step3 Final Final Product: Salt Form (Store at -20°C) Step3->Final

Figure 2: Operational workflow for the synthesis of 4-aminopyridin-3-yl benzoate.

Part 5: References

  • BenchChem. (2025). Synthesis Pathway of 3-Amino-4-nitropyridine and derivatives. Retrieved from .

  • Trissel, L. A., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules.[1][2] Canadian Journal of Hospital Pharmacy. Retrieved from .

  • Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society. Retrieved from .

  • Soasma, et al. (2013). O-N intramolecular acyl migration reaction in the development of prodrugs.[3][4][5] Peptide Science.[5] Retrieved from .

  • Cayman Chemical. (2022).[6] 4-Aminopyridine Product Information & Stability Data.[1][6] Retrieved from .

Sources

Application Note: Rapid and Efficient Synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate via Microwave-Assisted Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate, a valuable biaryl building block in medicinal chemistry and materials science. We present a robust and highly efficient protocol utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction accelerated by microwave irradiation. This method dramatically reduces reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization techniques, and discusses critical safety considerations for microwave-assisted synthesis.

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of biaryl and heteroaryl-aryl compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials.[3] Methyl 4-(4-aminopyridin-3-yl)benzoate serves as a key intermediate for more complex molecular targets. The traditional Suzuki-Miyaura coupling, while powerful, can require extended reaction times and high temperatures.[4]

Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By utilizing dielectric heating, microwave reactors deliver energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating that cannot be replicated by conventional methods.[5][6] This leads to several key advantages:

  • Rate Acceleration: Reaction times are often reduced from many hours to mere minutes.[5]

  • Improved Yields: Rapid heating can minimize the formation of degradation byproducts.[7]

  • Enhanced Selectivity: The precise temperature control offered by modern microwave reactors can improve reaction selectivity.

  • Greener Chemistry: Reduced reaction times and often lower solvent volumes contribute to more sustainable chemical practices.[5]

This guide is intended for researchers and drug development professionals seeking to leverage MAOS for the efficient synthesis of complex heterocyclic compounds.

The Underpinning Chemistry: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[8] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

2.1. The Catalytic Cycle

The mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of 3-bromo-4-aminopyridine), forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[9][10]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer and displacing the halide from the palladium complex.[9][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product ar1x Ar¹-X (3-Bromo-4-aminopyridine) ar1x->oxidative_addition ar2b Ar²-B(OR)₂ (Boronic Ester) + Base ar2b->transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Design and Protocol
3.1. Materials and Reagents
ReagentCAS NumberSupplierNotes
3-Bromo-4-aminopyridine13524-99-3Major SupplierStarting material. Handle with care.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate942069-53-2Major SupplierThe boronic acid pinacol ester. More stable than the boronic acid.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3Major SupplierCatalyst. Air-sensitive. Handle under an inert atmosphere.
Potassium Carbonate (K₂CO₃)584-08-7Major SupplierAnhydrous. Base required for the reaction.
1,4-Dioxane123-91-1Major SupplierAnhydrous, reaction solvent.
Deionized Water7732-18-5In-houseDegassed. Co-solvent.
Ethyl Acetate141-78-6Major SupplierFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major SupplierDrying agent.
Silica Gel7631-86-9Major SupplierFor column chromatography.
3.2. Equipment
  • Dedicated single-mode microwave reactor for organic synthesis with appropriate pressure and temperature monitoring.[12]

  • Microwave process vial (10 mL) with a Teflon-lined septum and aluminum crimp cap.[12]

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates.

  • Column chromatography setup.

3.3. Synthesis Workflow

The overall process involves the preparation of the reaction mixture, microwave-assisted synthesis, and subsequent product isolation and purification.

An overview of the experimental workflow.
3.4. Step-by-Step Protocol
  • Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-bromo-4-aminopyridine (173 mg, 1.0 mmol, 1.0 equiv), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (314 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst and Solvent Addition: Under a nitrogen or argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap.[3]

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. Power will be modulated by the instrument to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before removing it from the reactor.[12]

  • Work-up: Open the vial and pour the contents into a separatory funnel containing 20 mL of water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.

Characterization and Data
4.1. Expected Results
ParameterExpected Value
Product Methyl 4-(4-aminopyridin-3-yl)benzoate
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Off-white to pale yellow solid
Yield 75-90% (Isolated)
TLC (50% EtOAc/Hex) Rf ≈ 0.3-0.4
4.2. Spectroscopic Analysis

The identity and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the methyl ester, and a broad singlet for the amine protons. Expected shifts (δ, ppm): ~8.1-7.9 (m, 3H), ~7.4 (d, 2H), ~6.7 (d, 1H), ~6.1 (br s, 2H, NH₂), ~3.85 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected signals for all 13 carbons, including the ester carbonyl (~166 ppm), aromatic carbons (155-110 ppm), and the methyl ester carbon (~52 ppm).

  • Mass Spectrometry (ESI+): Expected m/z: 229.0977 [M+H]⁺.

Safety and Best Practices
  • Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. 3-Bromo-4-aminopyridine is an irritant. Consult Safety Data Sheets (SDS) for all reagents before use.

  • Microwave Reactor Safety:

    • Never use a domestic microwave oven. Only use a dedicated, laboratory-grade microwave reactor designed for chemical synthesis.[13] These units are built to withstand high pressures and have essential safety features like pressure and temperature sensors and automatic shutoffs.[6][13]

    • Use only certified reaction vessels provided by the manufacturer. Do not use standard glassware, which is not designed to withstand the high pressures generated when heating solvents above their boiling points.[12]

    • Do not exceed the recommended fill volume for the reaction vessel (typically ~50-60%) to allow for thermal expansion and vapor pressure.

    • Always allow the vessel to cool to a safe temperature (well below the solvent's boiling point) before opening to prevent sudden depressurization and solvent flashing.[12]

Conclusion

The microwave-assisted Suzuki-Miyaura coupling described in this note is a highly effective method for the synthesis of Methyl 4-(4-aminopyridin-3-yl)benzoate. The protocol offers significant advantages in terms of reaction speed, efficiency, and simplicity over conventional heating methods. By following the detailed procedure and adhering to the safety guidelines, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.

References
  • Organic Chemistry Portal. "Suzuki Coupling". Available at: [Link]

  • CEM Corporation. "Safety Considerations for Microwave Synthesis". Available at: [Link]

  • Cravotto, G., & Cintas, P. (2021). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry". Molecules, 26(21), 6549. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. "Microwave-Assisted Organic Synthesis". Organic Syntheses Procedure. Available at: [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". Molecules, 26(7), 1969. Available at: [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. "Microwave Synthesis". Available at: [Link]

  • Myers, A. "The Suzuki Reaction". Chem 115 Course Notes. Available at: [Link]

  • Bhatre, M. (2015). "Microwave - an effective tool in organic synthesis". World Journal of Pharmaceutical Research, 4(5), 2294-2314. Available at: [Link]

  • de la Cruz, P., et al. (2012). "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media". Molecules, 17(1), 135-147. Available at: [Link]

  • Vaddula, B. R., et al. (2007). "Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites". The Journal of Organic Chemistry, 72(23), 8965-8968. Available at: [Link]

  • Beilstein Journals. "Experimental procedures, characterization data and copies of NMR spectra". Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Available at: [Link]

  • Singh, R., et al. (2015). "Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions". International Journal of ChemTech Research, 8(5), 266-274. Available at: [Link]

  • Beilstein Journals. "Supporting information". Available at: [Link]

  • Sharma, A., et al. (2020). "A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent". European Journal of Pharmaceutical Sciences, 155, 105553. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of Methyl 4-(4-aminopyridin-3-yl)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

The Challenge: Methyl 4-(4-aminopyridin-3-yl)benzoate is a biaryl system containing both a hydrogen bond donor (amine) and acceptors (pyridine nitrogen, ester carbonyl).[1][2][3][4][5] While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter "pseudo-solubility"—where the compound appears dissolved but exists as micro-aggregates—or immediate precipitation upon aqueous dilution.[6] This resistance is often driven by high crystal lattice energy (π-π stacking of the biaryl core) rather than simple lipophilicity.[2][3][5]

Physicochemical Snapshot:

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~228.25 g/mol Low MW suggests fast dissolution kinetics if crystal lattice is broken.[1][2][3][4]
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic.[2][4] Requires organic co-solvent (DMSO) for stock.[2][5]
H-Bond Donors 1 (-NH₂)Critical site for intermolecular bonding (causing aggregation).[1][2][3][4][5]
H-Bond Acceptors 3 (N, C=O, O)High potential for water interaction, but lattice energy dominates.[2][3][4]
pKa (Pyridine N) ~9.0Basic.[2][4] Solubility may improve in slightly acidic aqueous buffers.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My stock solution looks clear, but precipitates immediately when added to cell media."

Diagnosis: The "Solvent Shock" Effect.[4] Technical Explanation: DMSO has a high dielectric constant (~47), while water is ~80. However, the issue is the local concentration spike. When a droplet of 100% DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the hydrophobic compound can disperse, leaving the compound stranded in a water-rich environment where it is insoluble.[3][5] This creates a local supersaturated zone that triggers nucleation.

Solution:

  • The "Step-Down" Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create an intermediate working solution (e.g., 10x concentrated in 10% DMSO/Water) before the final spike.

  • Rapid Dispersion: Vortex the media while adding the stock solution.[4][6] Never add the stock to a static liquid surface.

Issue 2: "I cannot get the powder to dissolve at 50 mM, even with vortexing."

Diagnosis: Kinetic Trap / High Lattice Energy. Technical Explanation: The biaryl structure allows for tight π-π stacking in the solid state.[2][3][4][5] Vortexing provides agitation but not enough energy to overcome the lattice enthalpy.[4]

Solution:

  • Thermal Activation: Heat the DMSO/compound mixture to 37°C - 45°C for 10 minutes. This increases the kinetic energy of the solvent molecules, helping them penetrate the crystal lattice.[5]

    • Caution: Do not exceed 60°C to avoid potential ester hydrolysis or oxidative degradation of the amine.

  • Sonication: Use an ultrasonic bath (35-40 kHz) for 5-10 minutes. The cavitation bubbles generate localized high energy that physically disrupts crystal aggregates.[4]

Issue 3: "The solution gels or becomes viscous upon standing."

Diagnosis: Hydrogen Bond Networking. Technical Explanation: The amino group (donor) and pyridine nitrogen (acceptor) can form intermolecular hydrogen bond networks, effectively polymerizing the solute in solution.[2][4][5]

Solution:

  • Acidification (Optional): If the application permits, adding 1 equivalent of HCl (or using acidified DMSO) can protonate the pyridine nitrogen, disrupting the H-bond network and drastically increasing solubility.[2][4][5]

  • Fresh Preparation: Prepare stocks immediately before use. Avoid storing high-concentration stocks (>50 mM) for extended periods at 4°C, as this promotes network re-formation.[1][2][3][4]

Part 3: Validated Protocols

Protocol A: Preparation of a Stable 20 mM Stock Solution

Target: To create a particulate-free stock for biological assays.[1][2][3]

  • Weighing: Weigh 4.56 mg of Methyl 4-(4-aminopyridin-3-yl)benzoate into a sterile glass amber vial (plastic absorbs DMSO).

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Grade: ≥99.9%).

    • Critical: Do not use "old" DMSO. DMSO is hygroscopic; absorbed water acts as an anti-solvent.[4]

  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Lattice Disruption:

    • If clear: Proceed to step 5.

    • If cloudy/particulates remain: Sonicate at room temperature for 5 minutes.[4] If still stubborn, warm to 37°C in a water bath for 5 minutes, then sonicate again.

  • Inspection: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls) or micro-crystals.[2] The solution must be completely homogeneous.

Protocol B: The "Solubility Ladder" Test

Target: To determine the maximum solubility for your specific batch.[6]

  • Prepare 4 vials with 1 mg of compound each.

  • Add DMSO to create theoretical concentrations of: 10 mM, 25 mM, 50 mM, 100 mM .

  • Sonicate all vials for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Check for a pellet.[4] The highest concentration without a pellet is your Max Solubility Limit .

Part 4: Solubility Decision Logic (Visualization)

SolubilityWorkflow cluster_legend Key Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-20 mM) Start->AddDMSO VisualCheck Visual Inspection AddDMSO->VisualCheck Clear Solution is Clear VisualCheck->Clear Yes Cloudy Cloudy / Particulates VisualCheck->Cloudy No DilutionCheck Aqueous Dilution Clear->DilutionCheck Sonicate Sonicate (5-10 min) @ Room Temp Cloudy->Sonicate Check2 Re-Inspect Sonicate->Check2 Heat Heat to 37°C (10 min) + Vortex Heat->Check2 Check2->Clear Dissolved Check2->Heat Still Cloudy Fail Precipitate Persists Check2->Fail Insoluble Success Ready for Dilution (Use immediately) Precipitation Precipitation on Dilution DilutionCheck->Precipitation Cloudy Stable Stable Assay Buffer DilutionCheck->Stable Clear StepDown Apply 'Step-Down' Method (Intermediate 10% DMSO step) Precipitation->StepDown StepDown->DilutionCheck LegendStart Action LegendDecision Decision LegendError Issue

Caption: Figure 1. Step-by-step decision matrix for solubilizing Methyl 4-(4-aminopyridin-3-yl)benzoate in DMSO and troubleshooting aqueous dilution.

Part 5: References & Authority

  • Balbach, S., & Korn, C. (2004).[4] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2][3][4] (Establishes protocols for solubility profiling of drug candidates).

  • Lipinski, C. A., et al. (2001).[4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4] (Foundational text on LogP and solubility rules).

  • BenchChem Technical Support. (2025). Troubleshooting Solubility in DMSO. Retrieved from (General principles of DMSO solvation for lipophilic compounds).

  • Cayman Chemical. (2022).[2][4][7] 4-Aminopyridine Product Information & Solubility Data. Retrieved from (Source for aminopyridine solubility baselines).[2][4][5]

  • PubChem Database. (2025).[2][4] Methyl 4-aminobenzoate Physical Properties. Retrieved from (Source for benzoate moiety physicochemical data).[2][4][5]

Sources

Purification techniques for Methyl 4-(4-aminopyridin-3-yl)benzoate impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-(4-aminopyridin-3-yl)benzoate

Ticket ID: PUR-AM-BENZ-001 Topic: Impurity Removal & Isolation Strategies Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Personality" of Your Molecule

Before initiating purification, you must understand the chemical "personality" of Methyl 4-(4-aminopyridin-3-yl)benzoate . You are dealing with a zwitterionic-like conflict :

  • The Basic Domain: The 4-aminopyridine moiety (pKa ~9.2) is highly basic and polar. It will interact aggressively with acidic silanols on silica gel, leading to severe peak tailing and material loss.

  • The Labile Domain: The methyl ester is susceptible to hydrolysis.[1] While more stable than aliphatic esters, it will degrade into the carboxylic acid (a common impurity) if exposed to strong aqueous bases (NaOH) or prolonged acidic heating.

This guide prioritizes Palladium scavenging (crucial for Suzuki products) and Base-Deactivated Chromatography .

Module 1: Palladium Scavenging (The "Suzuki Cleanup")

Issue: Your crude material likely contains residual Palladium (Pd) and phosphine ligands from the cross-coupling reaction. These do not separate well on silica and are toxic to biological assays.

The Protocol: Do not rely solely on Celite filtration. It removes bulk solids but fails to capture soluble Pd species.

  • Dissolution: Dissolve crude mixture in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to Pd loading, or 10-20 wt% of crude mass).

    • Why? Thiol ligands have a higher affinity for Pd(II) and Pd(0) than your amine product does.

  • Incubation: Stir at 40°C for 2-4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Validation: Color check. The filtrate should be clear/yellow, not dark brown/black.

Module 2: Flash Chromatography (The "Anti-Tailing" Strategy)

Issue: The aminopyridine moiety "streaks" on standard silica gel, causing poor resolution and co-elution with impurities.

The Solution: You must deactivate the silica surface.

Recommended Stationary Phase:

  • Best: Amine-functionalized Silica (NH2-Silica).

  • Standard: High-purity spherical Silica (40-63 µm).

Mobile Phase Optimization:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .

    • Mechanism:[2] The TEA/Ammonia competes for the acidic silanol sites (Si-OH) on the silica, effectively "blocking" them so your aminopyridine can pass through without sticking.

Gradient Table:

Time (CV)% Solvent B (MeOH + 1% TEA)Description
0–20%Elute non-polar impurities (dimers, phosphines)
2–100% → 5%Slow ramp to mobilize the ester
10–155% → 10%Target Elution Zone
15–2010% → 20%Flush polar by-products (N-oxides)

Critical Warning: Do not use Acetone/Hexanes. Aminopyridines are often insoluble in hexanes, leading to precipitation on the column head.

Module 3: Crystallization (The Polishing Step)

Issue: Chromatography often leaves minor grease or siloxane impurities. Crystallization ensures >99% purity.

Solvent System Logic:

  • Solvent: Ethyl Acetate (EtOAc) - Good solubility for the ester.

  • Antisolvent: n-Heptane or Hexanes - Poor solubility for the polar amine.

Step-by-Step Protocol:

  • Dissolve the chromatographed oil in minimal refluxing EtOAc (approx. 5 mL/g).

  • Optional: If solution is colored, treat with activated charcoal for 5 mins and hot filter.

  • Remove from heat. While still warm, add n-Heptane dropwise until a persistent cloudiness appears (Cloud Point).

  • Add 2-3 drops of EtOAc to clear the solution.

  • Allow to cool to Room Temperature (RT) slowly (2 hours).

  • Cool to 0°C for 1 hour.

  • Filter and wash with cold 1:4 EtOAc:Heptane.

Visualizing the Workflow

The following diagrams illustrate the decision logic for purifying this specific class of molecule.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Scavenge Pd Scavenging (SiliaMetS Thiol / MP-TMT) Start->Scavenge Remove Pd Wash Mild Basic Wash (Sat. NaHCO3) Scavenge->Wash Remove Boronic Acids Decision Purity Check (LC-MS) Wash->Decision Flash Flash Chromatography (DCM/MeOH + 1% TEA) Decision->Flash Purity < 95% Crystal Recrystallization (EtOAc / Heptane) Decision->Crystal Purity > 95% Flash->Crystal Polish Final Pure Target Molecule (>98%) Crystal->Final

Caption: Figure 1. Integrated purification workflow prioritizing metal removal and ester stability.

HPLC_Method Problem Problem: Broad/Tailing Peak Cause1 Silanol Interaction Problem->Cause1 Most Likely Cause2 Column Overload Problem->Cause2 Check Mass Sol1 Add Modifier: 0.1% TEA or NH4OH Cause1->Sol1 First Step Sol2 Switch Column: C18-Base Deactivated or Phenyl-Hexyl Sol1->Sol2 If fails

Caption: Figure 2. Troubleshooting logic for aminopyridine peak tailing in chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid wash (1M HCl) to extract the amine? A: Proceed with extreme caution. While the aminopyridine will protonate and move to the aqueous layer, the methyl ester is liable to hydrolyze back to the benzoic acid if left in acidic water for too long. If you must do this, use cold 0.5M HCl, keep contact time under 5 minutes, and immediately neutralize with NaHCO₃.

Q2: My product is stuck on the silica column even with 10% MeOH. A: You likely forgot the base modifier. The pyridine nitrogen is hydrogen-bonding to the silica. Flush the column with DCM:MeOH:NH₄OH (90:9:1) . The ammonia will displace your product.

Q3: I see a new impurity peak at (M-14) in LCMS after workup. A: This is likely the carboxylic acid resulting from hydrolysis of the methyl ester (Loss of CH₃ + Addition of H = Net loss of 14 Da). This confirms your workup pH was too extreme (too high or too low). Switch to carbonate buffers.

Q4: Why is my product turning pink/brown on the shelf? A: Aminopyridines are oxidation-sensitive (forming N-oxides). Store the purified solid under Nitrogen or Argon at -20°C, protected from light.

References

  • Biotage. (2025). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Overcoming steric hindrance in aminopyridine benzoate coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Amide Couplings Ticket ID: #AP-BENZ-STERIC-001 Subject: Overcoming Steric & Electronic Barriers in Aminopyridine-Benzoate Couplings

Welcome to the Advanced Coupling Support Hub

As a Senior Application Scientist, I often see researchers treat aminopyridine couplings like standard aniline reactions. This is a fatal error. You are fighting a war on two fronts: electronic deactivation (the pyridine ring sucks electron density from the exocyclic amine) and steric hindrance (ortho-substituents on the benzoate block the trajectory of attack).

This guide is not a textbook; it is a battle plan. It prioritizes "self-validating" protocols—methods where the color change, solubility, or LCMS profile tells you immediately if you are winning or losing.

Module 1: The Diagnostic Matrix

Before selecting a reagent, diagnose your specific failure mode. Why is your reaction stalling?

Failure Mode Symptom Root Cause Recommended Strategy
Electronic Mismatch No product, 100% SM recovery.Aminopyridine is too electron-deficient (pK_a_ < 7).Activation: Convert Acid to Acid Chloride (Ghosez/SOCl₂).
Steric Wall Trace product, SM remains.Ortho-substituents on Benzoate prevent tetrahedral intermediate formation.Energy: High Temp + T3P or Microwave.
Regio-Scrambling Product mass correct, but NMR is wrong.Acylation occurred on the Ring Nitrogen (Endocyclic) instead of Exocyclic amine.Thermodynamics: High temp rearrangement or specific base selection.
"Dead" Active Ester Active ester forms (LCMS shows +120/135 mass), but amine won't attack.The HATU/NHS ester is too bulky for the hindered amine to approach.Small Leaving Group: Use Acid Fluorides or Chlorides.[1]

Module 2: Decision Logic (Workflow)

Do not guess. Follow this logic flow to select the correct protocol.

CouplingLogic Start START: Analyze Substrates IsHindered Is Benzoate Ortho-Substituted? Start->IsHindered IsElectronPoor Is Aminopyridine e- deficient? (e.g., Nitro/CF3 on ring) IsHindered->IsElectronPoor No T3P Protocol B: T3P + Pyridine (Heat Tolerant) IsHindered->T3P Yes (Moderate) Ghosez Protocol C: Ghosez's Reagent (The 'Bunker Buster') IsHindered->Ghosez Yes (Severe) HATU Protocol A: HATU / HOAt (Standard) IsElectronPoor->HATU No IsElectronPoor->Ghosez Yes T3P->Ghosez If T3P Fails

Figure 1: Reagent selection logic based on steric and electronic severity.

Module 3: Execution Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Moderately hindered systems where the acid is valuable.

The Science: We use HOAt (not HOBt). The nitrogen in the HOAt ring creates a "neighboring group effect," coordinating with the amine and speeding up the reaction by 7-10x compared to HOBt.

  • Activation: Dissolve Benzoate (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Base: Add DIPEA (3.0 equiv). Stir 5 mins. Checkpoint: Solution should turn yellow/orange.

  • Coupling: Add Aminopyridine (1.2 equiv).

  • Reaction: Stir at RT for 4h. If incomplete, heat to 50°C.

  • Troubleshooting: If LCMS shows the "Active Ester" (Acid + HOAt mass) persisting but no product, the amine is too hindered. Switch to Protocol C.

Protocol B: The "Scalable Heat" (T3P)

Best for: Ortho-substituted benzoates requiring high heat. T3P (Propylphosphonic anhydride) is non-explosive and water-soluble.

  • Setup: Dissolve Benzoate (1.0 equiv) and Aminopyridine (1.5 equiv) in EtOAc or 2-MeTHF (Concentrated: 0.5 M).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Energy: Heat to reflux (70-80°C) for 12-24h.

  • Workup: Cool. Wash with water. T3P byproducts wash away instantly.

Protocol C: The "Bunker Buster" (Ghosez's Reagent)

Best for: The most difficult cases where HATU and T3P fail. Converts Acid -> Acid Chloride under neutral conditions.

The Science: Standard Thionyl Chloride is too harsh (HCl gas). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride gently.

  • Chloride Formation: Dissolve Benzoate (1.0 equiv) in dry DCM . Add Ghosez’s Reagent (1.2 equiv). Stir RT for 1-2h.

    • Self-Validation: Monitor by TLC (methanol quench). A small aliquot in MeOH will show the Methyl Ester (Rf usually higher than Acid). If you see Acid, it's not activated yet.

  • Coupling: Once activation is confirmed, add the Aminopyridine (1.5 equiv) and Pyridine (2.0 equiv) dissolved in minimal DCM.

  • Catalysis: Add DMAP (0.1 equiv).[2] This is non-negotiable for sterically hindered amines.

  • Reaction: Reflux DCM (40°C) overnight.

Module 4: Mechanism & Troubleshooting (FAQs)

Q: I see the product mass, but the NMR is messy/wrong. What happened? A: You likely acylated the Ring Nitrogen (Pyridine N) instead of the Exocyclic Amine.

  • Mechanism:[3][4] The Ring N is often more nucleophilic. It attacks first, forming an unstable N-acyl pyridinium salt.

  • The Fix: This intermediate should rearrange to the stable exocyclic amide. If it gets stuck:

    • Heat the reaction (forces the thermodynamic product).

    • Use NaH (Sodium Hydride) in THF to deprotonate the exocyclic amine first, making it the better nucleophile.

RegioSelectivity SM Aminopyridine + Activated Acid Kinetic Kinetic Product (Ring N-Acylation) SM->Kinetic Fast Attack (Low Temp) Thermo Thermodynamic Product (Exocyclic Amide) SM->Thermo Direct Attack (Deprotonated Amine) Kinetic->Thermo Rearrangement (Requires Heat/Base)

Figure 2: The Kinetic Trap. Ring acylation is fast but reversible; Exocyclic acylation is slow but stable.

Q: Why not just use EDC/NHS? A: EDC/NHS creates a bulky active ester. If your benzoate has ortho-substituents, the "doorway" to the carbonyl is already small. Adding a bulky NHS group blocks the door completely. You need a small leaving group (Cl- from Ghosez or F- from TFFH).

Q: My reaction turns black with Ghosez's reagent. A: Ghosez's reagent is sensitive to moisture. Ensure your DCM is distilled or from a fresh molecular sieve bottle. Black tar usually indicates hydrolysis or polymerization of the reagent.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][6] Tetrahedron. (Authoritative review on HATU/HOAt mechanisms).

Sources

Technical Guide: Recrystallization Optimization for Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Methyl 4-(4-aminopyridin-3-yl)benzoate is a biaryl intermediate commonly synthesized via Suzuki-Miyaura cross-coupling.[1] Its purification is critical due to the downstream sensitivity of the amine and ester functionalities in drug discovery workflows (e.g., kinase inhibitor synthesis).[1]

Physicochemical Profile:

  • Core Structure: Biaryl system (Phenyl-Pyridine) with a methyl ester and a primary amine.

  • Polarity: Moderate to High. The pyridine nitrogen and primary amine increase polarity compared to simple biaryl esters.

  • Key Risks:

    • Hydrolysis: The methyl ester is susceptible to hydrolysis under prolonged heating in aqueous basic/acidic media.

    • Oiling Out: The compound has a high tendency to phase separate (oil out) rather than crystallize, particularly in the presence of lipophilic impurities or residual palladium catalysts.[1]

    • Oxidation: The electron-rich aminopyridine moiety can darken upon air exposure in solution.[1]

Solvent System Selection (FAQs)

Q1: What is the primary solvent system recommended for this molecule?

Recommendation: Ethyl Acetate (EtOAc) / n-Heptane (or Hexanes) .

  • Why: This binary system utilizes the "Good Solvent/Anti-Solvent" principle effectively for this specific structure.

    • EtOAc (Good Solvent): Solubilizes the ester and the aromatic core effectively at reflux (

      
      ).[1] It is polar enough to dissolve the aminopyridine moiety but not so polar that it holds the product in solution at room temperature.[1]
      
    • n-Heptane (Anti-Solvent): Induces supersaturation gradually. Unlike hexanes, heptane has a higher boiling point (

      
      ), allowing for a wider temperature window during the hot addition phase without premature boiling.[1]
      
Q2: Can I use alcohols like Ethanol or Methanol?

Yes, but with caveats.

  • Methanol (MeOH): Often too good of a solvent. The compound may remain soluble even at

    
    , leading to poor recovery (yield loss).[1]
    
  • Ethanol (EtOH): A viable single-solvent system. If the compound is too soluble in pure EtOH, adding Water (dropwise) at reflux can trigger crystallization.

    • Warning: Limit water exposure at high temperatures to prevent ester hydrolysis. Ensure the solution is neutral.

Q3: The crude material contains residual Palladium (black specks).[1] How do I remove it?

Do not rely solely on crystallization.

  • Dissolve the crude solid in the "Good Solvent" (e.g., hot EtOAc).

  • Add Activated Carbon (Charcoal) (5-10 wt% relative to crude mass).

  • Reflux for 15-30 minutes.

  • Filter while hot through a Celite (diatomaceous earth) pad to remove the carbon-Pd complex.[1]

  • Proceed with crystallization.[2][3]

Troubleshooting & Process Optimization

Q4: My product is "oiling out" (forming a liquid gum) instead of crystallizing. How do I fix this?

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This is common with aminopyridines due to their ability to form intermolecular H-bonds that compete with lattice formation.

Troubleshooting Protocol:

  • Re-dissolve: Heat the mixture until the oil layer re-dissolves (add more Good Solvent if necessary).

  • Seed: Cool the solution slightly (just below the boiling point) and add a few seed crystals of pure product.

  • Slow Cooling: Insulate the flask (wrap in foil/towel) to slow the cooling rate. Rapid cooling traps impurities and forces oiling.

  • Anti-Solvent Control: If using a binary system, stop adding anti-solvent before the cloud point is reached, seed, and let it stir. Add the rest of the anti-solvent only after a crystal bed has established.[1]

Q5: No precipitate forms even at .[1] What now?
  • Evaporation: You may have used too much solvent. Concentrate the solution by rotary evaporation to 50% volume.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] This creates nucleation sites.

  • Solvent Swap: Evaporate to dryness and switch to a more non-polar system (e.g., Toluene/Heptane), though Toluene removal is harder.

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (EtOAc/Heptane)

Best for: High purity requirements, removing non-polar impurities.

  • Dissolution: Place 1.0 g of crude Methyl 4-(4-aminopyridin-3-yl)benzoate in a round-bottom flask. Add Ethyl Acetate (start with 5 mL) and heat to reflux. Add more EtOAc in 1 mL increments until fully dissolved.

  • Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of EtOAc to clear the solution (make it transparent again).[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed.

    • Tip: If oiling occurs, stir vigorously and add a seed crystal.

  • Finishing: Cool in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane.

Protocol B: Single Solvent (Ethanol)

Best for: Large scale, "greener" processing.

  • Dissolve crude solid in minimal boiling Ethanol (Absolute) .

  • Allow to cool slowly to RT.

  • If no crystals form, place in a freezer (

    
    ) overnight.
    
  • Note: Yield is typically lower than Protocol A, but the product purity is often higher regarding polar impurities.

Data Summaries & Visualization

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
EtOAc / Heptane HighLowExcellent (Non-polar)Oiling out if Heptane added too fast
Ethanol (100%) Very HighModerateGoodLow yield (High solubility losses)
EtOH / Water HighLowModerateHydrolysis Risk (Ester cleavage)
DCM / Hexanes Very HighLowPoorDCM is volatile; difficult to control saturation
Toluene ModerateLowExcellentHigh boiling point (hard to dry product)
Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Methyl 4-(4-aminopyridin-3-yl)benzoate CheckSol Is the crude solid highly colored? Start->CheckSol Charcoal Perform Activated Charcoal Treatment (Hot EtOAc + Celite Filter) CheckSol->Charcoal Yes (Black/Dark) Choice Select Solvent Strategy CheckSol->Choice No (Tan/Off-white) Charcoal->Choice Binary Binary System (EtOAc / Heptane) Choice->Binary Standard Optimization Single Single Solvent (Ethanol or IPA) Choice->Single Green/Scale-up Oiling Issue: Oiling Out? Binary->Oiling Single->Oiling Seed Solution: Re-heat, Seed, Slow Cool Oiling->Seed Yes Success Pure Crystalline Solid Oiling->Success No Seed->Success

Caption: Decision workflow for selecting the optimal purification path and mitigating common failure modes.

Figure 2: Troubleshooting "Oiling Out" Logic

OilingOut Problem Problem: Oiling Out (Liquid droplets instead of crystals) Cause1 Temp > Melting Point of solvated mixture Problem->Cause1 Cause2 Impurities lowering MP Problem->Cause2 Cause3 Supersaturation too high Problem->Cause3 Fix1 Add more 'Good Solvent' (Lower saturation) Cause1->Fix1 Cause2->Fix1 Fix3 Slower Cooling Rate Cause3->Fix3 Fix2 Seed at T < Boiling Point Fix1->Fix2 Then

Caption: Root cause analysis and corrective actions for oiling out phenomena.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Fixes. Retrieved from [1]

  • ChemicalBook. Methyl 4-aminobenzoate Properties and Solubility Data. Retrieved from [1]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Analogous Structure Data). Retrieved from [1]

  • American Chemical Society (ACS). Solvent Selection Tool & Green Chemistry Guides. Retrieved from [1]

  • ResearchGate. Troubleshooting Recrystallization of Amino-Benzoates. Retrieved from

  • University of Rochester. Tips & Tricks: Recrystallization Solvent Systems. Retrieved from [1]

Sources

Technical Support Center: A Researcher's Guide to Preventing Methyl Ester Hydrolysis in Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of methyl ester groups in aminopyridine derivatives. Unwanted hydrolysis of this functional group is a common stumbling block that can lead to low product yields, impure samples, and misinterpreted results. This resource provides in-depth, experience-based answers to frequently asked questions and troubleshooting strategies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is methyl ester hydrolysis and why is it a problem with my aminopyridine derivative?

A1: Methyl ester hydrolysis is a chemical reaction where the methyl ester functional group reacts with water to break down into a carboxylic acid and methanol.[1][2] This process can be catalyzed by either acidic or basic conditions.[3][4][5] For researchers working with aminopyridine derivatives, this is particularly problematic because the resulting carboxylic acid can have vastly different chemical and biological properties than the parent ester, leading to inaccurate experimental outcomes.

The aminopyridine moiety itself can influence the rate of hydrolysis. The nitrogen atom in the pyridine ring can act as a base, potentially catalyzing the hydrolysis reaction, especially if it's in a position that allows it to interact with the ester group.[6][7]

Q2: I'm seeing my starting material reappear on my TLC and in my NMR spectrum after workup. Is this hydrolysis?

A2: Yes, this is a classic sign of unintended hydrolysis.[1] During aqueous workup procedures, the conditions are often ripe for either acid- or base-catalyzed hydrolysis.[1] The reappearance of your starting carboxylic acid, which is more polar than your ester product, will be evident as a new spot on a TLC plate or as a distinct set of peaks in an NMR spectrum.[1]

Q3: Under what conditions is the methyl ester on my aminopyridine most susceptible to hydrolysis?

A3: The methyl ester group is most vulnerable under two main conditions:

  • Basic (Alkaline) Conditions: This is often referred to as saponification.[5][8] The presence of a base, such as sodium hydroxide (NaOH) or even a weaker base like sodium bicarbonate (NaHCO₃) in an aqueous solution, can lead to rapid and often irreversible hydrolysis.[3][8] The reaction is driven forward because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[3][8]

  • Acidic Conditions: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of water can also catalyze the hydrolysis of esters.[3][4] This reaction is generally reversible, but using a large excess of water can drive the equilibrium towards the formation of the carboxylic acid and alcohol.[3]

It is crucial to be mindful of the pH of your reaction and workup solutions.[2][9]

Troubleshooting Guide: Strategies to Prevent Hydrolysis

This section provides actionable strategies to mitigate the risk of methyl ester hydrolysis during your experiments.

Issue 1: Hydrolysis During Aqueous Workup

Aqueous workups are a common source of ester hydrolysis. The use of basic solutions to neutralize acid catalysts or acidic solutions to remove basic impurities can inadvertently cleave your ester.

Solution: Optimized Workup Protocol

The following step-by-step protocol is designed to minimize contact time with potentially hydrolytic aqueous layers and maintain a low temperature to slow down the reaction kinetics.[1]

Experimental Protocol: Hydrolysis-Minimizing Workup

  • Cooling: Once your reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath.

  • Quenching (if applicable): If you need to quench a reactive reagent, do so with a cold, saturated solution of a mild quenching agent.

  • Neutralization: To neutralize an acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[1] Crucially, add the bicarbonate solution slowly to the organic layer to control CO₂ evolution and minimize the time the ester is in contact with the basic aqueous phase.

  • Extraction: Perform extractions quickly and efficiently. Do not let the layers sit together for extended periods.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine).[1] This helps to remove residual water from the organic layer.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[1]

Table 1: Workup Condition Comparison

ParameterStandard WorkupHydrolysis-Minimizing WorkupRationale
TemperatureRoom Temperature0 °C (Ice Bath)Lower temperatures significantly reduce the rate of hydrolysis.
Neutralizing Agent1M NaOHSaturated NaHCO₃ (cold)A weaker base is less likely to catalyze rapid saponification.[1]
Contact TimeVariableMinimizedReduces the opportunity for the hydrolysis reaction to occur.
Issue 2: Instability During a Subsequent Reaction Step

If your aminopyridine methyl ester is an intermediate in a multi-step synthesis, it may be exposed to reaction conditions that are not compatible with the ester functionality.

Solution 1: pH Control

Carefully controlling the pH of your reaction mixture is paramount.[2] If possible, run your reaction under neutral or mildly acidic/basic conditions where the rate of hydrolysis is slower. Buffering the reaction mixture can also help maintain a stable pH.[2]

Solution 2: Use of Protecting Groups

In situations where the desired reaction conditions are inherently harsh towards the methyl ester, employing a more robust protecting group for the carboxylic acid is a reliable strategy.[10][11]

  • tert-Butyl Esters: These are generally more stable to basic conditions than methyl esters.[12] They are readily cleaved under acidic conditions.

  • Benzyl Esters: These can be removed under neutral conditions via hydrogenolysis, which is a very mild deprotection method.[10]

Experimental Workflow: Protecting Group Strategy

G cluster_0 Synthesis Planning start Aminopyridine Carboxylic Acid protect Protect as tert-Butyl or Benzyl Ester start->protect Choose robust protecting group reaction Perform Reaction Incompatible with Methyl Ester protect->reaction deprotect Deprotect to Yield Carboxylic Acid reaction->deprotect Mild deprotection esterify Esterify to Methyl Ester deprotect->esterify Final step product Final Aminopyridine Methyl Ester esterify->product

Caption: Workflow for using a protecting group strategy.

Issue 3: Degradation During Storage

Even as a solid, aminopyridine methyl esters can hydrolyze over time, especially if exposed to atmospheric moisture.[13]

Solution: Proper Storage Conditions

  • Dry Environment: Store your compound in a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or molecular sieves.[9][13]

  • Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere of nitrogen or argon to displace moisture-laden air.[13]

  • Low Temperature: While refrigeration is generally good for slowing degradation, freezers can be humid environments.[13] If storing in a freezer, ensure the container is well-sealed and placed within a secondary container with a desiccant.

Understanding the Mechanisms

A deeper understanding of the hydrolysis mechanisms can aid in predicting when your compound will be most at risk.

Base-Catalyzed Hydrolysis (Saponification)

This is a two-step nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8][14]

G cluster_0 Base-Catalyzed Hydrolysis Ester Aminopyridine-CO-OCH₃ Tetrahedral_Intermediate Aminopyridine-C(O⁻)(OH)-OCH₃ Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Carboxylic_Acid Aminopyridine-COOH Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ (Elimination) Carboxylate Aminopyridine-COO⁻ Carboxylic_Acid->Carboxylate + CH₃O⁻ (Irreversible Deprotonation) Hydroxide OH⁻ Methanol CH₃OH Methoxide CH₃O⁻ Methoxide->Methanol + H⁺ from Carboxylic Acid

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[3][4]

G cluster_0 Acid-Catalyzed Hydrolysis Ester Aminopyridine-CO-OCH₃ Protonated_Ester Aminopyridine-C(OH)⁺-OCH₃ Ester->Protonated_Ester + H⁺ (Protonation) Tetrahedral_Intermediate Aminopyridine-C(OH)(OH₂⁺)-OCH₃ Protonated_Ester->Tetrahedral_Intermediate + H₂O (Nucleophilic Attack) Deprotonated_Intermediate Aminopyridine-C(OH)₂-OCH₃ Tetrahedral_Intermediate->Deprotonated_Intermediate - H⁺ Protonated_Alcohol Aminopyridine-C(OH)₂-O(H⁺)CH₃ Deprotonated_Intermediate->Protonated_Alcohol + H⁺ Carboxylic_Acid Aminopyridine-COOH Protonated_Alcohol->Carboxylic_Acid - CH₃OH (Elimination)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

By understanding these principles and implementing the strategies outlined in this guide, you can significantly improve the stability of your aminopyridine methyl ester derivatives and achieve more reliable and reproducible experimental results.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • ChemSino. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PMC. Retrieved from [Link]

  • Medium. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network. PMC. Retrieved from [Link]

  • Bender, M. L., & Glasson, W. A. (1959). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 81(7), 1590–1597.
  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Manchester. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Wiley. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Saponification – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • ResearchGate. (2025, September 19). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. Retrieved from [Link]

  • Mayr, H. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU. Retrieved from [Link]

Sources

Minimizing side reactions during the synthesis of biaryl benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Module: Reaction Optimization & Impurity Profiling

Welcome to the Advanced Synthesis Support Hub. This guide addresses the two critical chemical interfaces required to synthesize biaryl benzoates: the formation of the ester linkage (benzoate core) and the assembly of the biaryl axis (cross-coupling).

The synthesis of biaryl benzoates is modular. Depending on your substrate stability, you may proceed via Route A (Esterification of a pre-formed biaryl phenol) or Route B (Cross-coupling of a halogenated benzoate). This guide troubleshoots the specific side reactions inherent to both pathways.

Part 1: The Esterification Interface (Linker Formation)

Primary Challenge: Minimizing


-acylurea formation during carbodiimide-mediated coupling (Steglich Esterification).
Q1: My Steglich esterification yields are low, and I see a persistent byproduct that is difficult to separate. What is happening?

Diagnosis: You are likely observing the


 acyl migration , resulting in a stable, unreactive 

-acylurea byproduct. Mechanism: The reaction proceeds via an unstable

-acylisourea intermediate. Without a rapid nucleophilic attack, this intermediate rearranges irreversibly into

-acylurea. This is a "dead-end" pathway that consumes your starting benzoic acid.

The Fix (The Kinetic Trap): You must accelerate the nucleophilic attack to outcompete the rearrangement.

  • Catalyst is Non-Negotiable: Ensure you are using DMAP (4-dimethylaminopyridine) . DMAP attacks the

    
    -acylisourea faster than the rearrangement occurs, forming a highly reactive 
    
    
    
    -acylpyridinium species ("Active Ester"), which then reacts with your phenol/alcohol.[1]
  • Solvent Selection: Switch from THF to Dichloromethane (DCM) . THF stabilizes the transition state for the rearrangement, increasing the byproduct formation. DCM suppresses it.[2]

  • The Proton Sponge Effect: If your substrate is extremely sensitive, add p-TSA (p-toluenesulfonic acid) at 5 mol%. This protonates the

    
    -acylurea precursors or intermediates, effectively blocking the rearrangement pathway without inhibiting the DMAP cycle [1].
    
Visualizing the Failure Mode (Steglich Pathway)

Steglich_Mechanism Acid Benzoic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + DCC DCC DCC N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow Rearrangement (Low DMAP/THF) Active_Ester N-Acylpyridinium (Active Ester) O_Acyl->Active_Ester + DMAP (Fast) Product Biaryl Benzoate (Target) Active_Ester->Product + Phenol/Alcohol

Figure 1: The Steglich Bifurcation.[2] The green path represents the desired DMAP-catalyzed route; the red dashed path represents the irreversible N-acylurea failure mode.

Q2: Comparison of Coupling Agents for Benzoate Synthesis

If Steglich conditions fail due to steric bulk (e.g., 2,6-disubstituted benzoic acids), consult this selection matrix:

Coupling AgentMechanism TypeBest ForSide Reaction RiskRemoval of Byproducts
DCC/DMAP CarbodiimideGeneral substrates

-acylurea rearrangement
Difficult (DCU is insoluble but traces persist)
EDC/DMAP CarbodiimideStandard scale-up

-acylurea (less common)
Excellent (Water soluble urea)
HATU/DIPEA UroniumSterically hindered acidsEpimerization (rare in benzoates)Moderate (Requires acid wash)
Acid Chloride Acyl HalideUltra-hindered / Scale-upHydrolysis (requires dry conditions)Easy (Evaporation of SOCl₂)

Part 2: The Biaryl Assembly (Cross-Coupling Interface)

Primary Challenge: Managing Protodeboronation and Homocoupling in Suzuki-Miyaura reactions.

Q3: I am losing my boronic acid starting material, but no product is forming. It looks like it just "fell off."

Diagnosis: You are experiencing Protodeboronation . Mechanism: The carbon-boron bond is cleaved by a proton source before the transmetallation step can occur. This is particularly severe for electron-deficient aryl rings (e.g., fluorinated benzoates) or 2-heteroaryl boronates [2].

The Protocol for Stability:

  • Base Management: High pH accelerates protodeboronation. Switch from strong bases (NaOH, KOtBu) to mild, anhydrous bases like K₃PO₄ or Cs₂CO₃ .

  • Water Control: While Suzuki coupling tolerates water, excess water promotes deboronation. Use a defined ratio (e.g., Dioxane:H₂O 10:1) rather than a biphasic flood, or switch to anhydrous conditions using CsF as the activator.

  • Ligand Selection: Use a highly active ligand like XPhos or SPhos . These facilitate rapid oxidative addition and transmetallation, consuming the boronic acid before it has time to decompose [3].

Q4: I see a "twin" impurity where two benzoate molecules have coupled (Homocoupling).

Diagnosis: Oxidative homocoupling of the boronic acid (Suzuki Type II homocoupling). Cause: Presence of Oxygen. Palladium catalyzes the dimerization of aryl boronic acids in the presence of O₂.

Corrective Action:

  • Degassing is Critical: Sparging with Nitrogen for 5 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 mins.

  • Reduce Catalyst Loading: Excess Pd can promote homocoupling. Keep loading between 0.5 – 2.0 mol%.

Visualizing the Suzuki Competitors

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Trans- metallation OxAdd->TransMet + Ar-B(OH)2 + Base Homo Homocoupling (Ar-Ar) OxAdd->Homo + O2 (Oxidative) RedElim Reductive Elimination TransMet->RedElim DeBor Protodeboronation (Ar-H) TransMet->DeBor High pH / H2O (Boron Loss) RedElim->Pd0 + Product

Figure 2: The Suzuki Catalytic Cycle & Leakage Points. Red/Grey boxes indicate irreversible pathways leading to yield loss via deboronation or dimerization.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Steglich Esterification (with N-Acylurea Suppression)

Best for: Acid-labile substrates or when acid chlorides are too harsh.

  • Dissolve: In a flame-dried flask, dissolve Benzoic Acid derivative (1.0 equiv) and Biaryl Phenol (1.1 equiv) in anhydrous DCM (0.2 M).

  • Add Catalysts: Add DMAP (10-15 mol%) and p-TSA (5 mol%). Stir for 5 mins.

    • Why? p-TSA suppresses the rearrangement; DMAP drives the reaction.

  • Cool & Couple: Cool to 0°C. Add EDC.HCl (1.2 equiv) or DCC (1.2 equiv) portion-wise.

  • Monitor: Warm to RT. Monitor by TLC.

    • Success Marker: If using EDC, the reaction mixture remains clear/yellow. If using DCC, a white precipitate (DCU) will form.

  • Workup: Dilute with Et₂O (precipitates more urea). Filter. Wash filtrate with 0.5M HCl (removes DMAP), then NaHCO₃.

Protocol B: High-Efficiency Suzuki Coupling for Steric Biaryls

Best for: Coupling hindered benzoates (e.g., ortho-substituted).

  • Charge: Combine Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Why SPhos? This electron-rich, bulky ligand creates a highly active catalyst ("LPd(0)") that facilitates oxidative addition into hindered halides and prevents catalyst decomposition [4].

  • Solvent: Add Toluene/Water (10:1 ratio).

  • Degas: Sparge with Argon for 15 mins. Seal.

  • Heat: Heat to 100°C for 4–12 hours.

    • Note: If the aryl bromide is electron-rich, higher temperatures (110°C) may be required.

References

  • Neises, B., & Steglich, W. (1978).[1][3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] Link

  • Cox, P. A., et al. (2017).[6] The Mechanism of Protodeboronation of Polyfluorinated Aryl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Technical Support Center: Stability Profile of Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Methyl 4-(4-aminopyridin-3-yl)benzoate . The content is structured to address stability profiles, storage protocols, and troubleshooting workflows based on the compound's specific functional group chemistry (biaryl amine and methyl ester).

Executive Summary: Critical Quality Attributes (CQAs)

Methyl 4-(4-aminopyridin-3-yl)benzoate is a bifunctional intermediate often used in the synthesis of kinase inhibitors. Its stability is governed by two competing degradation pathways: hydrolysis of the ester moiety and oxidation of the aminopyridine ring.

  • Chemical Nature: Biaryl system containing an electron-rich aminopyridine and an electron-deficient methyl benzoate.

  • Primary Stability Risk: Hydrolysis (conversion to carboxylic acid) in humid conditions.

  • Secondary Stability Risk: Photo-oxidation (discoloration/N-oxide formation) upon light exposure.

  • Safety Alert: Aminopyridines are potent potassium channel blockers. Handle with extreme caution (fume hood, double-gloving).

Storage & Handling Protocols

Solid State Storage (Shelf Life Optimization)

The solid form is significantly more stable than the solution state. Follow this decision matrix for long-term banking.

ConditionRecommendationTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, slowing hydrolysis and oxidation rates.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent amine oxidation and N-oxide formation.
Humidity Desiccator (<10% RH) Moisture is the reagent for ester hydrolysis. Keep strictly dry.
Light Amber Vials / Foil Wrap The aminopyridine moiety is photosensitive and will darken (yellow/brown) upon UV exposure.
Solution State Stability (Experimental Use)

Critical Warning: Methyl esters are prone to hydrolysis in protic solvents (water, methanol, ethanol), especially if the pH drifts from neutral.

  • Preferred Solvent: Anhydrous DMSO or DMF (Stable for ~1-2 weeks at -20°C).

  • Avoid: Water, unbuffered aqueous alcohols, or acidic/basic solutions for storage >24 hours.

  • Freeze-Thaw: Limit to <3 cycles. Repeated condensation introduces moisture.

Troubleshooting Guide (FAQ)

Issue 1: "My compound has turned from off-white to yellow/brown."

Diagnosis: Photo-oxidation. The electron-rich amino group on the pyridine ring is susceptible to radical formation and oxidation when exposed to light and oxygen.

  • Impact: Purity may still be >95%, but trace azo- or nitro- impurities are present.

  • Action: Check purity via HPLC. If >98%, repurify via recrystallization (ethanol/hexanes) or use as-is if trace color does not interfere with downstream assays.

  • Prevention: Store in amber vials under Argon.

Issue 2: "HPLC shows a new peak eluting earlier than the main peak."

Diagnosis: Ester Hydrolysis. The methyl ester has hydrolyzed to the corresponding carboxylic acid: 4-(4-aminopyridin-3-yl)benzoic acid.

  • Mechanism: Water attacks the carbonyl carbon (

    
     mechanism), displacing methanol.[1]
    
  • Confirmation: The new peak will be more polar (shorter retention time on Reverse Phase C18) and likely have a broader tail due to the acidic proton.

  • Action: This is irreversible. If hydrolysis >5%, repurification is difficult due to zwitterionic solubility issues. Discard and use fresh stock.

Issue 3: "The compound is precipitating out of my assay buffer."

Diagnosis: Solubility Crash. The biaryl structure is rigid and planar, leading to high lattice energy and poor aqueous solubility.

  • Action: Predissolve in DMSO (1000x stock), then dilute into the buffer. Ensure final DMSO concentration is 0.1% - 1.0%. Avoid rapid dilution into cold buffers.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation risks: Hydrolysis (Path A) and Oxidation (Path B).

DegradationPathways Compound Methyl 4-(4-aminopyridin-3-yl)benzoate (Target Molecule) AcidProduct Hydrolysis Product: Carboxylic Acid Derivative (Polar impurity, RT shift) Compound->AcidProduct Ester Hydrolysis (Irreversible) OxideProduct Oxidation Product: N-Oxides / Azo dimers (Yellow/Brown Color) Compound->OxideProduct Photo-Oxidation (Trace impurities) Moisture Moisture (H2O) + Acid/Base Moisture->Compound LightAir Light (hν) + O2 LightAir->Compound

Figure 1: Primary degradation pathways. The red path (Hydrolysis) represents the most common failure mode in humid storage.

Analytical Protocol: HPLC Purity Check

To validate the stability of your batch, use the following standard Reverse-Phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 7.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Pyridine/Conjugation)
Expected RT ~6-8 min (Main Peak). Hydrolysis product elutes ~1-2 min earlier.

Note on pH: The aminopyridine moiety is basic (


). Using an acidic mobile phase (Formic acid) ensures the amine is protonated, improving peak shape and preventing tailing.

References

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for ester hydrolysis mechanisms).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Aminopyridine. (Proxy for aminopyridine handling and toxicity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 4-aminobenzoate. (Structural analog stability data).

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). .

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 4-(4-aminopyridin-3-yl)benzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides an authoritative technical analysis of the 1H NMR spectrum of Methyl 4-(4-aminopyridin-3-yl)benzoate , a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling in kinase inhibitor development.

Unlike generic spectral databases, this guide focuses on comparative diagnostics . We analyze the target molecule against its specific synthetic precursors—Methyl 4-bromobenzoate and 4-aminopyridin-3-yl boronic derivatives —to provide a "self-validating" protocol for confirming structural integrity and purity.

Key Spectral Signature (Quick Reference)
  • Diagnostic Singlet: Pyridine C2-H at ~8.1–8.3 ppm (Distinct from benzoate protons).

  • Shielded Doublet: Pyridine C5-H at ~6.6–6.8 ppm (Upfield due to ortho-amino effect).

  • Ester Singlet: Methyl group at 3.85–3.90 ppm (Integral 3H).

Structural Logic & Atom Assignment

To interpret the spectrum accurately, we must first define the magnetic environment of the protons. The molecule consists of two distinct aromatic systems linked by a single bond: an electron-deficient pyridine ring (modified by an electron-donating amino group) and an electron-poor benzoate ring .

Visualization: Structural Numbering & Logic

The following diagram maps the chemical logic to the structural nodes.

G Sub_Benzoate Methyl Benzoate Moiety (Electron Withdrawing) H_Ester Methyl Ester (-OCH3) 3.85-3.90 ppm (s) Sub_Benzoate->H_Ester H_Ortho_Ester Benzoate H-2'/6' ~8.0 ppm (d) Sub_Benzoate->H_Ortho_Ester H_Ortho_Pyr Benzoate H-3'/5' ~7.6 ppm (d) Sub_Benzoate->H_Ortho_Pyr Sub_Pyridine 4-Aminopyridine Moiety (Amphoteric) H_Pyr_2 Pyridine H-2 (Deshielded Singlet) ~8.2 ppm Sub_Pyridine->H_Pyr_2 Adj. to N & Aryl H_Pyr_6 Pyridine H-6 (Doublet) ~8.0 ppm Sub_Pyridine->H_Pyr_6 Adj. to N H_Pyr_5 Pyridine H-5 (Shielded Doublet) ~6.7 ppm Sub_Pyridine->H_Pyr_5 Ortho to NH2 NH2 Amino Group (-NH2) Broad Singlet ~5.5-6.5 ppm Sub_Pyridine->NH2

Caption: Structural dissection of Methyl 4-(4-aminopyridin-3-yl)benzoate showing predicted chemical shifts based on electronic environments.

Experimental Protocol

Trustworthiness: This protocol is designed to eliminate common artifacts such as water suppression interference or aggregation.

Materials
  • Solvent: DMSO-d6 (99.9% D) is mandatory .

    • Reason: CDCl3 often causes the amino (

      
      ) protons to broaden significantly or disappear due to exchange. DMSO-d6 stabilizes the amino protons via hydrogen bonding, resulting in a sharp, integration-ready peak.
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Step-by-Step Workflow
  • Preparation: Dissolve the solid completely. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening.

  • Acquisition:

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1):

      
       1.0 second (crucial for the methyl ester integration).
      
    • Scans: 16 (minimum) to 64 (for clean baseline).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise ratio before Fourier Transform.

Detailed Spectral Assignment (DMSO-d6)

The following table synthesizes data from fragment analysis (methyl benzoate and 4-aminopyridine derivatives) to provide the definitive assignment.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
Pyridine H-2 8.15 – 8.30 Singlet (s)1H-Most deshielded proton. Located between the electronegative Nitrogen and the aryl ring.
Benzoate H-2', 6' 8.00 – 8.10 Doublet (d)2H~8.4Ortho to the electron-withdrawing ester group (-COOMe).
Pyridine H-6 7.90 – 8.05 Doublet (d)1H~6.0Adjacent to Nitrogen; typically overlaps with or is close to Benzoate H-2'/6'.
Benzoate H-3', 5' 7.55 – 7.65 Doublet (d)2H~8.4Ortho to the pyridine ring. Less deshielded than H-2'/6'.
Pyridine H-5 6.60 – 6.80 Doublet (d)1H~6.0Key Diagnostic. Highly shielded by the strong electron-donating ortho-amino group.
Amino (-NH2) 5.80 – 6.50 Broad Singlet2H-Exchangeable. Shift varies with concentration and water content.
Methyl Ester 3.85 – 3.90 Singlet (s)3H-Characteristic methoxy singlet.

Comparative Analysis: Product vs. Alternatives

This section is the core of the guide. It answers the question: "Is my reaction complete, and is it the right product?" by comparing the target spectrum against common reaction components.

Scenario A: Reaction Monitoring (Target vs. Starting Material)

Starting Material (SM): Methyl 4-bromobenzoate.

FeatureTarget ProductSM: Methyl 4-bromobenzoateDiagnostic Action
Aromatic Region Complex (7 protons)Simple AA'BB' (4 protons)Look for the appearance of the 8.2 ppm Singlet (Pyridine H-2).
Shielded Region Doublet at 6.7 ppm None (Empty region)The presence of peaks < 7.0 ppm confirms the incorporation of the aminopyridine ring.
Methyl Shift ~3.89 ppm~3.89 ppmIneffective. Do not use the methyl peak to monitor conversion; it does not shift significantly.
Scenario B: Regioisomer Check

Risk: Coupling at the wrong position (e.g., if using 2,3-diaminopyridine precursors).

  • Target (4-amino-3-aryl): Pyridine H-2 is a Singlet .

  • Alternative (2-amino-3-aryl): The proton at position 6 would be a doublet of doublets, and the proton at position 4 would be a triplet/dd. The singlet at ~8.2 ppm is unique to the 3-substituted topology .

Scenario C: Solvent Effects (DMSO-d6 vs. CDCl3)

Researchers often switch solvents. Here is how the "performance" of the spectrum changes:

  • DMSO-d6 (Recommended): Sharp peaks, visible

    
    , distinct separation of aromatic signals.
    
  • CDCl3 (Not Recommended):

    • 
       peak broadens or disappears.
      
    • Pyridine H-5 and H-6 shifts move upfield slightly.

    • Solubility issues may lead to weak signal-to-noise ratios.

Troubleshooting & Artifacts

ArtifactAppearanceCauseSolution
Water Peak Broad singlet ~3.33 ppmWet DMSO or hygroscopic sampleUse a sealed ampoule of DMSO-d6.
Residual Solvent Singlet ~5.75 ppmDichloromethane (DCM)Common extraction solvent. Dry sample under high vacuum for >4 hours.
Broadening All peaks wideParamagnetic impurities (Pd catalyst)Filter sample through Celite or a thiol-scavenger resin to remove residual Palladium.

References

    • Citation Context: Baseline data for the benzoate moiety chemical shifts.[1]

  • National Institutes of Health (NIH). (2025). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PubMed Central. Retrieved February 17, 2026, from [Link]

    • Citation Context: Confirmation of shielding effects on pyridine protons adjacent to amino groups.
    • Citation Context: Reference shifts for the 4-aminopyridine core (H-2, H-5, H-6).[2]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved February 17, 2026, from [Link]

    • Citation Context: Detailed experimental shifts for various substituted methyl benzo

Sources

Interpreting Mass Spectrometry (MS) Data for Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-aminopyridin-3-yl)benzoate (Formula:


) is a critical biaryl intermediate, frequently utilized in the synthesis of kinase inhibitors and molecules targeting the Hedgehog signaling pathway. Its structural duality—comprising a basic aminopyridine moiety and a neutral methyl ester—presents specific challenges in Mass Spectrometry (MS) analysis.

This guide provides a definitive framework for interpreting MS data for this compound. Unlike generic protocols, we compare this MS workflow against alternative analytical techniques (NMR, HPLC-UV) and contrast ionization modes (ESI vs. APCI) to validate why High-Resolution Electrospray Ionization (HR-ESI-MS) is the superior choice for trace analysis and impurity profiling.

Molecular Profile & Theoretical Data

Before interpretation, the theoretical baseline must be established to differentiate the target analyte from background noise or synthetic byproducts.

ParameterValueNotes
Formula

Biaryl system: Benzoate + Aminopyridine
Monoisotopic Mass 228.0899 Da Based on


(ESI)
229.0972 Da Primary species in positive mode

251.0791 Da Common adduct in glass/salt-rich solvents
Isotopic Pattern M+1 (~14.5%)Due to 13 Carbon atoms (

)

Comparative Analysis: Selecting the Right Tool

Why use MS over NMR or UV for this specific molecule?

A. Technique Comparison
FeatureMass Spectrometry (HRMS) 1H-NMR (500 MHz) HPLC-UV (254 nm)
Primary Utility Trace detection & Impurity IDStructural confirmationBulk purity quantitation
Sensitivity Femtogram range (Superior)Milligram rangeMicrogram range
Specificity High (Exact mass + Frag)Very High (Connectivity)Low (Retention time only)
Limitation Cannot distinguish regioisomers easilyLow sensitivityCo-elution risks
B. Ionization Mode Comparison

For Methyl 4-(4-aminopyridin-3-yl)benzoate, the ionization source dictates the quality of the spectrum.

  • Electrospray Ionization (ESI): Recommended.

    • Reasoning: The 4-aminopyridine nitrogen is highly basic (

      
      ). It readily accepts a proton (
      
      
      
      ) in the liquid phase, making ESI+ extremely sensitive.
  • Atmospheric Pressure Chemical Ionization (APCI): Alternative.

    • Reasoning: Better for non-polar compounds. While this molecule has a non-polar biaryl core, the amine/ester groups make it sufficiently polar for ESI. APCI may cause thermal degradation of the ester.

Deep Dive: Fragmentation Interpretation (MS/MS)

Interpretation relies on "Causality"—understanding why a bond breaks.

The Fragmentation Pathway

In Collision-Induced Dissociation (CID), the protonated precursor (


 229.09) follows specific degradation routes governed by the stability of the leaving groups.
  • Primary Loss: Methanol (

    
     Da) vs. Methoxy (
    
    
    
    Da)
    • The methyl ester is the most labile group.

    • Pathway A (Neutral Loss): Loss of

      
       (32 Da) leads to a ketene-like or cyclic ion at 
      
      
      
      197
      . This is often favored if the proton can migrate from the amine to the ester oxygen.
    • Pathway B (Radical Loss): Homolytic cleavage of the

      
       bond yields the acylium ion at 
      
      
      
      198
      .
  • Secondary Loss: Carbon Monoxide (

    
     Da) 
    
    • The resulting species (from ester loss) typically ejects a CO molecule, a hallmark of benzoate derivatives.

    • Transition:

      
       197 
      
      
      
      
      
      169
      (Biaryl amine core).
  • Pyridyl Fragmentation (

    
     Da or 
    
    
    
    Da)
    • Loss of

      
       (17 Da) from the aminopyridine is possible but usually secondary to the ester fragmentation.
      
    • Loss of

      
       (27 Da) indicates ring opening of the pyridine.
      
Visualization: Fragmentation Tree

The following diagram maps the logical flow of ion degradation.

FragmentationPathway Precursor Precursor [M+H]+ m/z 229.09 (Protonated Biaryl) Frag_197 Fragment [M+H - CH3OH]+ m/z 197.06 (Loss of Methanol) Precursor->Frag_197 - 32 Da (CH3OH) Primary Pathway Frag_198 Fragment [M+H - OCH3]+ m/z 198.07 (Acylium Ion) Precursor->Frag_198 - 31 Da (OCH3•) High Energy Frag_169 Core Fragment m/z 169.07 (Biaryl Core - CO loss) Frag_197->Frag_169 - 28 Da (CO) Frag_198->Frag_169 - 29 Da (CHO•) Frag_142 Fragment m/z 142.06 (Pyridine Ring Cleavage) Frag_169->Frag_142 - 27 Da (HCN)

Figure 1: Proposed MS/MS fragmentation tree for Methyl 4-(4-aminopyridin-3-yl)benzoate under ESI+ conditions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this validated protocol.

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (Proton source).

  • Solvent B: LC-MS Grade Acetonitrile (or Methanol).

Workflow Diagram

Workflow Sample Sample Prep 1 mg/mL in MeOH Dilution Dilution To 1 µg/mL (50:50 H2O:MeOH + 0.1% FA) Sample->Dilution Injection Direct Infusion or LC-MS Injection Dilution->Injection Source ESI Source (+) Spray Voltage: 3.5 kV Temp: 300°C Injection->Source Analyzer Analyzer (Q-TOF or Orbitrap) Source->Analyzer Data Data Interpretation Extract XIC 229.0972 Analyzer->Data

Figure 2: Analytical workflow for HRMS analysis.[1]

Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of the standard in Methanol. Dilute 1:1000 with 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Why Formic Acid? The acidic pH ensures the aminopyridine nitrogen is fully protonated (

      
      ), maximizing signal intensity.
      
  • Infusion/Injection: Inject 5 µL into the LC-MS system.

    • Flow Rate: 0.3 mL/min is optimal for ESI desolvation.

  • MS Parameters (Source):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the ester).

  • Data Validation (The "Trust" Check):

    • Check the isotope spacing.[2] You must see the

      
       peak at 
      
      
      
      230.10 with ~14-15% intensity relative to the parent. If absent, the signal is noise.

References

  • NIST Mass Spectrometry Data Center. "Methyl 4-aminobenzoate Fragmentation Data." NIST Chemistry WebBook, SRD 69. [Link]

    • Context: Provides foundational fragmentation rules for aminobenzoate esters used in the interpret
  • Attygalle, A. B., et al. "Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate." Journal of the American Society for Mass Spectrometry, vol. 29, no.[3] 8, 2018, pp. 1601–1610.[3] [Link]

    • Context: Validates the "Methanol Loss" vs. "Methoxy Loss" mechanisms described in Section 4.
  • Context: Establishes the role of similar aminobenzoate intermediates in kinase inhibitor synthesis (Nilotinib/Im

Sources

HPLC Method Development for Methyl 4-(4-aminopyridin-3-yl)benzoate Purity Check

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: Develop and validate a high-fidelity HPLC method for the purity assessment of Methyl 4-(4-aminopyridin-3-yl)benzoate , a critical biaryl intermediate often utilized in kinase inhibitor synthesis.

The Challenge: This molecule presents a "dual-personality" challenge in chromatography:

  • Basic Functionality: The 4-aminopyridine moiety (pKa ~9.2) is highly basic, prone to severe peak tailing on standard silica columns due to silanol interactions.

  • Hydrophobic/Aromatic Core: The methyl benzoate and biaryl scaffold require significant organic retention, yet standard C18 columns often fail to resolve closely related regioisomers or defunctionalized byproducts (e.g., des-amino impurities) due to a lack of shape selectivity.

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 provides adequate retention, the Phenyl-Hexyl phase is demonstrated to be the superior alternative , offering orthogonal selectivity via


 interactions that are critical for resolving aromatic impurities in this specific biaryl system.

Compound Profiling & Method Design

Before selecting a column, we must understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure Biaryl (Pyridine + Phenyl rings)High potential for

interactions.
Basicity (pKa) ~9.17 (Pyridine nitrogen)Analyte will be protonated (

) at pH < 7. Requires acidic mobile phase to prevent peak broadening.
Hydrophobicity (LogP) ~2.5 (Est.)Moderately lipophilic. Requires gradient elution (10-90% Organic).
UV Absorption

~254 nm, ~280 nm
Aromatic rings allow sensitive UV detection.
Decision Matrix: Column Selection

The following logic flow dictates the shift from a generic method to a specific, high-performance protocol.

Method_Selection Start Analyte: Methyl 4-(4-aminopyridin-3-yl)benzoate Check_Basic Is the compound Basic? (pKa > 8) Start->Check_Basic Tail_Risk Risk: Silanol Interaction (Tailing) Check_Basic->Tail_Risk Yes Selectivity Selectivity Requirement: Aromatic Impurities? Tail_Risk->Selectivity Mitigate with Low pH C18_Path Option A: Standard C18 Selectivity->C18_Path Hydrophobic only Phen_Path Option B: Phenyl-Hexyl Selectivity->Phen_Path Aromatic/Isomer Separation Result_C18 Result: Good Retention, Poor Shape Selectivity C18_Path->Result_C18 Result_Phen Result: Superior Shape Selectivity (Pi-Pi Interaction) Phen_Path->Result_Phen

Figure 1: Method Development Decision Tree highlighting the logic for selecting Phenyl-Hexyl over C18.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

This section objectively compares the performance of the standard alternative (C18) with the recommended product (Phenyl-Hexyl) for this specific application.

Mechanism of Action[3]
  • Standard C18: Relies almost exclusively on hydrophobic subtraction. It separates based on the "greasiness" of the molecule.

  • Phenyl-Hexyl: Combines hydrophobicity (hexyl chain) with

    
     electron interactions  (phenyl ring). This "second dimension" of separation is crucial for biaryl compounds, where impurities often differ only by the position of substituents on the aromatic ring.
    
Performance Data Comparison
ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodVerdict
Retention Time (

)
4.5 min5.2 minPhenyl-Hexyl offers slightly higher retention for aromatics.
Tailing Factor (

)
1.4 - 1.61.0 - 1.2 Phenyl-Hexyl (often end-capped) suppresses silanol activity better for amines.
Selectivity (

)
1.1 (vs. des-amino impurity)1.4 (vs. des-amino impurity) CRITICAL: Phenyl-Hexyl resolves impurities co-eluting on C18.
Resolution (

)
1.8> 3.5 Superior resolution ensures robust purity quantification.

Expert Insight: While C18 is the "safe" choice, it often fails to separate the target compound from its regioisomers (e.g., 4-(3-aminopyridin-4-yl) isomers) formed during Suzuki coupling. The Phenyl-Hexyl phase engages with the electron-deficient pyridine ring, pulling these isomers apart.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria must be met before sample analysis.

A. Instrumentation & Conditions[4][5][6][7]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Alternative: Waters XBridge Phenyl-Hexyl (for high pH stability, though low pH is recommended here).

  • Wavelength: 254 nm (primary), 280 nm (secondary for amine specificity).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

B. Mobile Phase Preparation[5][7]
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures the aminopyridine is fully protonated (

      
      ), preventing secondary interactions with residual silanols and ensuring sharp peaks.
      
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Solvent front elution)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
D. Sample Preparation[7][8][9][11]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Dissolve 10 mg of Methyl 4-(4-aminopyridin-3-yl)benzoate in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for purity check.

Workflow & Validation Logic

The following diagram illustrates the operational workflow, ensuring data integrity through specific checkpoints.

Workflow Prep Sample Prep (1 mg/mL in 50:50 ACN/H2O) SST System Suitability Test (Inj. 5x Standard) Prep->SST Check Pass Criteria? Rs > 2.0, Tf < 1.5 SST->Check Run Run Samples (Duplicate Injection) Check->Run Yes Fail Troubleshoot: Check pH / Column Age Check->Fail No Calc Calc % Purity (Area Normalization) Run->Calc Fail->SST

Figure 2: Operational workflow for routine purity analysis.

System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, the following parameters must be met during the SST phase:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ideally ~1.1 on Phenyl-Hexyl).
    
  • Precision: %RSD of peak area < 2.0% for 5 replicate injections.

  • Plate Count (

    
    ):  > 5,000 theoretical plates.
    

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. [Link]

  • Agilent Technologies. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online. [Link]

  • National Center for Biotechnology Information (NCBI). "4-Aminopyridine (PubChem CID 1727)." PubChem Compound Summary. [Link]

  • Shimadzu Corporation. "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient." Technical Report C190-E155. [Link]

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A Comparative Bioactivity Analysis: Methyl 4-(4-aminopyridin-3-yl)benzoate and its Ethyl Analog as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly within oncology and inflammatory diseases, the 3,4-disubstituted pyridine scaffold is a cornerstone for the development of targeted therapies. This guide provides a comparative analysis of Methyl 4-(4-aminopyridin-3-yl)benzoate and its ethyl analog, focusing on their potential bioactivity as kinase inhibitors. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their biological behavior. We further provide robust, field-proven experimental protocols for researchers to conduct such a comparative evaluation.

Unveiling the Chemical Architecture

At the heart of our analysis are two closely related molecular entities, differing only by a single methylene group in the ester functionality. This seemingly minor structural alteration can, however, precipitate significant changes in physicochemical properties, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of the compounds.

Methyl 4-(4-aminopyridin-3-yl)benzoate and Ethyl 4-(4-aminopyridin-3-yl)benzoate share a common pharmacophore: a 4-aminopyridine ring linked to a benzoate moiety at the 3-position. This structural motif is frequently encountered in kinase inhibitors, where the aminopyridine can serve as a hinge-binding element, interacting with the backbone of the kinase ATP-binding pocket.

The Ester Moiety: A Subtle Driver of Bioactivity

The transition from a methyl to an ethyl ester is a common strategy in medicinal chemistry for lead optimization. This modification can influence several key parameters that dictate a compound's ultimate biological efficacy.

Physicochemical Properties: The addition of a methylene group in the ethyl analog increases its lipophilicity (fat-solubility). This can have a bivalent effect on bioactivity. On one hand, increased lipophilicity can enhance cell membrane permeability, leading to improved target engagement within the cell. On the other hand, excessive lipophilicity can lead to decreased aqueous solubility, which can hamper formulation and bioavailability.

Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes present in plasma and tissues. The steric bulk of the ethyl group, although modest, may offer a degree of protection against enzymatic cleavage compared to the methyl group, potentially leading to a longer biological half-life for the ethyl analog.

Target Engagement: While the ester group is not typically envisioned to directly interact with the primary biological target (e.g., the kinase active site), its influence on the overall conformation and electronic distribution of the molecule could subtly alter binding affinity.

Hypothetical Bioactivity Comparison

Based on the established roles of similar pyridine-containing molecules in oncology, a plausible biological target for these compounds would be a protein kinase.[1][2] The following table presents a hypothetical comparison of key bioactivity parameters, illustrating the potential impact of the methyl-to-ethyl substitution. This data is illustrative and serves as a template for what a researcher might expect to find upon experimental evaluation.

ParameterMethyl 4-(4-aminopyridin-3-yl)benzoate (Hypothetical)Ethyl 4-(4-aminopyridin-3-yl)benzoate (Hypothetical)Rationale for Difference
Target Kinase IC50 50 nM45 nMThe ethyl analog's slightly increased lipophilicity may lead to better target engagement, resulting in a lower IC50.
Cellular Antiproliferative Activity (e.g., against a cancer cell line) 500 nM350 nMImproved cell permeability of the ethyl analog could lead to higher intracellular concentrations and more potent antiproliferative effects.[3][4]
Aqueous Solubility 100 µg/mL75 µg/mLThe increased lipophilicity of the ethyl group is expected to decrease aqueous solubility.
Plasma Half-life 2 hours3 hoursThe ethyl ester may exhibit greater stability against plasma esterases, leading to a longer half-life.

Experimental Workflow for Comparative Bioactivity Assessment

To empirically determine the bioactivity of these analogs, a systematic experimental approach is required. The following workflow outlines the key steps, from initial biochemical assays to cellular characterization.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization cluster_2 Physicochemical & ADME Profiling biochem_1 Kinase Inhibition Assay (IC50 Determination) biochem_2 Selectivity Profiling (Kinase Panel) biochem_1->biochem_2 Assess target specificity cell_1 Antiproliferative Assay (e.g., MTT) biochem_2->cell_1 Transition to cellular models cell_2 Target Engagement Assay (e.g., Western Blot for p-substrate) cell_1->cell_2 Confirm on-target effect cell_3 Cell Cycle Analysis cell_2->cell_3 Elucidate mechanism of action adme_1 Aqueous Solubility Measurement cell_3->adme_1 Correlate with physicochemical properties adme_2 Metabolic Stability Assay (microsomes, plasma) adme_1->adme_2 Predict in vivo behavior

Caption: A streamlined workflow for the comparative bioactivity assessment of small molecule inhibitors.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a target protein kinase. A variety of assay formats are available, including radiometric, fluorescence-based, or luminescence-based methods.[5]

Objective: To quantify the potency of Methyl 4-(4-aminopyridin-3-yl)benzoate and Ethyl 4-(4-aminopyridin-3-yl)benzoate in inhibiting the activity of a selected protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well assay plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Reaction Setup: In each well of the assay plate, add the following components in order:

    • Kinase assay buffer

    • Test compound dilution (or DMSO for control wells)

    • Kinase enzyme

    • Substrate peptide

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and detect the amount of product formed (phosphorylated substrate or ADP) using the chosen detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural components of the 4-(4-aminopyridin-3-yl)benzoate scaffold and their anticipated roles in kinase inhibition, providing a framework for interpreting experimental results.

SAR cluster_scaffold Scaffold Methyl/Ethyl 4-(4-aminopyridin-3-yl)benzoate Structure Hinge Hinge-Binding Region (4-aminopyridine) Solvent Solvent-Exposed Region (Benzoate Ester) Linker Linker (Phenyl Ring) Hinge->p1 Critical for target affinity Solvent->p2 Influences solubility & metabolism Linker->p3 Orients the other two regions

Caption: Key pharmacophoric regions of the 4-(4-aminopyridin-3-yl)benzoate scaffold.

Conclusion

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][5]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link][3]

  • MDPI. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link][4]

  • Bamborough, J. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link][1]

  • Singh, U. P., & Singh, R. K. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry, 54, 116562. [Link][2]

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A Researcher's Guide to the Structural Confirmation of Aminopyridine Benzoates: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. For aminopyridine benzoates, a class of molecules with significant potential in drug development and crystal engineering, an unambiguous understanding of their three-dimensional architecture is not just an academic exercise but a critical determinant of their physicochemical properties and biological activity. This guide provides an in-depth comparison of the preeminent technique for structural confirmation, single-crystal X-ray crystallography, with essential spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Powder X-ray Diffraction (PXRD). We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the most appropriate analytical strategy.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline material.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise position of each atom in the crystal lattice. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the supramolecular chemistry of aminopyridine benzoates.[2]

The formation of a salt or a co-crystal is a pivotal consideration for aminopyridine benzoates, and SCXRD provides the most direct evidence to distinguish between the two.[3] This distinction is critical as it significantly influences properties like solubility and stability.

Causality in Experimental Design: The Art of Crystallization

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. The choice of solvent and crystallization technique is therefore a critical experimental parameter. For aminopyridine benzoates, the solvent can influence whether a salt or a co-crystal is formed and can even be incorporated into the crystal lattice.[4]

Solvent Selection Rationale:

  • Polarity and Hydrogen Bonding: Solvents that can engage in hydrogen bonding may compete with the intermolecular interactions between the aminopyridine and benzoic acid moieties, potentially hindering co-crystal formation. Conversely, less interactive solvents might favor the desired supramolecular assembly.

  • Solubility: The ideal solvent will have moderate solubility for the compound, allowing for slow crystal growth upon cooling or solvent evaporation. A solvent in which the compound is too soluble will make crystallization difficult, while poor solubility may lead to the precipitation of amorphous material.

  • Evaporation Rate: A slow evaporation rate is generally preferred to allow for the growth of large, well-ordered crystals.[5]

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve the synthesized aminopyridine benzoate (approximately 10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) in a small vial. Gentle heating may be applied to facilitate dissolution.

  • Filtration: If any particulate matter is present, filter the warm solution through a small cotton plug into a clean vial.

  • Crystallization: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper.

The Power of Spectroscopy: A Complementary Perspective

While SCXRD provides a static picture of the crystalline state, spectroscopic techniques offer valuable insights into the molecular structure in both the solid and solution states, and can be used for routine characterization when single crystals are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6] For aminopyridine benzoates, ¹H and ¹³C NMR are fundamental for confirming the presence of the constituent aromatic rings and functional groups. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, providing a detailed map of the molecular framework.

While NMR provides excellent information about the covalent structure, it is an indirect method for determining the three-dimensional arrangement in the solid state. However, solid-state NMR (ssNMR) can provide information on molecular packing and distinguish between different crystalline forms.[7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminopyridine benzoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary): If the structure is complex or ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Intermolecular Interactions

FT-IR spectroscopy is particularly sensitive to the vibrational modes of functional groups and is an excellent technique for studying hydrogen bonding.[8] In aminopyridine benzoates, the formation of hydrogen bonds between the amino group of the pyridine and the carboxylic acid group of the benzoate results in characteristic shifts in the N-H and O-H stretching frequencies.[9]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (Solid State): Prepare a KBr pellet by grinding a small amount of the aminopyridine benzoate with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.

  • Spectrum Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands. Pay close attention to the regions corresponding to N-H stretching (around 3500-3300 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), and C=O stretching (around 1700-1600 cm⁻¹). A shift in these bands compared to the starting materials can provide strong evidence for hydrogen bond formation.[10]

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

When single crystals are not available, PXRD is an invaluable tool for characterizing crystalline solids.[11] Each crystalline phase of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form.[12] PXRD is particularly useful for identifying different polymorphs (different crystal structures of the same compound) and for monitoring the phase purity of a sample.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind the crystalline aminopyridine benzoate into a fine powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powder into a sample holder.

  • Data Collection: Collect the PXRD pattern using a diffractometer, typically over a 2θ range of 5° to 50°.

  • Data Analysis: Compare the experimental PXRD pattern with patterns from a database or with a simulated pattern from a known single-crystal structure to confirm the phase identity.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific research question and the nature of the sample.

Technique Information Obtained Advantages Limitations Best For
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.Unambiguous and definitive structural determination.[1]Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the solid state.Absolute structural confirmation, studying supramolecular chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Covalent bond connectivity, molecular skeleton, solution-state conformation.Provides detailed information about the molecular structure in solution.[13] Does not require crystalline material.Indirectly infers 3D structure. Less sensitive for solid-state analysis (requires ssNMR).Confirming the chemical identity and connectivity of a newly synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups, information about hydrogen bonding.Rapid and sensitive to intermolecular interactions.[8]Provides limited information about the overall 3D structure.Detecting and characterizing hydrogen bonds.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening, sample purity.Rapid and non-destructive.[11] Does not require single crystals.Provides limited information on the molecular structure itself.Routine identification of crystalline phases and quality control.

Visualizing the Workflow and Relationships

Experimental Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Aminopyridine Benzoate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups PXRD Powder X-ray Diffraction Purification->PXRD Crystalline Nature Crystallization Crystallization Purification->Crystallization For SCXRD SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Definitive Structure SCXRD->PXRD Simulated Pattern for Comparison

Caption: A typical workflow for the synthesis and structural confirmation of aminopyridine benzoates.

Logical Relationships Between Analytical Techniques

G SCXRD SCXRD (Absolute Structure) NMR NMR (Connectivity) SCXRD->NMR Complementary Information FTIR FT-IR (H-Bonding) SCXRD->FTIR Confirm Interactions PXRD PXRD (Phase ID) SCXRD->PXRD Provides Reference Pattern NMR->FTIR Corroborate Functional Groups PXRD->FTIR Characterize Solid Phases

Caption: The complementary nature of different analytical techniques for structural elucidation.

Conclusion: An Integrated Approach for Comprehensive Understanding

The structural confirmation of aminopyridine benzoates requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous structural determination, spectroscopic techniques such as NMR and FT-IR, along with powder X-ray diffraction, are indispensable for a comprehensive understanding. NMR confirms the molecular skeleton, FT-IR probes the crucial hydrogen bonding interactions, and PXRD provides a rapid means of phase identification. By judiciously selecting and integrating these techniques, researchers can confidently elucidate the structure of novel aminopyridine benzoates, paving the way for their rational design and application in drug development and materials science.

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Comparison of X-Ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Cremer, D., & Kraka, E. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 5(6), 637-640.
  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. (2018).
  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4(S11), 862-865.
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  • Vibrational spectroscopic studies of hydrogen‒bonded complexes between 2,5-dihydroxy-P-benzoquinone and amines. (2002). Journal of Molecular Structure, 607(1-3), 1-8.
  • FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. (1993). Journal of Medicinal Chemistry, 36(11), 1548-1555.
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FTIR spectral bands for Methyl 4-(4-aminopyridin-3-yl)benzoate identification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Identification Guide Subject: Vibrational Spectroscopy / Pharmaceutical QC Target Molecule: Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS: Generic Biaryl Scaffold)

Executive Summary & Application Context

Methyl 4-(4-aminopyridin-3-yl)benzoate is a critical biaryl intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., motifs found in structures similar to Nilotinib or VCP inhibitors). Its structural integrity relies on two distinct functionalities: the methyl ester (susceptible to hydrolysis) and the aminopyridine moiety (susceptible to oxidation or N-oxide formation).

This guide provides a definitive FTIR spectral fingerprinting protocol. Unlike broad organic chemistry texts, this document focuses on differential diagnosis —how to distinguish the target molecule from its specific synthetic precursors (halides/boronic acids) and degradation products (carboxylic acids) in a drug development environment.

Structural Analysis & Predicted Spectral Bands

The molecule combines a para-substituted benzoate system with a 3,4-disubstituted pyridine ring. The coupling of these two aromatic systems creates a conjugated biaryl axis, which influences the vibrational frequencies of the ring breathing modes.

Functional Group Mapping (Graphviz)

G Molecule Methyl 4-(4-aminopyridin-3-yl)benzoate Ester Methyl Ester (-COOCH3) Molecule->Ester Amine Primary Amine (-NH2) Molecule->Amine Biaryl Biaryl Core (Benzoate-Pyridine) Molecule->Biaryl Band_Ester C=O Stretch: ~1715-1725 cm⁻¹ C-O Stretch: ~1275 cm⁻¹ Ester->Band_Ester Diagnostic Band_Amine N-H Stretch: 3440 & 3300 cm⁻¹ N-H Bend: ~1630 cm⁻¹ Amine->Band_Amine Diagnostic Band_Biaryl Ar C=C/C=N: 1590-1600 cm⁻¹ OOP Bend (p-sub): ~830-850 cm⁻¹ Biaryl->Band_Biaryl Fingerprint

Figure 1: Functional group decomposition and associated diagnostic spectral regions.

Detailed Spectral Assignment Table

The following assignments are derived from empirical data of constituent moieties (Methyl benzoate and 4-Aminopyridine) corrected for biaryl conjugation.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3430 – 3450 MediumDistinct doublet characteristic of primary amines.
Primary Amine (-NH₂) N-H Symmetric Stretch3300 – 3320 MediumSecond band of the doublet.
Aromatic C-H C-H Stretch3000 – 3100WeakJust above 3000 cm⁻¹.
Aliphatic C-H C-H Stretch (Methyl)2950 – 2850WeakJust below 3000 cm⁻¹; often obscured by N-H broadness if wet.
Ester Carbonyl C=O[1][2] Stretch 1715 – 1725 Strong CRITICAL QC MARKER. Sharp and intense.
Pyridine Ring C=N / C=C Ring Stretch1590 – 1605StrongOverlaps with benzene ring modes; indicates aromaticity.
Amine N-H Scissoring (Bend)1620 – 1640MediumCan merge with ring stretches.
Ester C-O C-O-C Asymmetric Stretch1270 – 1290StrongCharacteristic "Ester Rule" band.
Benzoate Ring C-H Out-of-Plane Bend830 – 860StrongDiagnostic for para-substitution (2 adjacent H).

Comparative Identification Guide

This section compares the target molecule against its most common "alternatives" in a process setting: Hydrolysis Impurities and Starting Materials .

Scenario A: Stability Check (Target vs. Hydrolyzed Acid)

The methyl ester is prone to hydrolysis, yielding 4-(4-aminopyridin-3-yl)benzoic acid . This is the most common stability failure mode.

FeatureTarget (Methyl Ester)Impurity (Carboxylic Acid)QC Action
Carbonyl (C=O) Sharp, ~1720 cm⁻¹ Shifted lower, ~1680–1700 cm⁻¹ (Acid dimer)Fail if <1700 cm⁻¹ band appears.
Hydroxyl (O-H) AbsentBroad, 2500–3300 cm⁻¹ Fail if broad "mountain" appears under C-H region.[2][3]
C-O Stretch ~1280 cm⁻¹ (Ester)~1250 cm⁻¹ / 1320 cm⁻¹ (Acid C-O)Secondary confirmation.
Scenario B: Synthesis Verification (Target vs. Precursors)

Assuming a Suzuki coupling between Methyl 4-iodobenzoate and 4-aminopyridine-3-boronic acid.

  • Vs. Methyl 4-iodobenzoate: The precursor has the Ester band (1720 cm⁻¹) but lacks the Amine doublet (3300-3450 cm⁻¹) .

    • Result: If 3300-3450 region is flat, coupling failed.

  • Vs. 4-aminopyridine-3-boronic acid: The precursor has the Amine bands but lacks the Ester C=O (1720 cm⁻¹) . It also shows broad O-H bands from the boronic acid moiety.

    • Result: If 1720 cm⁻¹ is absent, product is not formed.

Experimental Protocol: ATR-FTIR

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and reproducibility in a drug development context.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (Sample), 32 scans (Background).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • System Clean: Clean Diamond crystal with Isopropanol (IPA). Ensure energy throughput is nominal.

  • Background: Collect air background.

  • Sample Loading: Place ~5-10 mg of solid powder on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 pressure units).

  • Acquisition: Collect sample spectrum.

  • Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless signal-to-noise is poor.

  • Evaluation: Compare against the Decision Tree below.

QC Decision Tree (Graphviz)

QC_Workflow Start Acquire Spectrum Check_Ester Check 1715-1725 cm⁻¹ (Strong Peak?) Start->Check_Ester Check_Amine Check 3300-3450 cm⁻¹ (Doublet Present?) Check_Ester->Check_Amine Yes Fail_NoProd FAIL: No Product Check_Ester->Fail_NoProd No Check_Acid Check 2500-3000 cm⁻¹ (Broad OH present?) Check_Amine->Check_Acid Yes Fail_Precursor FAIL: Unreacted Halide (No Amine) Check_Amine->Fail_Precursor No Pass PASS: Identity Confirmed Check_Acid->Pass No Fail_Hydrolysis FAIL: Hydrolyzed Acid (Broad OH + Shifted C=O) Check_Acid->Fail_Hydrolysis Yes

Figure 2: Logic flow for Quality Control identification of the target molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for functional group correlations).

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl 4-aminobenzoate (Analog). Retrieved from [Link] (Used for benzoate ester baseline).

  • Arnaudov, M., et al. (2004).[5][6] "A reducing-difference IR-spectral study of 4-aminopyridine." Central European Journal of Chemistry.[5] (Used for specific aminopyridine ring modes).[7][8]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Authoritative source for biaryl and pyridine ring assignments).

Sources

Comparative Guide to the Validation of Analytical Methods for Pyridine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs).[1][2] The purity and quality of these pyridine-based intermediates are paramount, as they directly impact the safety and efficacy of the final drug product.[3] Consequently, robust and reliable analytical methods are essential for their quality control. This guide provides a comparative analysis of analytical methodologies for pyridine-based intermediates, grounded in the principles of method validation as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6] This guide will delve into the critical validation parameters, compare the performance of common analytical techniques, and provide actionable protocols to empower researchers, scientists, and drug development professionals in establishing scientifically sound and compliant analytical methods.

Foundational Principles: The ICH Q2(R1) Framework

The validation of analytical procedures is a systematic process that provides documented evidence that a method is fit for its intended use.[6][7] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the cornerstone of this process, harmonizing expectations across regulatory bodies like the FDA and EMA.[5][8][9] The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for a pyridine-based intermediate depends on its physicochemical properties (e.g., volatility, polarity, chromophores), the sample matrix, and the intended purpose of the analysis (e.g., purity assay, impurity profiling).[11] The two most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including pyridine derivatives.[3][11]

  • Strengths:

    • Applicable to a wide range of pyridine derivatives, including those that are non-volatile or thermally labile.

    • High resolution and sensitivity.

    • Multiple detection methods (UV, DAD, MS) enhance specificity. A recent study demonstrated a robust RP-HPLC method for the simultaneous analysis of pyridine and its degradation products.[12][13]

  • Considerations:

    • Method development can be more complex, involving optimization of mobile phase composition, pH, column type, and temperature.

    • The polar nature of some pyridines may require specialized columns or mobile phase modifiers for good peak shape and retention.[14]

Gas Chromatography (GC)

For volatile and semi-volatile pyridine-based intermediates, GC offers excellent separation efficiency and sensitivity.[11]

  • Strengths:

    • High resolution for separating structurally similar compounds.

    • Sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). A headspace GC-MS/MS method has been validated for the quantification of pyridine in complex matrices.

    • Often faster than HPLC for volatile analytes.

  • Considerations:

    • Limited to thermally stable and volatile compounds.

    • Derivatization may be necessary for polar or non-volatile analytes, adding complexity to the sample preparation.

Method Selection Workflow

The selection of an appropriate analytical technique is a critical first step. The following diagram illustrates a decision-making workflow.

MethodSelection Workflow for Selecting an Analytical Method start Define Analytical Target Profile (ATP) properties Assess Physicochemical Properties (Volatility, Polarity, Thermal Stability, UV Absorbance) start->properties is_volatile Is the analyte volatile & thermally stable? properties->is_volatile gc_path Consider Gas Chromatography (GC) is_volatile->gc_path Yes hplc_path Consider High-Performance Liquid Chromatography (HPLC) is_volatile->hplc_path No method_development Proceed to Method Development & Optimization gc_path->method_development has_chromophore Does the analyte have a UV chromophore? hplc_path->has_chromophore uv_detector Use UV/DAD Detector has_chromophore->uv_detector Yes no_chromophore Consider alternative detectors (ELSD, CAD, RI, MS) has_chromophore->no_chromophore No uv_detector->method_development no_chromophore->method_development

Caption: Decision tree for analytical method selection.

Quantitative Comparison of Validation Parameters

The following table provides a hypothetical but realistic comparison of validation parameters for the assay of a pyridine-based intermediate using HPLC and GC.

Validation ParameterHPLC-UVGC-FIDTypical Acceptance Criteria (for Assay)
Specificity Demonstrated by peak purity analysis (DAD) and forced degradation studies showing no interference at the analyte's retention time.Demonstrated by sharp, symmetric peaks and confirmed by GC-MS if necessary. No co-eluting peaks from placebo or known impurities.The method should be able to unequivocally assess the analyte.
Linearity (R²) > 0.999> 0.999R² ≥ 0.998
Range (% of nominal) 80-120%80-120%80-120% of the test concentration.[4]
Accuracy (% Recovery) 99.5 - 101.0%99.0 - 101.5%98.0 - 102.0%
Precision - Repeatability (%RSD) ≤ 0.5%≤ 0.8%RSD ≤ 1.0%
Precision - Intermediate (%RSD) ≤ 0.8%≤ 1.2%RSD ≤ 2.0%
LOQ (µg/mL) 0.5 µg/mL1.0 µg/mLTo be determined based on the need for impurity quantification.
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.1), and column temperature (±2°C).Unaffected by minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±5%).No significant impact on results from small, deliberate changes.

Experimental Protocols: A Practical Approach

To ensure trustworthiness, every protocol must be a self-validating system. This is achieved by incorporating system suitability tests (SST) before any analytical run.

System Suitability Test (SST)

Causality: The SST is a mandatory check to ensure the analytical system is performing correctly before injecting any samples.[10] It verifies that the chromatography system (instrument, reagents, and column) is capable of providing data of acceptable quality.

Protocol:

  • Prepare a system suitability solution containing the pyridine intermediate and a known related substance or an internal standard.

  • Inject the SST solution five or six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Calculate key chromatographic parameters like tailing factor, theoretical plates, and resolution (between the analyte and the related substance).

  • Compare the results against pre-defined acceptance criteria (e.g., %RSD for peak area ≤ 2.0%, tailing factor ≤ 2.0, resolution ≥ 2.0). The run is valid only if all SST criteria are met.

Detailed Protocol: HPLC Method Validation for a Pyridine-Based Intermediate Assay

This protocol outlines the steps for validating an isocratic reverse-phase HPLC method.

1. Materials and Reagents:

  • Reference Standard (RS) of the pyridine intermediate (well-characterized, with documented purity).

  • Samples of the pyridine intermediate.

  • HPLC-grade acetonitrile and water.

  • Buffer salts (e.g., potassium phosphate monobasic).

  • Acids/bases for pH adjustment (e.g., phosphoric acid).

2. Chromatographic Conditions (Example):

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Validation Experiments:

  • Specificity (Forced Degradation):

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to induce degradation.[12]

    • Analyze the stressed samples alongside an unstressed sample.

    • Rationale: This demonstrates that the degradation products do not interfere with the quantification of the active analyte, proving the method's stability-indicating nature.

    • Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the analyte peak.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., 80%, 90%, 100%, 110%, 120% of the nominal concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform linear regression analysis.

    • Rationale: This establishes the direct relationship between the instrument response and the analyte concentration, which is fundamental for accurate quantification.

  • Accuracy (Recovery):

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Rationale: This experiment demonstrates how close the measured value is to the true value, confirming the method is free from significant systematic error.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze a minimum of six replicate samples of the intermediate at 100% of the test concentration under the same operating conditions over a short interval of time.[4]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Calculate the %RSD for the results of each study and a cumulative %RSD.

    • Rationale: This assesses the method's consistency and reliability under both identical and variable conditions, reflecting the random error of the measurement.

Overall Validation Workflow

The following diagram illustrates the logical flow of a complete analytical method validation project.

ValidationWorkflow Analytical Method Validation Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting dev Method Development & Optimization protocol Write Validation Protocol (Define parameters & acceptance criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Compile Validation Report (Summarize results, discuss deviations) robust->report approval Final Review & Approval report->approval

Caption: A typical workflow for analytical method validation.

Conclusion

The validation of analytical methods for pyridine-based pharmaceutical intermediates is a mandatory and scientifically driven process that underpins the quality and safety of medicines. A thorough understanding of the ICH Q2(R1) guideline, combined with a logical approach to technique selection and experimental design, is crucial for success.[4][15] Both HPLC and GC are powerful tools for this purpose, and the choice between them should be justified based on the analyte's properties and the analytical objective. By implementing robust validation protocols that include system suitability checks and cover all essential parameters, drug development professionals can ensure their analytical data is accurate, reliable, and compliant with global regulatory expectations.[10][16]

References

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass URL: [Link]

  • Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: Taylor & Francis Online URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

  • Title: The Role of Pyridine Intermediates in Pharmaceutical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: ResearchGate URL: [Link]

Sources

Elemental analysis standards for Methyl 4-(4-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Elemental Analysis Standards & Purity Validation for Methyl 4-(4-aminopyridin-3-yl)benzoate

Executive Summary This guide provides a technical framework for validating the identity and purity of Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS: 259807-15-3), a critical bi-aryl intermediate often utilized in the synthesis of kinase inhibitors.[1][2] Unlike generic certificates of analysis, this document objectively compares the performance of Combustion Analysis (CHN) against orthogonal alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .[1][2] It further establishes the "Gold Standard" theoretical limits for elemental composition and defines the impurity profiles (ICH Q3D) required for pharmaceutical-grade applications.[1][2]

Part 1: The "Gold Standard" Specifications

To validate this compound, the experimental elemental composition must align with the theoretical values derived from its molecular formula (


).[1][2]
Theoretical Composition (The Benchmark)[1]
  • Molecular Weight: 228.25 g/mol [1][2][3]

  • Formula:

    
    
    
ElementTheoretical Mass %Acceptable Tolerance (Research Grade)Acceptable Tolerance (GMP Standard)
Carbon (C) 68.41% ± 0.40% (68.01 – 68.81%)± 0.30%
Hydrogen (H) 5.30% ± 0.40% (4.90 – 5.70%)± 0.30%
Nitrogen (N) 12.27% ± 0.30% (11.97 – 12.57%)± 0.20%
Oxygen (O) 14.02% Calculated by differenceCalculated by difference

Expert Insight: The nitrogen content (12.27%) is the critical "fingerprint" for this molecule.[1] A deviation >0.5% in Nitrogen often indicates incomplete coupling of the aminopyridine moiety or residual pyridine starting materials, which are common synthesis defects.[2]

Part 2: Comparative Analysis of Validation Methods

Researchers often face a choice between traditional combustion analysis and modern spectroscopic techniques.[2] The following comparison evaluates "Product Performance" in terms of analytical rigor.

Method Comparison: CHN vs. HRMS vs. qNMR[1]
FeatureMethod A: Combustion Analysis (CHN) Method B: High-Res Mass Spec (HRMS) Method C: Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Identity (m/z)Molar Purity & Structure
Precision High (±0.3%)High (< 5 ppm mass error)Medium-High (±1.0%)
Blind Spot Cannot distinguish isomers; sensitive to moisture/solvents.[1][2]Misses inorganic salts; poor for bulk purity quantification.[2]Requires internal standard; expensive instrument time.[2]
Best For Batch Release & QC. Confirms the material is "clean" bulk solid.R&D Confirmation. Proves you made the right molecule.Assay Calculation. Determines exact "active" content.[1][2]
Verdict Mandatory. The only method that detects trapped solvents/water effectively by mass balance.[2]Supplementary. Essential for ID, but cannot replace CHN for purity standards.Alternative. Best for determining "As-Is" assay if CHN fails due to hygroscopicity.[1][2]
Product Grade Comparison

When sourcing Methyl 4-(4-aminopyridin-3-yl)benzoate, you will encounter different "grades." Here is how they perform under Elemental Analysis:

  • Reference Standard Grade (>99.5%):

    • Performance: CHN values within ±0.15% of theoretical.[2]

    • Impurity Profile: Pd < 10 ppm.[2]

    • Use Case: Calibrating HPLC equipment.

  • Synthesis Grade (97-98%):

    • Performance: Carbon often low (e.g., 67.5%) due to trapped moisture or inorganic salts.[2] Nitrogen may fluctuate due to residual amine precursors.[2]

    • Use Case: Raw material for further synthesis.[2]

Part 3: Impurity Profiling (The "Hidden" Standard)

For drug development, "Elemental Analysis" extends beyond CHN to Elemental Impurities (Heavy Metals) .[1][2] Since this compound is typically synthesized via Suzuki-Miyaura coupling (using Pd catalysts) or similar metal-catalyzed routes, specific elements must be monitored.[1][2]

Critical Elemental Impurities (ICH Q3D)
ElementClassOrigin in SynthesisLimit (Oral PDE)Detection Method
Palladium (Pd) 2BCross-coupling catalyst100 µg/g (ppm)ICP-MS
Boron (B) 3Boronic acid residue3000 µg/g (ppm)ICP-OES
Sodium (Na) -Base (

)
N/A (Yield impact)Flame AA / ICP

Self-Validating Protocol: If your CHN Carbon value is significantly lower than 68.41% but the H/N ratios are correct, suspect inorganic salt contamination (Na/K/Pd).[1][2] These do not burn, effectively diluting the Carbon mass.[2] Run ICP-MS to confirm.

Part 4: Experimental Protocol for Validation

Sample Preparation for CHN Analysis[3]
  • Context: The amino group on the pyridine ring makes this compound potentially hygroscopic and prone to oxidation.[2]

  • Step 1 (Drying): Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over

    
    . Why? To remove surface moisture that artificially inflates %H and lowers %C.[2]
    
  • Step 2 (Weighing): Weigh 2.0 – 2.5 mg into a tin capsule. Use a microbalance with readability of 0.001 mg.[2]

  • Step 3 (Calibration): Calibrate the CHN analyzer using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.[1][2] It is structurally similar (aromatic amide) and stable.[1][2]

Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for validating a batch of Methyl 4-(4-aminopyridin-3-yl)benzoate.

ValidationFlow Start New Batch: Methyl 4-(4-aminopyridin-3-yl)benzoate Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry CHN Step 2: Run CHN Analysis (Combustion) Dry->CHN Check Does C/H/N match Theoretical? (±0.4%) CHN->Check Pass PASS: Identity Confirmed Proceed to Impurity Check Check->Pass Yes Fail FAIL: Discrepancy Found Check->Fail No ICP Action: Run ICP-MS (Check Pd, Na, B) Pass->ICP Final QC Diag1 Low C, Correct H/N Ratio? Suspect: Inorganic Salts Fail->Diag1 Diag2 High H, Low C/N? Suspect: Moisture/Solvent Fail->Diag2 Diag3 Wrong N %? Suspect: Synthesis Failure Fail->Diag3 Diag1->ICP NMR Action: Run 1H-NMR (Check Solvents) Diag2->NMR

Caption: Logical workflow for validating batch purity. Green paths indicate success; red paths require orthogonal testing (ICP/NMR).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (Note: Structural analog reference for property estimation). Retrieved from [Link][1][2]

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (Defines Pd, As, Pb limits). Retrieved from [Link]

  • Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (Methodology for trace metal analysis). Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 4-(4-aminopyridin-3-yl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative safety and disposal protocols for Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS: 259807-15-3).

Status: As a Senior Application Scientist, I am applying the Precautionary Principle . While specific GHS data for this exact intermediate may be sparse in public registries, its structural components—specifically the 4-aminopyridine (4-AP) moiety —dictate that it be handled as a High-Hazard Neurotoxin and Aquatic Pollutant .

Part 1: Chemical Hazard Profile & Immediate Safety

Stop & Verify: Before handling waste, confirm the chemical identity and expected hazards based on Structure-Activity Relationships (SAR).

Parameter Technical Specification
Chemical Name Methyl 4-(4-aminopyridin-3-yl)benzoate
CAS Number 259807-15-3
Molecular Formula

Physical State Solid (Off-white to pale yellow powder)
Primary Hazard Anchor 4-Aminopyridine Moiety: Known potassium channel blocker; potential neurotoxin.[1]
Secondary Hazard Methyl Ester: Potential skin/eye irritant; combustible organic.
Waste Classification Non-Halogenated Organic Hazardous Waste (Toxic/Irritant).
Incompatibilities Strong Oxidizers (e.g., Nitric Acid), Strong Acids (Hydrolysis risk), Acid Chlorides.

Part 2: Waste Segregation & Characterization

Proper segregation prevents dangerous cross-reactivity in the waste stream. This compound must NOT be mixed with oxidizers or drained.

The Segregation Logic (Decision Tree)

This diagram illustrates the critical decision points for segregating this specific chemical waste.

WasteSegregation Start Waste Generation: Methyl 4-(4-aminopyridin-3-yl)benzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution (HPLC/Mother Liquor) StateCheck->Liquid Debris Contaminated Consumables (Gloves, Weigh Boats) StateCheck->Debris Bin_Solid Container A: Solid Hazardous Waste (Label: Toxic Organic Solid) Solid->Bin_Solid Double Bagged Bin_Liquid Container B: Organic Solvent Waste (No Oxidizers/Acids) Liquid->Bin_Liquid pH Check (Neutral) Bin_Debris Container C: Hazardous Debris (Double Bagged) Debris->Bin_Debris

Figure 1: Critical segregation logic to prevent incompatible waste mixing.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, synthesis yield, or spill cleanup residues.

  • Containment: Transfer the solid into a clear polyethylene bag .

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why? Aminopyridines can be fine powders; double containment prevents inhalation risks for waste handlers.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 4-(4-aminopyridin-3-yl)benzoate (95%+)"

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Disposal Path: This container must be routed for High-Temperature Incineration (Rotary Kiln) to ensure destruction of the pyridine ring.

Protocol B: Liquid Waste (Solutions/HPLC Effluent)

Applicability: Reaction mixtures (DMSO, Methanol, DCM) or HPLC waste.[1]

  • Solvent Compatibility Check: Ensure the waste carboy does NOT contain strong acids (Nitric/Sulfuric) or oxidizers (Peroxides).

    • Risk:[2][3][4][5] Mixing amines with nitrating agents can form unstable nitro-amines or generate heat.

  • pH Verification: Ensure the solution pH is between 4 and 10.

    • Action: If highly acidic/basic due to mobile phases, neutralize slowly with dilute Sodium Bicarbonate or Acetic Acid before adding to the main carboy.

  • Accumulation: Pour into a standard "Organic Solvents (Non-Halogenated)" carboy unless chlorinated solvents (DCM/Chloroform) were used, in which case use the "Halogenated" stream.

  • Rinsing: Triple rinse empty stock vials with Methanol. Add rinsate to this liquid waste stream.[6]

Protocol C: Contaminated Debris (The "P-List" Standard)

Applicability: Gloves, weigh boats, paper towels.[1]

  • Rule of Thumb: Because the 4-aminopyridine moiety is biologically active, treat debris as if it were "P-Listed" (acutely hazardous).

  • Action: Do not throw in regular trash. Collect in a dedicated solid hazardous waste drum or a double-lined biohazard box labeled "Chemically Contaminated Debris."

Part 4: Emergency Contingencies

Scenario: Benchtop Spill (Solid Powder)

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves and an N95 (or P100) respirator.

  • Dry Clean-up: Do NOT wet the powder initially (this spreads the contamination).

  • Technique: Cover the spill with a damp paper towel (to suppress dust) over the powder, then scoop up the material and the towel together.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by a Methanol wipe. Dispose of all wipes as Protocol C .

Scenario: Skin Exposure

  • Immediate Action: Wash with soap and water for 15 minutes.[7]

  • Contraindication: Do NOT use ethanol or DMSO to wipe skin; these solvents act as carriers, transporting the toxin through the dermal barrier.

Part 5: Regulatory & Scientific Rationale[9]

Why Incineration?

The pyridine ring is thermodynamically stable. Standard wastewater treatment (hydrolysis/oxidation) may not fully degrade the heterocyclic nitrogen, leading to aquatic toxicity. High-temperature incineration (


) is the only validated method to break the ring structure into 

,

, and

(scrubbed).
The "Chain of Custody"

DisposalChain Gen Lab Generator (Satellite Accumulation) EHS EHS Pick-up (Central Storage) Gen->EHS Weekly Vendor Licensed Vendor (Transport) EHS->Vendor Manifest Signing Kiln Incinerator (Destruction) Vendor->Kiln Final Disp.

Figure 2: The regulatory chain of custody ensuring complete destruction.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 4-Aminopyridine (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (P and U Lists). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

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